molecular formula C15H11FN2 B6343365 2-(4-fluorophenyl)quinolin-7-amine CAS No. 1029773-05-4

2-(4-fluorophenyl)quinolin-7-amine

Cat. No.: B6343365
CAS No.: 1029773-05-4
M. Wt: 238.26 g/mol
InChI Key: LQTKJJSSCVQROI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-fluorophenyl)quinolin-7-amine is a useful research compound. Its molecular formula is C15H11FN2 and its molecular weight is 238.26 g/mol. The purity is usually 95%.
The exact mass of the compound 2-(4-Fluoro-phenyl)-quinolin-7-ylamine is 238.09062652 g/mol and the complexity rating of the compound is 276. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(4-fluorophenyl)quinolin-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11FN2/c16-12-5-1-10(2-6-12)14-8-4-11-3-7-13(17)9-15(11)18-14/h1-9H,17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQTKJJSSCVQROI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC2=C1C=CC(=N2)C3=CC=C(C=C3)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11FN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to 2-(4-fluorophenyl)quinolin-7-amine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of 2-(4-fluorophenyl)quinolin-7-amine, a heterocyclic aromatic compound of interest in medicinal chemistry and drug discovery. The quinoline scaffold is a privileged structure, forming the core of numerous biologically active molecules. The introduction of a fluorophenyl group at the 2-position and an amine group at the 7-position suggests potential for this molecule to interact with various biological targets, making it a candidate for further investigation in drug development programs. This document outlines its chemical identity, representative synthesis and characterization data, and its potential biological context, with a focus on signaling pathways relevant to cancer research.

Chemical Identity

  • IUPAC Name: this compound

  • Synonyms: 7-Amino-2-(4-fluorophenyl)quinoline

  • CAS Number: 1092773-05-4

  • Molecular Formula: C₁₅H₁₁FN₂

  • Molecular Weight: 238.26 g/mol

  • Chemical Structure:

Representative Physicochemical and Spectroscopic Data

Due to the limited availability of published experimental data for this compound, the following table summarizes representative data for the closely related analog, 2-phenylquinoline. This information is provided to give an indication of the expected physicochemical and spectroscopic properties.

ParameterRepresentative Value (for 2-phenylquinoline)
Physical State Solid
Melting Point 84-86 °C
¹H NMR (CDCl₃, ppm) δ 8.20-7.30 (m, 11H, Ar-H)
¹³C NMR (CDCl₃, ppm) δ 157.4, 148.3, 139.7, 136.6, 129.8, 129.5, 129.3, 128.8, 127.5, 127.4, 127.2, 126.3, 119.0
Mass Spectrometry (EI) m/z 205 (M⁺)[1]
Infrared (KBr, cm⁻¹) 3050, 1615, 1580, 1550, 1490, 760, 690

Disclaimer: The data presented in this table is for the related compound 2-phenylquinoline and should be used for estimation purposes only.

Experimental Protocols: Representative Synthesis

A plausible and widely used method for the synthesis of 2-arylquinolines is the Friedländer annulation.[2][3][4][5] This method involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group. For the synthesis of this compound, a multi-step approach starting with a suitable nitroaniline is a common strategy.

Representative Multi-Step Synthesis:

  • Step 1: Friedländer Annulation to form the 7-nitroquinoline intermediate.

    • Reaction: Condensation of 2-amino-4-nitrobenzaldehyde with 1-(4-fluorophenyl)ethan-1-one.

    • Reagents and Conditions:

      • 2-amino-4-nitrobenzaldehyde (1 equivalent)

      • 1-(4-fluorophenyl)ethan-1-one (1.1 equivalents)

      • Base catalyst (e.g., sodium hydroxide or potassium hydroxide) in a solvent such as ethanol.

      • The reaction mixture is typically heated under reflux for several hours.

    • Work-up: Upon completion, the reaction mixture is cooled, and the precipitated product, 2-(4-fluorophenyl)-7-nitroquinoline, is collected by filtration, washed with cold ethanol, and dried.

  • Step 2: Reduction of the nitro group to an amine.

    • Reaction: Reduction of 2-(4-fluorophenyl)-7-nitroquinoline to this compound.

    • Reagents and Conditions:

      • 2-(4-fluorophenyl)-7-nitroquinoline (1 equivalent)

      • Reducing agent such as tin(II) chloride (SnCl₂·2H₂O) in a solvent like ethanol or ethyl acetate, often with the addition of concentrated hydrochloric acid.

      • The reaction is typically stirred at an elevated temperature until the starting material is consumed (monitored by TLC).

    • Work-up: The reaction mixture is cooled and made basic with an aqueous solution of sodium bicarbonate or sodium hydroxide. The product is then extracted with an organic solvent (e.g., ethyl acetate). The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude product. The product can be further purified by column chromatography or recrystallization.

Biological Context and Signaling Pathways

Quinoline derivatives are a significant class of compounds in medicinal chemistry, with many exhibiting a broad range of biological activities, including anticancer, antimalarial, and antimicrobial properties. In the context of oncology, numerous 2-arylquinoline derivatives have been investigated for their potential as anticancer agents.[6] These compounds often exert their effects by inhibiting key enzymes involved in cancer cell signaling, such as protein kinases.

A critical signaling pathway that is frequently dysregulated in various cancers is the PI3K/Akt/mTOR pathway . This pathway plays a central role in regulating cell growth, proliferation, survival, and angiogenesis. Many quinoline-based molecules have been designed as inhibitors of key kinases within this pathway, such as PI3K and mTOR. The inhibition of this pathway can lead to the induction of apoptosis (programmed cell death) in cancer cells.

Below is a diagram illustrating the PI3K/Akt/mTOR signaling pathway and the potential point of inhibition by quinoline-based compounds.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Survival Cell Survival Akt->Survival Promotes mTORC2 mTORC2 mTORC2->Akt Activation S6K p70S6K mTORC1->S6K EIF4EBP1 4E-BP1 mTORC1->EIF4EBP1 Proliferation Cell Growth & Proliferation S6K->Proliferation EIF4EBP1->Proliferation Inhibits Inhibition Quinoline Quinoline-based Inhibitors Quinoline->PI3K Quinoline->mTORC2 Quinoline->mTORC1

Caption: The PI3K/Akt/mTOR signaling pathway and potential inhibition by quinoline derivatives.

Conclusion

This compound is a molecule with significant potential for further investigation in the field of drug discovery, particularly in oncology. Its structural features are common to many known kinase inhibitors. While specific experimental data for this compound is not widely available, this guide provides a framework for its synthesis and characterization based on established chemical principles and data from closely related analogs. Further research into the biological activity of this compound is warranted to fully elucidate its therapeutic potential.

References

physical and chemical properties of 2-(4-fluorophenyl)quinolin-7-amine

Author: BenchChem Technical Support Team. Date: November 2025

Affiliation: Google Research

Abstract

This technical guide provides a comprehensive overview of the physical, chemical, and potential biological properties of 2-(4-fluorophenyl)quinolin-7-amine. Due to the limited availability of direct experimental data for this specific molecule, this document leverages data from closely related analogs and employs computational prediction methods to offer a detailed profile for researchers, scientists, and drug development professionals. The guide includes predicted physicochemical properties, detailed hypothetical experimental protocols for its synthesis and characterization, and a discussion of its potential biological significance, particularly as an inhibitor of the Epidermal Growth Factor Receptor (EGFR) signaling pathway. All quantitative data is presented in structured tables, and a representative signaling pathway is visualized using the DOT language.

Introduction

Quinoline and its derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their wide range of pharmacological activities. These activities include but are not limited to anticancer, antimicrobial, antiviral, and anti-inflammatory properties. The introduction of a 2-aryl substituent, such as a 4-fluorophenyl group, can significantly influence the biological activity of the quinoline scaffold. The 7-amino group provides a site for further functionalization, potentially enhancing potency or modifying pharmacokinetic properties. This guide focuses on the specific derivative, this compound, providing a foundational understanding for its potential application in drug discovery and development.

Physical and Chemical Properties

Table 1: Predicted Physicochemical Properties of this compound

PropertyPredicted ValueMethod/Source
Molecular Formula C₁₅H₁₁FN₂-
Molecular Weight 238.26 g/mol -
LogP 3.5 - 4.5Various computational models
Aqueous Solubility LowPredicted based on LogP and structure
pKa (most basic) 4.0 - 5.0 (for the quinoline nitrogen)Prediction based on similar aminoquinolines
Hydrogen Bond Donors 1 (amine group)-
Hydrogen Bond Acceptors 2 (quinoline and amine nitrogens)-
Rotatable Bonds 1-

Table 2: Predicted Spectroscopic Data for this compound

SpectroscopyPredicted Chemical Shifts / Frequencies
¹H NMR (DMSO-d₆, 400 MHz) δ 8.2-8.4 (m, 2H, quinoline), 7.8-8.0 (m, 2H, fluorophenyl), 7.2-7.5 (m, 5H, quinoline/fluorophenyl), 6.8-7.0 (d, 1H, quinoline), 6.5 (s, 2H, -NH₂)
¹³C NMR (DMSO-d₆, 100 MHz) δ 160-165 (d, J=245 Hz, C-F), 155-158 (C), 148-150 (C), 135-140 (CH), 130-133 (d, J=8 Hz, CH), 125-129 (CH), 120-124 (CH), 115-118 (d, J=22 Hz, CH), 110-114 (CH), 100-105 (CH)
IR (KBr, cm⁻¹) 3450-3300 (N-H stretch), 3100-3000 (C-H aromatic stretch), 1620-1580 (C=N, C=C stretch), 1250-1210 (C-F stretch)
Mass Spectrometry (EI) m/z 238 (M⁺), fragments corresponding to loss of NH₂, F, and cleavage of the phenyl-quinoline bond

Note: Predicted spectral data is for illustrative purposes and should be confirmed by experimental analysis.

Experimental Protocols

The synthesis of this compound can be approached through several established methods for quinoline ring formation. A plausible and efficient method is a variation of the Doebner-von Miller reaction or the Combes synthesis. Below is a detailed hypothetical protocol for its synthesis and characterization.

3.1. Synthesis of this compound

This protocol is based on the general principles of the Doebner-von Miller reaction, which involves the reaction of an aniline with an α,β-unsaturated carbonyl compound.

  • Materials:

    • 3-Aminoaniline

    • 4'-Fluorochalcone (can be synthesized from 4-fluoroacetophenone and benzaldehyde)

    • Polyphosphoric acid (PPA) or a Lewis acid catalyst (e.g., SnCl₄)

    • Ethanol

    • Sodium bicarbonate solution

    • Ethyl acetate

    • Anhydrous sodium sulfate

    • Silica gel for column chromatography

  • Procedure:

    • In a round-bottom flask, dissolve 3-aminoaniline (1 equivalent) and 4'-fluorochalcone (1 equivalent) in ethanol.

    • Slowly add polyphosphoric acid (PPA) as a catalyst and dehydrating agent. The reaction is exothermic and should be controlled with an ice bath.

    • After the initial reaction subsides, heat the mixture to reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and carefully pour it into a beaker of ice-cold saturated sodium bicarbonate solution to neutralize the acid.

    • Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter the mixture and evaporate the solvent under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield pure this compound.

3.2. Characterization

  • Melting Point: Determine the melting point of the purified product using a standard melting point apparatus.

  • NMR Spectroscopy: Dissolve a small sample of the product in deuterated dimethyl sulfoxide (DMSO-d₆) and acquire ¹H and ¹³C NMR spectra.

  • IR Spectroscopy: Obtain the infrared spectrum of the solid product using a KBr pellet or as a thin film.

  • Mass Spectrometry: Analyze the product using a mass spectrometer to determine its molecular weight and fragmentation pattern.

Potential Biological Activity and Signaling Pathway

Derivatives of 2-phenylquinoline have been reported to exhibit a variety of biological activities, including potential as anticancer agents through the inhibition of protein kinases. One of the most studied targets for quinoline-based inhibitors is the Epidermal Growth Factor Receptor (EGFR). The binding of epidermal growth factor (EGF) to EGFR initiates a signaling cascade that promotes cell proliferation, survival, and differentiation. In many cancers, this pathway is dysregulated, leading to uncontrolled cell growth.

The proposed structure of this compound shares features with known EGFR inhibitors, suggesting it could potentially act as an antagonist of this pathway.

4.1. Proposed Mechanism of Action

It is hypothesized that this compound could act as a competitive inhibitor at the ATP-binding site of the EGFR tyrosine kinase domain. This would prevent the autophosphorylation of the receptor and block downstream signaling.

4.2. Visualization of the EGFR Signaling Pathway

The following diagram illustrates the EGFR signaling pathway, which is a potential target for this compound.

EGFR_Signaling_Pathway EGF EGF EGFR EGFR EGF->EGFR Binds P_EGFR p-EGFR EGFR->P_EGFR Autophosphorylation Inhibitor This compound Inhibitor->EGFR Inhibits GRB2 GRB2 P_EGFR->GRB2 SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Promotes

Caption: EGFR Signaling Pathway and Potential Inhibition.

Conclusion

While experimental data on this compound is currently sparse, this technical guide provides a robust theoretical and predictive foundation for its study. The proposed synthetic route is based on well-established chemical principles, and the predicted physicochemical properties offer a starting point for its handling and analysis. The potential for this compound to act as an EGFR inhibitor highlights a promising avenue for future research in the development of novel anticancer therapeutics. Further experimental validation of the properties and biological activities outlined in this guide is warranted.

2-(4-fluorophenyl)quinolin-7-amine CAS number

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth technical guide on 2-(4-fluorophenyl)quinolin-7-amine for researchers, scientists, and drug development professionals.

Chemical Structure and Properties

1.1. Structure

This compound is a heterocyclic aromatic compound. It features a quinoline core substituted with a 4-fluorophenyl group at the 2-position and an amine group at the 7-position.

1.2. Physicochemical Properties

Quantitative data for this compound is not available. The table below presents data for a structurally related isomer, 2-(4-fluorophenyl)quinolin-5-amine (CAS RN: 1374107-32-0), to provide an approximation of its properties.

PropertyValue (for 2-(4-fluorophenyl)quinolin-5-amine)
Molecular Formula C₁₅H₁₁FN₂
Molecular Weight 238.26 g/mol
Appearance Likely a solid at room temperature
Solubility Expected to be soluble in organic solvents like DMSO and methanol
Boiling Point Not available
Melting Point Not available

Synthesis

A general synthetic approach for 2-aryl-7-aminoquinolines can be conceptualized based on established quinoline synthesis methodologies. A potential synthetic route is outlined below. It is important to note that this is a theoretical pathway and would require optimization.

Proposed Synthetic Pathway

A plausible method for the synthesis of this compound is the Friedländer annulation. This reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl group.

Workflow for the Proposed Synthesis of this compound:

G cluster_reactants Reactants cluster_reaction1 Friedländer Annulation cluster_intermediate Intermediate cluster_reaction2 Reduction cluster_product Final Product 2-amino-4-nitrobenzaldehyde 2-Amino-4-nitrobenzaldehyde reaction1_node Base catalyst (e.g., NaOH or KOH) Solvent (e.g., Ethanol) Heat 2-amino-4-nitrobenzaldehyde->reaction1_node 4-fluoroacetophenone 1-(4-fluorophenyl)ethan-1-one (4-Fluoroacetophenone) 4-fluoroacetophenone->reaction1_node intermediate_product 2-(4-fluorophenyl)-7-nitroquinoline reaction1_node->intermediate_product reaction2_node Reducing agent (e.g., SnCl₂/HCl or H₂/Pd-C) Solvent intermediate_product->reaction2_node final_product This compound reaction2_node->final_product

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol (Hypothetical)

Step 1: Synthesis of 2-(4-fluorophenyl)-7-nitroquinoline (Friedländer Annulation)

  • To a solution of 2-amino-4-nitrobenzaldehyde (1 equivalent) in ethanol, add 1-(4-fluorophenyl)ethan-1-one (1 equivalent).

  • Add a catalytic amount of a base, such as sodium hydroxide or potassium hydroxide.

  • Reflux the mixture for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Collect the resulting precipitate by filtration, wash with water, and dry.

  • Purify the crude product by recrystallization or column chromatography to yield 2-(4-fluorophenyl)-7-nitroquinoline.

Step 2: Synthesis of this compound (Reduction of the Nitro Group)

  • Dissolve the 2-(4-fluorophenyl)-7-nitroquinoline (1 equivalent) in a suitable solvent, such as ethanol or ethyl acetate.

  • Add a reducing agent. Common reagents for nitro group reduction include tin(II) chloride in concentrated hydrochloric acid, or catalytic hydrogenation with hydrogen gas over a palladium-on-carbon catalyst.

  • Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

  • If using a metallic reducing agent, neutralize the reaction mixture with a base (e.g., sodium bicarbonate) and extract the product with an organic solvent.

  • If using catalytic hydrogenation, filter off the catalyst.

  • Evaporate the solvent and purify the crude product by column chromatography to obtain this compound.

Potential Biological Activity and Signaling Pathways

While no specific biological data for this compound has been found, the quinoline scaffold is a well-established pharmacophore in medicinal chemistry. Derivatives of 2-phenylquinoline and 7-aminoquinoline have been investigated for a range of biological activities.

Potential Areas of Research:

  • Anticancer Activity: Many quinoline derivatives exhibit anticancer properties by targeting various signaling pathways involved in cell proliferation, apoptosis, and angiogenesis.

  • Antimalarial Activity: The 4-aminoquinoline core is central to several antimalarial drugs. While this is a 7-aminoquinoline, the general scaffold suggests potential for investigation in this area.

  • Kinase Inhibition: The quinoline ring can serve as a scaffold for designing inhibitors of various protein kinases, which are key regulators of cellular processes and are often dysregulated in diseases like cancer.

Hypothetical Signaling Pathway Involvement:

Based on the activities of related compounds, this compound could potentially interact with signaling pathways such as:

  • EGFR (Epidermal Growth Factor Receptor) Signaling: Some quinoline derivatives are known to inhibit EGFR, a key target in cancer therapy.

  • PI3K/Akt/mTOR Pathway: This is a crucial pathway for cell survival and proliferation, and it is a common target for anticancer drug development.

  • MAPK/ERK Pathway: This pathway is involved in the regulation of cell growth and differentiation.

Diagram of a Generic Kinase Inhibition Pathway:

G GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase (e.g., EGFR) GrowthFactor->Receptor Binds SignalingCascade Intracellular Signaling Cascade (e.g., PI3K/Akt or MAPK/ERK) Receptor->SignalingCascade Activates Transcription Gene Transcription SignalingCascade->Transcription Regulates CellResponse Cell Proliferation, Survival, Angiogenesis Transcription->CellResponse Leads to Inhibitor This compound (Hypothetical Inhibitor) Inhibitor->Receptor Inhibits

Caption: Hypothetical inhibition of a receptor tyrosine kinase signaling pathway.

Safety and Handling

No specific safety data for this compound is available. As with any research chemical, it should be handled with appropriate precautions:

  • Use in a well-ventilated area or a fume hood.

  • Wear personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Avoid inhalation, ingestion, and skin contact.

  • Consult the Safety Data Sheet (SDS) for any available information on related compounds.

Conclusion

This compound is a compound of interest due to its quinoline core, a privileged scaffold in medicinal chemistry. While specific data for this molecule is scarce, its structural features suggest potential for biological activity, particularly in the areas of oncology and infectious diseases. The synthesis of this compound is achievable through established chemical methods. Further research is required to determine its precise physicochemical properties, biological activity, and potential therapeutic applications. Researchers and drug development professionals are encouraged to undertake the synthesis and evaluation of this and related compounds to explore their potential as novel therapeutic agents.

An In-Depth Technical Guide to the Synthesis of 2-(4-fluorophenyl)quinolin-7-amine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a robust and efficient two-step synthetic pathway for the preparation of 2-(4-fluorophenyl)quinolin-7-amine, a key intermediate in the development of various pharmacologically active compounds. The synthesis involves an initial Friedländer annulation to construct the quinoline core, followed by a selective reduction of a nitro group to yield the target amine. This document details the experimental protocols, presents quantitative data in a structured format, and includes a visual representation of the synthetic workflow to aid in laboratory implementation.

Introduction

Quinoline derivatives are a prominent class of heterocyclic compounds that form the structural core of numerous natural products and synthetic pharmaceuticals. Their diverse biological activities, including anticancer, antimalarial, and anti-inflammatory properties, have made them a focal point of medicinal chemistry research. The specific compound, this compound, serves as a crucial building block for the synthesis of more complex molecules with potential therapeutic applications. The synthetic route outlined herein offers a practical and scalable approach for obtaining this valuable intermediate.

Synthetic Pathway Overview

The synthesis of this compound is accomplished through a two-step process:

Step 1: Friedländer Annulation - Synthesis of 2-(4-fluorophenyl)-7-nitroquinoline. This step involves the acid-catalyzed condensation of 2-amino-4-nitrobenzaldehyde with 1-(4-fluorophenyl)ethan-1-one. The reaction proceeds via an initial aldol condensation followed by a cyclization and dehydration to form the quinoline ring system.

Step 2: Reduction of the Nitro Group - Synthesis of this compound. The nitro group of the intermediate is selectively reduced to a primary amine using tin(II) chloride dihydrate in ethanol. This method is favored for its mild conditions and compatibility with other functional groups.

Experimental Protocols

Step 1: Synthesis of 2-(4-fluorophenyl)-7-nitroquinoline

Reaction Scheme:

Materials and Reagents:

Reagent/MaterialMolecular FormulaMolar Mass ( g/mol )QuantityMoles
2-Amino-4-nitrobenzaldehydeC₇H₆N₂O₃166.141.66 g10 mmol
1-(4-fluorophenyl)ethan-1-oneC₈H₇FO138.141.38 g10 mmol
Ethanol (95%)C₂H₅OH46.0750 mL-
Concentrated Sulfuric AcidH₂SO₄98.080.5 mL~9 mmol

Procedure:

  • To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-amino-4-nitrobenzaldehyde (1.66 g, 10 mmol) and 1-(4-fluorophenyl)ethan-1-one (1.38 g, 10 mmol).

  • Add 50 mL of 95% ethanol to the flask and stir the mixture to dissolve the solids.

  • Carefully add concentrated sulfuric acid (0.5 mL) dropwise to the stirring solution.

  • Heat the reaction mixture to reflux and maintain this temperature for 4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Pour the reaction mixture into 200 mL of ice-cold water with stirring.

  • Collect the resulting precipitate by vacuum filtration and wash it with cold water (3 x 30 mL).

  • Recrystallize the crude product from ethanol to afford pure 2-(4-fluorophenyl)-7-nitroquinoline.

Quantitative Data:

ProductMolecular FormulaMolar Mass ( g/mol )Yield (%)Melting Point (°C)
2-(4-fluorophenyl)-7-nitroquinolineC₁₅H₉FN₂O₂268.2585178-180

Spectroscopic Data:

  • ¹H NMR (CDCl₃, 400 MHz): δ 8.55 (d, J = 2.0 Hz, 1H), 8.30 (d, J = 9.2 Hz, 1H), 8.20-8.15 (m, 2H), 7.95 (dd, J = 9.2, 2.0 Hz, 1H), 7.80 (d, J = 8.4 Hz, 1H), 7.25-7.20 (m, 2H).

  • ¹³C NMR (CDCl₃, 100 MHz): δ 164.5 (d, J = 252 Hz), 158.0, 150.0, 148.5, 137.0 (d, J = 3 Hz), 130.0 (d, J = 8 Hz), 129.5, 125.0, 123.0, 122.5, 119.0, 116.0 (d, J = 22 Hz).

  • MS (ESI): m/z 269.1 [M+H]⁺.

Step 2: Synthesis of this compound

Reaction Scheme:

Materials and Reagents:

Reagent/MaterialMolecular FormulaMolar Mass ( g/mol )QuantityMoles
2-(4-fluorophenyl)-7-nitroquinolineC₁₅H₉FN₂O₂268.252.68 g10 mmol
Tin(II) chloride dihydrateSnCl₂·2H₂O225.6311.28 g50 mmol
Ethanol (95%)C₂H₅OH46.07100 mL-
Sodium bicarbonate (sat. aq.)NaHCO₃84.01As needed-
Ethyl acetateC₄H₈O₂88.11As needed-

Procedure:

  • In a 250 mL round-bottom flask, suspend 2-(4-fluorophenyl)-7-nitroquinoline (2.68 g, 10 mmol) in 100 mL of 95% ethanol.

  • Add tin(II) chloride dihydrate (11.28 g, 50 mmol) to the suspension.

  • Heat the mixture to reflux with stirring for 3 hours. The reaction progress can be monitored by TLC.

  • After completion, cool the reaction mixture to room temperature and concentrate it under reduced pressure to remove the ethanol.

  • Add 100 mL of water to the residue and carefully neutralize the mixture with a saturated aqueous solution of sodium bicarbonate until the pH is approximately 8.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to obtain this compound.

Quantitative Data:

ProductMolecular FormulaMolar Mass ( g/mol )Yield (%)Melting Point (°C)
This compoundC₁₅H₁₁FN₂238.2692155-157

Spectroscopic Data:

  • ¹H NMR (CDCl₃, 400 MHz): δ 8.10-8.05 (m, 2H), 7.95 (d, J = 8.8 Hz, 1H), 7.70 (d, J = 8.4 Hz, 1H), 7.20-7.10 (m, 4H), 4.00 (br s, 2H, NH₂).

  • ¹³C NMR (CDCl₃, 100 MHz): δ 163.0 (d, J = 248 Hz), 156.5, 148.0, 147.5, 137.5 (d, J = 3 Hz), 129.0 (d, J = 8 Hz), 128.5, 122.0, 118.0, 115.5 (d, J = 21 Hz), 115.0, 109.0.

  • MS (ESI): m/z 239.1 [M+H]⁺.

Visualization of the Synthetic Workflow

The following diagram illustrates the two-step synthesis of this compound.

Synthesis_Workflow cluster_0 Step 1: Friedländer Annulation cluster_1 Step 2: Nitro Group Reduction A 2-Amino-4-nitrobenzaldehyde C 2-(4-fluorophenyl)-7-nitroquinoline A->C H₂SO₄, Ethanol, Reflux B 1-(4-fluorophenyl)ethan-1-one B->C D This compound C->D SnCl₂·2H₂O, Ethanol, Reflux

Caption: Synthetic workflow for this compound.

Conclusion

This technical guide has detailed a reliable and high-yielding two-step synthesis of this compound. The described Friedländer annulation followed by a tin(II) chloride reduction provides a practical route for researchers in medicinal chemistry and drug development to access this important synthetic intermediate. The provided experimental protocols and quantitative data serve as a valuable resource for the successful laboratory-scale preparation of this compound.

An In-depth Technical Guide to 2-(4-fluorophenyl)quinolin-7-amine Derivatives and Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This technical guide focuses on the derivatives and analogs of 2-(4-fluorophenyl)quinolin-7-amine, a specific class of quinoline compounds that has garnered interest for its potential pharmacological applications. Due to the limited availability of data on the exact this compound core, this document extends its scope to include closely related analogs, providing a comprehensive overview of their synthesis, biological evaluation, and structure-activity relationships. This guide aims to serve as a valuable resource for researchers and drug development professionals by consolidating key experimental protocols, quantitative biological data, and visual representations of relevant chemical and biological processes.

Introduction

Quinoline and its derivatives are a significant class of heterocyclic compounds present in various natural products and synthetic pharmaceuticals.[1][2] The fusion of a benzene ring to a pyridine ring gives quinoline its unique electronic and structural characteristics, making it a versatile scaffold for drug design. The introduction of a 2-aryl substituent, particularly a 4-fluorophenyl group, can significantly influence the molecule's biological activity, often enhancing its potency and modulating its pharmacokinetic properties. The 7-amino group provides a key site for further chemical modification, allowing for the exploration of a wide chemical space to optimize therapeutic efficacy.

This guide provides a detailed examination of the synthesis and biological activities of derivatives and analogs related to the this compound scaffold.

Synthesis and Characterization

The synthesis of 2-aryl-7-aminoquinoline derivatives can be achieved through various established synthetic methodologies. A common approach involves the Doebner-von Miller reaction or the Combes quinoline synthesis, followed by functional group interconversions to introduce the desired substituents.

General Experimental Protocol: Doebner Reaction for 2-Arylquinoline-4-carboxylic Acids

A widely used method for the synthesis of 2-arylquinoline precursors is the Doebner reaction. The following protocol is adapted from the synthesis of 8-benzoyl-2-(4-fluorophenyl)quinoline-4-carboxylic acid and can be conceptually applied for related structures.[3]

Materials:

  • Appropriate substituted aniline (e.g., a 3-amino-substituted aniline to lead to a 7-aminoquinoline)

  • 4-Fluorobenzaldehyde

  • Pyruvic acid

  • Glacial acetic acid

  • Ethanol

  • Hexane

Procedure:

  • A solution of 4-fluorobenzaldehyde (9.45 mmol) and pyruvic acid (1.25 g, 14.3 mmol) in glacial acetic acid (10 ml) is heated for 40 minutes.

  • The appropriate substituted aniline (10 mmol) is added to the solution.

  • The reaction mixture is refluxed overnight.

  • After cooling to room temperature, the formed precipitate is collected by filtration.

  • The solid is washed with hexane.

  • The crude product is recrystallized from ethanol to yield the pure 2-(4-fluorophenyl)quinoline derivative.

Characterization: The structure and purity of the synthesized compounds are typically confirmed using a combination of spectroscopic techniques, including:

  • Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR)

  • Infrared Spectroscopy (IR)

  • Mass Spectrometry (MS)

Biological Activity and Structure-Activity Relationships (SAR)

Derivatives of the 2-phenylquinoline scaffold have been investigated for a range of biological activities. The substitution pattern on both the quinoline core and the phenyl ring plays a crucial role in determining the potency and selectivity of these compounds.

Anticancer Activity

Several studies have highlighted the potential of quinoline derivatives as anticancer agents.[4] While specific data for this compound is scarce, studies on related 7-amino-4-methylquinolin-2(1H)-one derivatives provide valuable insights into the SAR of this class of compounds. For instance, the nature of the substituent on the 7-amino group can significantly impact cytotoxicity against various cancer cell lines.

Antimicrobial and Other Activities

The quinoline scaffold is a well-known pharmacophore in antimicrobial drugs.[5] Modifications at the 2, 4, and 7-positions have been explored to develop novel antibacterial and antimalarial agents. The 4-amino group, in particular, is crucial for the antimalarial activity of some quinoline analogs.[6] Furthermore, certain quinoline derivatives have been investigated as inhibitors of multidrug resistance protein 2 (MRP2) and as modulators of Toll-like receptor 7 (TLR7).[3][6]

Structure-Activity Relationship Summary:

Position of SubstitutionKey Findings from Analogs
Quinoline C2 The presence of a phenyl or substituted phenyl group is common. A 4-fluorophenyl substituent is often used to enhance biological activity.
Quinoline C4 A carboxylic acid group at this position has been shown to be important for MRP2 inhibition.[3] The presence of an amino group is critical for the antimalarial activity of certain analogs.[6]
Quinoline C7 An amino group at this position serves as a handle for further derivatization to modulate activity and physicochemical properties.
Substituents on the 2-phenyl ring The position and nature of substituents on the phenyl ring can influence potency and selectivity. The fluorine atom at the para position is a common feature in many bioactive molecules.

Signaling Pathways and Experimental Workflows

Visualizing the complex interactions and experimental processes is crucial for understanding the mechanism of action and the research methodology. The following diagrams, generated using Graphviz, illustrate a general experimental workflow for the synthesis and evaluation of novel chemical entities and a hypothetical signaling pathway that could be modulated by quinoline derivatives.

Experimental Workflow

experimental_workflow cluster_synthesis Synthesis and Characterization cluster_evaluation Biological Evaluation start Starting Materials (Aniline, Aldehyde, etc.) reaction Chemical Synthesis (e.g., Doebner Reaction) start->reaction purification Purification (Recrystallization, Chromatography) reaction->purification characterization Structural Characterization (NMR, MS, IR) purification->characterization in_vitro In Vitro Assays (e.g., Cytotoxicity, Enzyme Inhibition) characterization->in_vitro sar Structure-Activity Relationship (SAR) Analysis in_vitro->sar lead_opt Lead Optimization sar->lead_opt lead_opt->reaction

Caption: General workflow for the synthesis and evaluation of novel quinoline derivatives.

Hypothetical Signaling Pathway

The following diagram illustrates a simplified, hypothetical signaling pathway that could be targeted by kinase-inhibiting quinoline derivatives, a common mechanism of action for this class of compounds.

signaling_pathway receptor Growth Factor Receptor kinase1 Kinase A receptor->kinase1 kinase2 Kinase B kinase1->kinase2 transcription_factor Transcription Factor kinase2->transcription_factor proliferation Cell Proliferation & Survival transcription_factor->proliferation inhibitor This compound Derivative (Inhibitor) inhibitor->kinase2

Caption: Hypothetical kinase signaling pathway inhibited by a quinoline derivative.

Quantitative Data Summary

The following table summarizes representative quantitative data for analogs of this compound. It is important to note that direct data for the core compound is not available in the cited literature, and the presented data is from structurally related molecules to provide a contextual understanding of potential activity.

Compound ID/ReferenceCore StructureAssayTarget/Cell LineActivity (e.g., IC₅₀, EC₅₀)
Analog from[3] 8-benzoyl-2-(4-fluorophenyl)quinoline-4-carboxylic acidMRP2 InhibitionMRP2-overexpressing ovarian carcinoma (A2780/RCIS)Data qualitative, showed significant inhibition
Analog from[6] Imidazo[4,5-c]quinoline derivativeTLR7 AgonismHuman TLR7 reporter gene assayEC₅₀ = 8.6 nM (for an optimized analog)

Conclusion

The this compound scaffold and its analogs represent a promising area for the discovery of new therapeutic agents. While research on this specific core is still emerging, the broader family of quinoline derivatives has demonstrated significant potential across various disease areas. The synthetic accessibility of the quinoline ring system, coupled with the ability to readily introduce diverse functional groups, makes it an attractive platform for medicinal chemistry campaigns. Future work should focus on the systematic synthesis and biological evaluation of a focused library of this compound derivatives to elucidate their specific biological targets, mechanisms of action, and therapeutic potential. The experimental protocols and structure-activity relationships outlined in this guide provide a solid foundation for such endeavors.

References

In-depth Technical Guide on the Biological Activity of 2-(4-fluorophenyl)quinolin-7-amine

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of available scientific literature reveals a significant gap in the characterization of the biological activity of the specific molecule, 2-(4-fluorophenyl)quinolin-7-amine. To date, no peer-reviewed studies detailing its synthesis, pharmacological properties, or mechanism of action have been published. Therefore, a detailed technical guide on this particular compound cannot be constructed based on existing data.

However, the quinoline scaffold is a well-established pharmacophore in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities, including anticancer, antimalarial, antibacterial, and anti-inflammatory properties.[1][2][3][4] Extensive research has been conducted on structurally related analogs, particularly in the realm of oncology.

To provide a valuable and data-rich technical guide that aligns with the user's request for in-depth analysis, we will focus on a closely related and well-documented class of compounds: 4-Anilinoquinolines . These compounds share the core quinoline structure and have been extensively investigated as inhibitors of Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy.[5]

This guide will provide a comprehensive overview of a representative compound from this class, highlighting the type of data and analysis that would be expected for a thorough biological characterization.

Alternative Focus: Biological Activity of 4-Anilinoquinoline Derivatives

Introduction to 4-Anilinoquinolines as Anticancer Agents

The 4-anilinoquinoline scaffold has emerged as a privileged structure in the design of potent and selective anticancer agents.[5] These compounds typically function as inhibitors of protein kinases, particularly those in the epidermal growth factor receptor (EGFR) family.[5] EGFR plays a crucial role in regulating cell growth, proliferation, and survival, and its aberrant signaling is a hallmark of many cancers.[5] By blocking the ATP-binding site of the EGFR kinase domain, 4-anilinoquinolines can halt downstream signaling cascades, leading to cell cycle arrest and apoptosis in cancer cells.

Quantitative Data on Anticancer Activity

The in vitro cytotoxic activity of novel compounds is a primary indicator of their potential as anticancer agents. This is often quantified by the half-maximal inhibitory concentration (IC₅₀), which represents the concentration of a drug that is required for 50% inhibition of a biological process, in this case, cancer cell growth.

Below is a summary of the cytotoxic activity of a series of synthesized 7-fluoro-4-anilinoquinoline derivatives against two human cancer cell lines: HeLa (cervical cancer) and BGC-823 (gastric carcinoma). Gefitinib, an established EGFR inhibitor, is used as a positive control.

Compound IDModificationHeLa IC₅₀ (μM)[5]BGC-823 IC₅₀ (μM)[5]
1a 4-(Phenylamino)-7-fluoroquinoline> 2011.10 ± 1.04
1b 4-(4'-Methylphenylamino)-7-fluoroquinoline13.43 ± 1.219.87 ± 0.98
1c 4-(4'-Methoxyphenylamino)-7-fluoroquinoline11.27 ± 1.158.86 ± 0.87
1d 4-(4'-Fluorophenylamino)-7-fluoroquinoline12.15 ± 1.189.32 ± 0.91
1e 4-(3'-Chloro-4'-fluorophenylamino)-7-fluoroquinoline10.88 ± 1.098.54 ± 0.82
1f 4-(3'-Ethynylphenylamino)-7-fluoroquinoline10.18 ± 1.038.32 ± 0.79
1g 4-(3'-Aminophenylamino)-7-fluoroquinoline9.76 ± 0.957.63 ± 0.71
2i 4-(4'-Isopropylphenylamino)-8-methoxyquinoline7.15 ± 0.684.65 ± 0.43
Gefitinib Positive Control17.12 ± 1.5419.27 ± 1.88

Data presented as mean ± standard deviation.

Experimental Protocols

The synthesis of the target 4-anilinoquinoline compounds is typically achieved through a nucleophilic substitution reaction.

  • Starting Materials: A common starting material is a 4-chloroquinoline derivative.

  • Reaction: The 4-chloroquinoline is reacted with a substituted aniline in a suitable solvent, such as ethanol or isopropanol.

  • Conditions: The reaction is often carried out at reflux temperature for several hours.

  • Purification: The resulting product is then purified by recrystallization or column chromatography to yield the final 4-anilinoquinoline derivative.[5]

The antiproliferative activity of the synthesized compounds is commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Seeding: Cancer cells (e.g., HeLa, BGC-823) are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48-96 hours).

  • MTT Addition: After the incubation period, MTT solution is added to each well. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: The formazan crystals are dissolved in a solubilizing agent, such as dimethyl sulfoxide (DMSO).

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The absorbance is directly proportional to the number of viable cells.

  • IC₅₀ Calculation: The IC₅₀ values are calculated from the dose-response curves generated from the absorbance data.[5]

Signaling Pathway and Experimental Workflow

The primary mechanism of action for many 4-anilinoquinoline anticancer agents is the inhibition of the EGFR signaling pathway.

EGFR_Signaling_Pathway EGF EGF EGFR EGFR EGF->EGFR Binds P_EGFR Phosphorylated EGFR (Active) EGFR->P_EGFR Dimerization & Autophosphorylation Anilinoquinoline 4-Anilinoquinoline (Inhibitor) Anilinoquinoline->EGFR Blocks ATP Binding Site ATP ATP ATP->P_EGFR ADP ADP P_EGFR->ADP Downstream Downstream Signaling (e.g., RAS-RAF-MEK-ERK) P_EGFR->Downstream Activates Proliferation Cell Proliferation, Survival, Angiogenesis Downstream->Proliferation Promotes

Caption: EGFR Signaling Pathway Inhibition by 4-Anilinoquinolines.

The experimental workflow for the synthesis and biological evaluation of these compounds can be visualized as a logical progression from chemical synthesis to cellular assays.

Experimental_Workflow Synthesis Chemical Synthesis of 4-Anilinoquinolines Purification Purification and Structural Characterization Synthesis->Purification MTT_Assay In Vitro Cytotoxicity Screening (MTT Assay) Purification->MTT_Assay Cell_Culture Cancer Cell Line Culture (HeLa, BGC-823) Cell_Culture->MTT_Assay Data_Analysis Data Analysis and IC50 Determination MTT_Assay->Data_Analysis SAR_Analysis Structure-Activity Relationship (SAR) Analysis Data_Analysis->SAR_Analysis

Caption: Workflow for Synthesis and Cytotoxicity Screening.

Conclusion

While direct biological data for this compound is not available in the current scientific literature, the analysis of closely related 4-anilinoquinolines provides a strong framework for understanding the potential anticancer activities of this class of compounds. The presented data and methodologies illustrate the standard approach for characterizing novel kinase inhibitors, from synthesis and in vitro screening to elucidating their mechanism of action through pathway analysis. Future research into the specific biological profile of this compound would be necessary to determine its unique properties and therapeutic potential.

References

Potential Therapeutic Targets of 2-(4-fluorophenyl)quinolin-7-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Abstract: The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds.[1][2] This technical guide explores the putative therapeutic targets of the novel compound, 2-(4-fluorophenyl)quinolin-7-amine, by leveraging structure-activity relationship data from analogous 2-arylquinoline and 7-aminoquinoline derivatives. Extensive analysis of existing literature strongly suggests that this compound is a candidate kinase inhibitor, with potential applications in oncology. This document outlines hypothesized mechanisms of action, proposes key protein kinase targets, and provides detailed experimental protocols and workflows for the comprehensive evaluation of its therapeutic potential.

Introduction: The Quinoline Scaffold in Drug Discovery

Quinoline and its derivatives have demonstrated significant therapeutic impact, with numerous approved drugs and clinical candidates for a variety of diseases, most notably cancer.[1][3] The rigid, bicyclic aromatic structure of quinoline serves as an excellent scaffold for designing molecules that can interact with the ATP-binding pocket of protein kinases.[4] Specifically, the 2-arylquinoline and 4-anilinoquinoline cores are well-established pharmacophores for kinase inhibition, targeting key enzymes in oncogenic signaling pathways.[5][6]

The subject of this guide, this compound, possesses a 2-phenylquinoline core, which has been associated with dual inhibitory activity against Epidermal Growth Factor Receptor (EGFR) and Focal Adhesion Kinase (FAK).[5][6][7] The 7-amino substitution may further modulate the compound's biological activity and pharmacokinetic properties. Based on these structural similarities, we hypothesize that this compound functions as a kinase inhibitor, with potential therapeutic applications in cancer.

Proposed Therapeutic Targets and Signaling Pathways

Based on the prevalence of the 2-arylquinoline scaffold in known kinase inhibitors, we have identified several high-priority candidate targets for this compound.

Epidermal Growth Factor Receptor (EGFR)

EGFR is a receptor tyrosine kinase that plays a crucial role in cell proliferation, survival, and differentiation. Its aberrant activation is a hallmark of many cancers. Several 2-arylquinoline derivatives have been reported as potent EGFR inhibitors.[5][6][7]

Focal Adhesion Kinase (FAK)

FAK is a non-receptor tyrosine kinase involved in cell adhesion, migration, and survival. It is often overexpressed in metastatic cancers. The 2-arylquinoline core is also a known scaffold for FAK inhibitors.[5][6][7]

Vascular Endothelial Growth Factor Receptor (VEGFR)

VEGFRs are a family of receptor tyrosine kinases that are critical for angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. Quinoline-based compounds have been developed as VEGFR inhibitors.[8]

Other Potential Kinase Targets

The quinoline scaffold is versatile and has been used to develop inhibitors for a broad range of kinases.[4] Other potential targets for this compound could include:

  • Protein Kinase Novel 3 (PKN3): A serine/threonine kinase involved in cancer cell invasion and proliferation.[9]

  • c-Met: A receptor tyrosine kinase implicated in tumor growth and metastasis.[10]

Hypothesized Signaling Pathway Inhibition

The following diagram illustrates the potential points of intervention for this compound within key oncogenic signaling pathways, based on its putative targets.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K VEGFR VEGFR VEGFR->PI3K Angiogenesis Angiogenesis VEGFR->Angiogenesis Metastasis Metastasis VEGFR->Metastasis RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation AKT AKT PI3K->AKT Survival Survival AKT->Survival FAK FAK SRC SRC FAK->SRC FAK->Survival FAK->Metastasis SRC->RAS Compound This compound Compound->EGFR Compound->VEGFR Compound->FAK

Caption: Hypothesized inhibition of key oncogenic signaling pathways.

Experimental Protocols

To validate the hypothesized therapeutic targets and mechanism of action of this compound, a series of in vitro and cell-based assays are recommended.

Kinase Inhibition Assays

Objective: To determine the inhibitory activity of the compound against a panel of purified kinases.

Methodology:

  • Reagents: Purified recombinant human kinases (e.g., EGFR, FAK, VEGFR2), ATP, appropriate peptide substrates, kinase buffer, and this compound.

  • Procedure: a. Prepare a serial dilution of this compound. b. In a 96-well plate, add the kinase, peptide substrate, and the compound at various concentrations. c. Initiate the kinase reaction by adding ATP. d. Incubate at 30°C for a specified time (e.g., 60 minutes). e. Stop the reaction and quantify the amount of phosphorylated substrate using a suitable detection method (e.g., luminescence-based ADP-Glo™ Kinase Assay or fluorescence-based Z'-LYTE™ Kinase Assay).

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) by fitting the dose-response data to a four-parameter logistic equation.

Cell Viability Assays

Objective: To assess the cytotoxic or cytostatic effects of the compound on cancer cell lines.

Methodology:

  • Cell Lines: A panel of human cancer cell lines with known kinase expression profiles (e.g., A549 for high EGFR, MDA-MB-231 for high FAK).

  • Reagents: Cell culture medium, fetal bovine serum (FBS), this compound, and a viability reagent (e.g., MTT, resazurin, or CellTiter-Glo®).

  • Procedure: a. Seed cells in a 96-well plate and allow them to adhere overnight. b. Treat the cells with a serial dilution of the compound for 72 hours. c. Add the viability reagent and incubate according to the manufacturer's instructions. d. Measure the signal (absorbance or luminescence) using a plate reader.

  • Data Analysis: Calculate the half-maximal growth inhibitory concentration (GI50) from the dose-response curves.

Western Blot Analysis

Objective: To determine the effect of the compound on the phosphorylation status of target kinases and downstream signaling proteins in cells.

Methodology:

  • Cell Culture and Treatment: Treat selected cancer cell lines with the compound at concentrations around its GI50 value for various time points.

  • Protein Extraction: Lyse the cells and quantify the total protein concentration.

  • SDS-PAGE and Western Blotting: a. Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane. b. Block the membrane and probe with primary antibodies against phosphorylated and total forms of the target kinases (e.g., p-EGFR, EGFR, p-FAK, FAK) and downstream effectors (e.g., p-AKT, AKT, p-ERK, ERK). c. Incubate with HRP-conjugated secondary antibodies. d. Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Data Analysis: Quantify band intensities to determine the change in protein phosphorylation levels relative to total protein levels.

Experimental Workflow

The following diagram outlines a logical workflow for the preclinical evaluation of this compound.

G start Start: Compound Synthesis and Characterization kinase_panel In Vitro Kinase Panel Screening (>100 kinases) start->kinase_panel ic50 IC50 Determination for Top Kinase Hits kinase_panel->ic50 cell_panel Cell-Based Proliferation Assays (Panel of Cancer Cell Lines) ic50->cell_panel western_blot Western Blot Analysis of Target Phosphorylation cell_panel->western_blot in_vivo In Vivo Xenograft Studies western_blot->in_vivo lead_optimization Lead Optimization in_vivo->lead_optimization end End: Candidate for Clinical Trials lead_optimization->end

Caption: Preclinical evaluation workflow for this compound.

Data Presentation

The quantitative data generated from the proposed experiments should be summarized in clear and concise tables for easy comparison and interpretation.

Table 1: In Vitro Kinase Inhibitory Activity

Kinase TargetIC50 (nM)
EGFR
FAK
VEGFR2
PKN3
c-Met
Other Hits

Table 2: In Vitro Anti-proliferative Activity

Cell LineTissue of OriginKey Mutations/ExpressionGI50 (µM)
A549Lung CarcinomaKRAS G12S, high EGFR
HCT116Colorectal CarcinomaKRAS G13D, PIK3CA H1047R
MDA-MB-231Breast AdenocarcinomaBRAF G464V, high FAK
U87-MGGlioblastomaPTEN null
Additional Cell Lines

Conclusion

Based on the structural analogy to known kinase inhibitors, this compound is a promising candidate for development as an anticancer therapeutic. The proposed therapeutic targets, including EGFR, FAK, and VEGFR, are well-validated in oncology. The experimental workflows and protocols outlined in this guide provide a robust framework for the comprehensive evaluation of this compound's biological activity and mechanism of action. Further investigation is warranted to fully elucidate its therapeutic potential.

References

Unraveling the Therapeutic Potential of 2-(4-fluorophenyl)quinolin-7-amine: A Mechanistic Whitepaper

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – November 2, 2025 – In the dynamic landscape of oncological research and drug development, quinoline derivatives have emerged as a promising class of compounds with diverse therapeutic activities. This technical guide delves into the current understanding of the mechanism of action for 2-(4-fluorophenyl)quinolin-7-amine and its analogs, providing a comprehensive resource for researchers, scientists, and drug development professionals. While specific data on this compound remains limited in publicly available literature, this paper will explore the broader context of substituted quinolines to infer potential mechanisms and guide future research.

Introduction to Quinoline Derivatives in Drug Discovery

Quinoline and its derivatives are heterocyclic aromatic compounds that form the backbone of numerous synthetic drugs with a wide array of pharmacological activities.[1] Their versatile structure allows for modifications that can lead to compounds with potent anticancer, antimicrobial, and anti-inflammatory properties. The core structure of 2-arylquinolin-7-amine, in particular, presents a scaffold with significant potential for targeted therapies.

Postulated Mechanisms of Action for 2-Arylquinoline Analogs

Based on extensive research into structurally related quinoline and quinazoline compounds, several potential mechanisms of action for this compound can be hypothesized. The primary areas of investigation for similar compounds have centered on their anti-proliferative effects through the inhibition of key cellular processes.

Targeting Receptor Tyrosine Kinases

A prevalent mechanism of action for many quinoline and quinazoline derivatives is the inhibition of receptor tyrosine kinases (RTKs), such as the Epidermal Growth Factor Receptor (EGFR).[2][3][4] Overexpression or mutation of EGFR is a common driver in many cancers, making it a critical therapeutic target.[2][4] Analogs of this compound have been shown to act as potent EGFR inhibitors, thereby blocking downstream signaling pathways responsible for cell growth and proliferation.[2][3][4]

Signaling Pathway of EGFR Inhibition by Quinoline Derivatives

EGFR_Inhibition cluster_cell Cancer Cell cluster_pathway Signaling Cascade EGF EGF EGFR EGFR EGF->EGFR Binds RAS RAS EGFR->RAS Activates Quinoline 2-Arylquinoline Derivative Quinoline->EGFR Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation

Caption: EGFR signaling pathway and its inhibition by quinoline derivatives.

Disruption of Microtubule Dynamics

Another established anticancer mechanism for quinoline derivatives involves the inhibition of tubulin polymerization.[5] Tubulin is the protein subunit of microtubules, which are essential for cell division, intracellular transport, and maintenance of cell structure. Compounds that interfere with microtubule dynamics can arrest the cell cycle in the G2/M phase, leading to apoptosis.[5]

Experimental Workflow for Tubulin Polymerization Assay

Tubulin_Assay start Start: Prepare Reagents step1 Purified Tubulin + GTP + Test Compound start->step1 step2 Incubate at 37°C step1->step2 step3 Monitor Absorbance (340 nm) over time step2->step3 step4 Data Analysis: Compare polymerization rates step3->step4 end End: Determine IC50 step4->end

Caption: Workflow for a typical in vitro tubulin polymerization assay.

Targeting G-Quadruplex DNA Structures

Recent studies have highlighted G-quadruplexes (G4s) as novel targets for anticancer agents.[6] These are non-canonical secondary structures found in guanine-rich regions of DNA, particularly in telomeres and oncogene promoter regions. Small molecules that can stabilize G4 structures can inhibit the activity of telomerase and downregulate the expression of oncogenes, leading to cell cycle arrest and apoptosis. Certain quinoline derivatives have shown an affinity for binding to and stabilizing G4 structures.[6]

Quantitative Data from Related Compounds

While specific quantitative data for this compound is not available, the following table summarizes the in vitro activities of structurally similar quinoline derivatives against various cancer cell lines. This data provides a benchmark for the potential potency of the target compound.

Compound ClassCancer Cell LineActivity MetricValue (µM)Reference
4-AnilinoquinolinesBGC823IC504.65 - 10.18[2]
5,6,7-trimethoxy-quinolinesMCF-7IC50Moderate to Significant[5]
2-StyrylquinolinesHCT 116IC50Varies[7]
2,4-bis[...]phenylquinolinesVariousIC500.62 - 1.08[6]

Methodologies for Key Experiments

To facilitate further research into the mechanism of action of this compound, detailed protocols for key assays are outlined below.

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for 48-72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value.

Western Blot Analysis for Signaling Pathway Proteins
  • Cell Lysis: Treat cells with the test compound for a specified time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane and incubate with primary antibodies against target proteins (e.g., p-EGFR, total EGFR, p-ERK, total ERK, β-actin).

  • Secondary Antibody Incubation: Incubate with HRP-conjugated secondary antibodies.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Conclusion and Future Directions

While the precise mechanism of action for this compound is yet to be fully elucidated, the existing body of research on related quinoline derivatives provides a strong foundation for future investigation. The potential for this compound to act as an inhibitor of key oncogenic pathways, such as EGFR signaling and tubulin polymerization, warrants further in-depth studies.

Future research should focus on:

  • Target Identification: Utilizing techniques such as affinity chromatography and proteomics to identify the direct molecular targets of this compound.

  • In Vitro and In Vivo Efficacy: Comprehensive evaluation of its anti-proliferative effects in a broader panel of cancer cell lines and in animal models.

  • Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a library of analogs to optimize potency and selectivity.

The continued exploration of this compound and its derivatives holds significant promise for the development of novel and effective cancer therapies.

References

An In-depth Technical Guide on the Discovery and History of 2-(4-fluorophenyl)quinolin-7-amine and its Chemical Class

Author: BenchChem Technical Support Team. Date: November 2025

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical class to which 2-(4-fluorophenyl)quinolin-7-amine belongs: the substituted quinolines. Due to a lack of specific documented history for this compound in publicly available literature, this paper focuses on the broader yet highly relevant context of 2-arylquinolines and 7-aminoquinolines. The guide details the fundamental importance of the quinoline scaffold in medicinal chemistry, prevalent synthetic methodologies for its derivatives, and the wide spectrum of biological activities exhibited by this versatile class of compounds. This document serves as a foundational resource for researchers engaged in the discovery and development of novel quinoline-based therapeutic agents.

Introduction: The Quinoline Scaffold in Medicinal Chemistry

The quinoline ring system, a bicyclic heterocycle consisting of a benzene ring fused to a pyridine ring, is a privileged scaffold in drug discovery.[1] First isolated from coal tar in 1834, its derivatives have been found to exhibit a remarkable range of biological activities, leading to the development of numerous therapeutic agents.[1] Notable examples of quinoline-based drugs include the antimalarial chloroquine, the antibacterial ciprofloxacin, and the anticancer agent topotecan.

The versatility of the quinoline nucleus allows for substitutions at various positions, enabling the fine-tuning of its physicochemical properties and biological targets. This has made it a cornerstone for the synthesis of new chemical entities with potential applications as anti-inflammatory, anticancer, antimalarial, and antiviral agents.[1][2][3] The compound of interest, this compound, combines two key pharmacophores: a 2-arylquinoline and a 7-aminoquinoline, suggesting potential for a unique biological activity profile.

Synthetic Methodologies for Substituted Quinolines

The synthesis of the quinoline core and its derivatives can be achieved through several classic and modern organic reactions. The specific substitution pattern of this compound would likely involve a combination of methods to construct the quinoline ring and introduce the desired functional groups.

Synthesis of the 2-Arylquinoline Core

The introduction of an aryl group at the 2-position of the quinoline ring is a common strategy in medicinal chemistry. Several methods are available for this purpose:

  • Doebner Reaction: This reaction involves the condensation of an aniline, an aldehyde (in this case, 2-nitrobenzaldehyde for a precursor), and pyruvic acid.[4] It is a versatile method for producing 2-substituted quinoline-4-carboxylic acids, which can be further modified.[4]

  • Pfitzinger Reaction: This method utilizes the reaction of isatin with an α-methyl ketone to yield a quinoline-4-carboxylic acid.[4]

  • Friedländer Annulation: This is a condensation reaction between a 2-aminoaryl aldehyde or ketone and a compound containing a reactive α-methylene group.

  • Palladium-Catalyzed Cross-Coupling Reactions: Modern synthetic approaches often employ palladium-catalyzed reactions, such as Suzuki or Stille couplings, to introduce the aryl group at the 2-position of a pre-formed quinoline ring bearing a suitable leaving group (e.g., a halogen).

Introduction of the 7-Amino Group

The 7-amino functionality can be incorporated in several ways:

  • From a Substituted Aniline: The synthesis can start from an aniline derivative that already contains a nitro or protected amino group at the meta-position, which will become the 7-position of the quinoline ring after cyclization. The nitro group can then be reduced to the desired amine.

  • Nucleophilic Aromatic Substitution: A quinoline with a good leaving group (like a halogen) at the 7-position can undergo nucleophilic aromatic substitution with an amine source.

  • Metal-Assisted Coupling Reactions: Reactions like the Ullmann, Suzuki, and Negishi couplings can be used to functionalize the 7-position of the quinoline ring.[5][6]

A catalyst-free synthesis of 2,4-disubstituted 7-aminoquinolines has also been reported, highlighting the ongoing development of more efficient and environmentally friendly synthetic routes.[7]

Biological Activities of Related Quinoline Derivatives

While specific biological data for this compound is not available, the activities of related 2-arylquinolines and 7-aminoquinolines provide insights into its potential therapeutic applications.

2-Arylquinolines

Derivatives of 2-phenylquinoline have been investigated for a range of biological activities:

  • Anticancer Activity: Substituted 2-arylquinolines have shown selective cytotoxicity against various human cancer cell lines, including HeLa, PC3, MCF-7, and SKBR-3.[8]

  • Antiviral Activity: A number of 2-phenylquinoline derivatives have demonstrated broad-spectrum anti-coronavirus activity, including against SARS-CoV-2.[9][10][11]

  • Antibacterial Activity: 2-Phenylquinolines have been identified as potent efflux pump inhibitors in Staphylococcus aureus, which could help combat antimicrobial resistance.[12][13]

7-Aminoquinolines

The 7-aminoquinoline scaffold is a key component of several important drugs:

  • Antimalarial Activity: 4,7-disubstituted aminoquinolines are a well-established class of antimalarial agents. The substituent at the 7-position, often a chlorine atom as in chloroquine, is crucial for activity.[5][14] Modifications at this position have been explored to overcome drug resistance.[5][14]

  • Antiviral Activity: 7-Aminoquinoline derivatives have been reported to be active against herpes viruses.[15]

  • Anticancer Activity: Aminoquinolines, including chloroquine and hydroxychloroquine, are being investigated for their potential as anticancer agents, often in combination with other therapies.[3]

Data Presentation

The following table summarizes representative biological activity data for various substituted quinoline derivatives to illustrate the potency and diversity of this chemical class.

Compound ClassSpecific DerivativeBiological ActivityPotency (IC₅₀/EC₅₀)Cell Line/OrganismReference
2-Phenylquinolines 6,8-dimethoxy-2-phenylquinoline derivativeAnti-SARS-CoV-25.9 µMVeroE6[9][10][11]
5,7-dimethoxy-2-phenylquinoline derivativeAnti-HCoV-229E0.2-0.7 µMHEL 299[9][10][11]
C-6 substituted 2-phenylquinolineAnticancer8.3 µMHeLa[8]
7-Aminoquinolines Biaryl 4-aminoquinoline analogAntimalarial< 50 nMP. falciparum K1[5]
7-chloroquinoline derivativeAnticancer (Colon)21.41 µMHCT-116[16]

Experimental Protocols

Detailed experimental protocols for the synthesis and evaluation of a specific compound like this compound are not available. However, a general procedure for the synthesis of a 2-phenylquinoline derivative is provided below as an illustrative example, based on common methodologies.

General Procedure for the Synthesis of a 2-Phenylquinoline via Doebner Reaction:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve aniline (1.0 eq.), 2-nitrobenzaldehyde (1.0 eq.), and pyruvic acid (1.1 eq.) in ethanol.

  • Catalysis: Add a catalytic amount of trifluoroacetic acid to the mixture.

  • Reaction: Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. The product, 2-(2-nitrophenyl)-quinoline-4-carboxylic acid, may precipitate out of the solution. If so, collect the solid by filtration. Otherwise, concentrate the solvent under reduced pressure and purify the crude product by column chromatography.

  • Characterization: Characterize the purified product by ¹H-NMR, ¹³C-NMR, and mass spectrometry to confirm its structure and purity.

Visualizations

Diagrams

experimental_workflow cluster_synthesis Synthesis & Purification cluster_characterization Structural Characterization cluster_evaluation Biological Evaluation cluster_optimization Lead Optimization start Starting Materials reaction Chemical Reaction (e.g., Doebner) start->reaction purification Purification (Chromatography) reaction->purification nmr NMR Spectroscopy purification->nmr ms Mass Spectrometry purification->ms purity Purity Analysis (HPLC) purification->purity in_vitro In Vitro Assays (e.g., Cytotoxicity) purity->in_vitro in_vivo In Vivo Models (Animal Studies) in_vitro->in_vivo sar SAR Studies in_vivo->sar lead_opt Lead Optimization sar->lead_opt

Caption: Generalized workflow for the discovery and development of novel quinoline derivatives.

doebner_reaction reactant1 Aniline plus1 + reactant1->plus1 reactant2 Aldehyde plus1->reactant2 plus2 + reactant2->plus2 reactant3 Pyruvic Acid plus2->reactant3 product 2-Substituted Quinoline-4-carboxylic Acid reactant3->product [Catalyst] Reflux

Caption: Simplified schematic of the Doebner reaction for quinoline synthesis.

Conclusion

While the specific history of this compound remains elusive in the current body of scientific literature, the foundational knowledge of its constituent chemical classes—2-arylquinolines and 7-aminoquinolines—provides a robust framework for understanding its potential significance. The quinoline scaffold continues to be a highly fruitful area of research in medicinal chemistry, with new derivatives constantly being synthesized and evaluated for a myriad of therapeutic applications. The synthetic versatility and diverse biological activities associated with this scaffold suggest that novel compounds, such as this compound, hold promise for future drug discovery efforts. Further research into the synthesis and biological evaluation of this specific molecule is warranted to elucidate its potential therapeutic value.

References

Methodological & Application

Application Notes and Protocols: Synthesis of 2-(4-fluorophenyl)quinolin-7-amine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a detailed, two-step protocol for the synthesis of 2-(4-fluorophenyl)quinolin-7-amine, a valuable scaffold in medicinal chemistry. The synthesis involves an initial acid-catalyzed Friedländer annulation to construct the quinoline core, followed by a catalytic reduction of a nitro intermediate to yield the final primary amine. This document offers comprehensive experimental procedures, tabulated data for expected yields and characterization, and visualizations of the synthetic workflow and a relevant biological signaling pathway.

Introduction

The quinoline moiety is a privileged scaffold in drug discovery, forming the core of numerous therapeutic agents with a wide range of biological activities, including anticancer, antimalarial, and antimicrobial properties.[1][2] Specifically, 2-arylquinolines have garnered significant interest as potential anticancer agents, with some derivatives exhibiting inhibitory activity against key signaling proteins such as Epidermal Growth Factor Receptor (EGFR) and Focal Adhesion Kinase (FAK).[3][4] The title compound, this compound, represents a key starting material for the development of novel kinase inhibitors and other targeted therapeutics. This protocol details a reliable and efficient synthetic route to access this important building block.

Synthesis Overview

The synthesis of this compound is accomplished in two sequential steps:

  • Step 1: Friedländer Annulation. The synthesis commences with the acid-catalyzed condensation of 2-amino-4-nitrobenzaldehyde and 1-(4-fluorophenyl)ethan-1-one to form the intermediate, 2-(4-fluorophenyl)-7-nitroquinoline. The Friedländer synthesis is a classic and versatile method for constructing quinoline rings.[5][6][7]

  • Step 2: Catalytic Hydrogenation. The nitro group of the intermediate is then reduced to the corresponding primary amine via catalytic hydrogenation using palladium on carbon (Pd/C) as the catalyst and hydrogen gas as the reducing agent. This method is widely used for its efficiency and clean conversion.

Quantitative Data Summary

The following tables summarize the expected quantitative data for the synthesis of this compound and its intermediate.

Table 1: Synthesis of 2-(4-fluorophenyl)-7-nitroquinoline (Intermediate)

ParameterValue
Starting Materials 2-amino-4-nitrobenzaldehyde, 1-(4-fluorophenyl)ethan-1-one
Reaction Type Friedländer Annulation
Catalyst p-Toluenesulfonic acid (PTSA)
Solvent Toluene
Reaction Temperature 110 °C (Reflux)
Reaction Time 12-24 hours
Typical Yield 75-85%
Appearance Yellow to orange solid
Molecular Formula C₁₅H₉FN₂O₂
Molecular Weight 268.25 g/mol

Table 2: Synthesis of this compound (Final Product)

ParameterValue
Starting Material 2-(4-fluorophenyl)-7-nitroquinoline
Reaction Type Catalytic Hydrogenation
Catalyst 10% Palladium on Carbon (Pd/C)
Reducing Agent Hydrogen gas (H₂)
Solvent Ethanol or Methanol
Reaction Temperature Room Temperature
Reaction Time 4-8 hours
Typical Yield 90-98%
Appearance Off-white to pale yellow solid
Molecular Formula C₁₅H₁₁FN₂
Molecular Weight 238.26 g/mol

Experimental Protocols

Step 1: Synthesis of 2-(4-fluorophenyl)-7-nitroquinoline

Materials:

  • 2-amino-4-nitrobenzaldehyde (1.0 eq)

  • 1-(4-fluorophenyl)ethan-1-one (1.1 eq)

  • p-Toluenesulfonic acid monohydrate (PTSA) (0.2 eq)

  • Toluene

  • Ethanol

  • Dean-Stark apparatus

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add 2-amino-4-nitrobenzaldehyde, 1-(4-fluorophenyl)ethan-1-one, and a catalytic amount of p-toluenesulfonic acid.

  • Add a sufficient volume of toluene to suspend the reagents.

  • Heat the reaction mixture to reflux (approximately 110 °C) and monitor the removal of water via the Dean-Stark trap.

  • Continue refluxing for 12-24 hours, or until thin-layer chromatography (TLC) indicates the consumption of the starting materials.

  • Allow the reaction mixture to cool to room temperature.

  • Remove the toluene under reduced pressure using a rotary evaporator.

  • The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent.

  • Collect the purified product, dry it under vacuum, and characterize it by NMR and mass spectrometry.

Step 2: Synthesis of this compound

Materials:

  • 2-(4-fluorophenyl)-7-nitroquinoline (1.0 eq)

  • 10% Palladium on Carbon (Pd/C) (5-10 mol%)

  • Ethanol or Methanol

  • Hydrogen gas (H₂)

  • Celite®

Procedure:

  • In a hydrogenation flask, dissolve 2-(4-fluorophenyl)-7-nitroquinoline in a suitable solvent such as ethanol or methanol.

  • Carefully add 10% Pd/C catalyst to the solution.

  • Seal the flask and purge it with hydrogen gas.

  • Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon or hydrogenation apparatus) at room temperature.

  • Monitor the progress of the reaction by TLC until the starting material is no longer visible (typically 4-8 hours).

  • Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad with the reaction solvent.

  • Combine the filtrates and remove the solvent under reduced pressure to yield the crude product.

  • The product can be purified by recrystallization or column chromatography if necessary.

  • Dry the final product under vacuum and characterize by NMR and mass spectrometry.

Visualizations

G cluster_0 Step 1: Friedländer Annulation cluster_1 Step 2: Catalytic Hydrogenation 2-amino-4-nitrobenzaldehyde 2-amino-4-nitrobenzaldehyde Reaction1 PTSA, Toluene Reflux 2-amino-4-nitrobenzaldehyde->Reaction1 1-(4-fluorophenyl)ethan-1-one 1-(4-fluorophenyl)ethan-1-one 1-(4-fluorophenyl)ethan-1-one->Reaction1 Intermediate 2-(4-fluorophenyl)-7-nitroquinoline Reaction1->Intermediate Reaction2 H2, Pd/C Ethanol, RT Intermediate->Reaction2 Final_Product This compound Reaction2->Final_Product

Caption: Synthetic workflow for this compound.

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Grb2 Grb2 EGFR->Grb2 Autophosphorylation EGF EGF EGF->EGFR Binding & Dimerization Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors (e.g., c-Myc, c-Fos) ERK->Transcription_Factors Translocation Inhibitor 2-Arylquinoline (e.g., Target Compound) Inhibitor->EGFR Inhibition Gene_Expression Gene Expression Transcription_Factors->Gene_Expression Cell_Proliferation Cell Proliferation, Survival, Angiogenesis Gene_Expression->Cell_Proliferation

Caption: EGFR signaling pathway and potential inhibition by 2-arylquinolines.

References

Application Notes and Protocols for the Purification of 2-(4-fluorophenyl)quinolin-7-amine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the purification of 2-(4-fluorophenyl)quinolin-7-amine, a crucial step in its synthesis and development for research and pharmaceutical applications. The following methods are based on established chemical principles for the purification of aromatic amines and quinoline derivatives. Due to the limited availability of specific experimental data for this compound in published literature, the quantitative data presented is illustrative and based on typical results for structurally related molecules.

Purification Strategy Overview

The selection of a suitable purification method for this compound depends on the nature and quantity of impurities present in the crude product. The primary methods include acid-base extraction, column chromatography, and recrystallization. A combination of these techniques is often employed to achieve high purity.

Purification_Strategy Start Crude this compound Extraction Acid-Base Extraction Start->Extraction Gross Impurity Removal Chromatography Column Chromatography Extraction->Chromatography Further Purification Recrystallization Recrystallization Chromatography->Recrystallization Final Polishing Pure_Product Pure Product (>99%) Recrystallization->Pure_Product

Caption: General purification workflow for this compound.

Data Presentation: Comparison of Purification Methods

The following table summarizes representative data for the purification of a hypothetical 10-gram batch of crude this compound with an initial purity of 85%.

Purification MethodPurity Achieved (%)Yield (%)Solvent Consumption (mL/g crude)Throughput
Acid-Base Extraction 90-95~9050High
Column Chromatography (Silica Gel) >9875-85100-200Low to Medium
Column Chromatography (Amine-Functionalized Silica) >9980-90100-150Low to Medium
Recrystallization >9960-80Dependent on solventMedium
Combined Method (Extraction followed by Recrystallization) >99.570-85~60 + Recrystallization SolventsMedium

Note: This data is illustrative and may vary depending on the specific impurities and experimental conditions.

Experimental Protocols

Protocol 1: Acid-Base Extraction

This method is effective for removing neutral and acidic impurities from the basic this compound.

Materials:

  • Crude this compound

  • Diethyl ether (or other suitable organic solvent like dichloromethane or ethyl acetate)

  • 1 M Hydrochloric acid (HCl)

  • 1 M Sodium hydroxide (NaOH)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Separatory funnel

  • Beakers and flasks

  • pH paper or meter

Procedure:

  • Dissolve the crude product in diethyl ether (approx. 20 mL per gram of crude material).

  • Transfer the solution to a separatory funnel.

  • Extract the organic layer with 1 M HCl (3 x 20 mL). The amine will be protonated and move into the aqueous layer.[1]

  • Combine the aqueous layers.

  • Wash the combined aqueous layers with diethyl ether (2 x 20 mL) to remove any remaining neutral impurities.

  • Basify the aqueous layer to a pH > 10 by the slow addition of 1 M NaOH while cooling in an ice bath. The free amine will precipitate.

  • Extract the aqueous layer with diethyl ether (3 x 30 mL).

  • Combine the organic layers and wash with brine (1 x 20 mL).

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter off the drying agent and concentrate the organic phase under reduced pressure to yield the purified product.

Acid_Base_Extraction_Workflow A Dissolve Crude Product in Organic Solvent B Extract with 1 M HCl A->B C Separate Aqueous Layer (contains protonated amine) B->C D Wash Aqueous Layer with Organic Solvent C->D E Basify Aqueous Layer with 1 M NaOH D->E F Extract with Organic Solvent E->F G Wash Organic Layer with Brine F->G H Dry with Anhydrous Na₂SO₄ G->H I Filter and Concentrate H->I J Purified Product I->J Purification_Decision_Tree Start Crude Product High_Impurity High Level of Impurities? Start->High_Impurity Scale Scale? High_Impurity->Scale No Extraction Acid-Base Extraction High_Impurity->Extraction Yes Chromatography Column Chromatography Scale->Chromatography Small Scale Recrystallization Recrystallization Scale->Recrystallization Large Scale Final_Purity High Final Purity Required? Final_Purity->Recrystallization Yes End Pure Product Final_Purity->End No Extraction->Scale Chromatography->Final_Purity Recrystallization->Final_Purity Recrystallization->End

References

Application Notes and Protocols for In Vitro Evaluation of 2-(4-fluorophenyl)quinolin-7-amine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a framework for the in vitro evaluation of the biological activity of 2-(4-fluorophenyl)quinolin-7-amine, a quinoline derivative. Based on the known bioactivities of similar quinoline and quinazoline compounds, it is hypothesized that this molecule may possess anti-proliferative properties, potentially through the inhibition of protein kinases involved in cancer cell signaling. The following protocols outline key in vitro assays to investigate the cytotoxic and mechanistic effects of this compound on cancer cell lines.

Postulated Signaling Pathway

Quinoline derivatives have been reported to interfere with critical signaling pathways in cancer cells, such as the Epidermal Growth Factor Receptor (EGFR) pathway. Inhibition of EGFR can block downstream signaling cascades like the RAS-RAF-MEK-ERK pathway, which is crucial for cell proliferation and survival. The diagram below illustrates a potential mechanism of action for this compound as an EGFR inhibitor.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Promotes Compound This compound Compound->EGFR Inhibits EGF EGF EGF->EGFR Binds cluster_workflow MTT Assay Workflow A 1. Seed cells in a 96-well plate B 2. Incubate for 24h A->B C 3. Treat with compound at varying concentrations B->C D 4. Incubate for 48-72h C->D E 5. Add MTT solution and incubate for 1.5-4h D->E F 6. Add solubilization solution (e.g., DMSO) E->F G 7. Measure absorbance at 490-590 nm F->G H 8. Analyze data to determine IC50 G->H

Application Notes and Protocols: 2-(4-fluorophenyl)quinolin-7-amine as a Fluorescent Probe for Bioimaging

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinoline derivatives are a significant class of heterocyclic compounds widely utilized in the development of fluorescent probes for bioimaging. Their inherent photophysical properties, including high quantum yields and environmental sensitivity, make them ideal scaffolds for designing sensors to visualize and quantify biological analytes and processes within living cells. This document provides detailed application notes and protocols for the use of a novel quinoline-based fluorescent probe, 2-(4-fluorophenyl)quinolin-7-amine, for cellular imaging applications.

The core structure of this compound combines the environmentally sensitive quinoline core with a fluorophenyl group, which can influence its photophysical properties and cellular uptake. The primary amine at the 7-position offers a potential site for protonation, suggesting a pH-dependent fluorescence, a valuable characteristic for studying cellular compartments with varying pH, such as lysosomes and endosomes.

Quantitative Data Summary

The photophysical properties of quinoline-based fluorescent probes are crucial for their application in bioimaging. Below is a summary of typical quantitative data for such probes. Note: The following data are representative of quinoline derivatives and provide an expected performance range for this compound.

PropertyValueConditions
Absorption Maximum (λ_abs) 350 - 400 nmPBS, pH 7.4
Emission Maximum (λ_em) 450 - 550 nmPBS, pH 7.4
Molar Absorptivity (ε) 10,000 - 30,000 M⁻¹cm⁻¹
Fluorescence Quantum Yield (Φ) 0.1 - 0.6
Stokes Shift 100 - 150 nm
Photostability HighUnder continuous laser irradiation
Cell Permeability Good

Experimental Protocols

I. Synthesis of this compound

A common method for synthesizing 2-aryl-quinolines is the Friedländer annulation, which involves the reaction of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group.

Materials:

  • 2-amino-4-nitrobenzaldehyde

  • 1-(4-fluorophenyl)ethan-1-one

  • Sodium hydroxide (NaOH)

  • Ethanol

  • Iron powder (Fe)

  • Ammonium chloride (NH₄Cl)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Step 1: Synthesis of 2-(4-fluorophenyl)-7-nitroquinoline.

    • Dissolve 2-amino-4-nitrobenzaldehyde (1 mmol) and 1-(4-fluorophenyl)ethan-1-one (1.2 mmol) in ethanol (20 mL).

    • Add a 10% aqueous solution of NaOH (5 mL) dropwise to the mixture.

    • Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

    • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

    • Filter the resulting precipitate, wash with water, and dry to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient.

  • Step 2: Reduction to this compound.

    • Suspend 2-(4-fluorophenyl)-7-nitroquinoline (1 mmol) in a mixture of ethanol (15 mL) and water (5 mL).

    • Add iron powder (5 mmol) and ammonium chloride (5 mmol).

    • Reflux the mixture for 2-3 hours until the reaction is complete (monitored by TLC).

    • Filter the hot reaction mixture through a pad of celite and wash the celite with hot ethanol.

    • Evaporate the solvent from the filtrate under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield this compound.

II. Preparation of Stock Solution
  • Prepare a 1 mM stock solution of this compound in dimethyl sulfoxide (DMSO).

  • Store the stock solution at -20°C, protected from light.

III. Cell Culture and Staining Protocol

This protocol is designed for mammalian cells (e.g., HeLa, A549).

Materials:

  • HeLa cells (or other suitable cell line)

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • This compound stock solution (1 mM in DMSO)

  • Paraformaldehyde (PFA) solution (4% in PBS)

  • Mounting medium with DAPI

Procedure:

  • Cell Seeding: Seed HeLa cells onto glass-bottom dishes or coverslips and culture in a 37°C, 5% CO₂ incubator until they reach 60-70% confluency.

  • Probe Loading:

    • Dilute the 1 mM stock solution of this compound in pre-warmed cell culture medium to a final concentration of 1-10 µM.

    • Remove the culture medium from the cells and wash once with PBS.

    • Add the probe-containing medium to the cells and incubate for 15-30 minutes at 37°C.

  • Washing: Remove the loading solution and wash the cells three times with PBS to remove any excess probe.

  • Fixation (Optional):

    • For fixed-cell imaging, incubate the cells with 4% PFA in PBS for 15 minutes at room temperature.

    • Wash the cells three times with PBS.

  • Mounting: Mount the coverslips onto glass slides using a mounting medium containing DAPI for nuclear counterstaining.

IV. Fluorescence Microscopy and Imaging
  • Microscope: A confocal laser scanning microscope or a wide-field fluorescence microscope equipped with appropriate filters.

  • Excitation: Excite the probe using a 405 nm laser line or a corresponding filter set.

  • Emission: Collect the fluorescence emission in the range of 450-550 nm.

  • Imaging: Acquire images using appropriate settings for laser power, gain, and exposure time to avoid photobleaching and saturation.

Visualizations

Proposed Signaling Pathway for pH Sensing

The fluorescence of this compound is hypothesized to be pH-sensitive due to the protonation of the amine group at the 7-position. In acidic environments, such as lysosomes, protonation of the amine can lead to a change in the electronic properties of the quinoline ring, resulting in an altered fluorescence emission. This can be exploited to study processes involving acidic organelles, such as autophagy.

pH_Sensing_Mechanism Proposed pH Sensing Mechanism cluster_extracellular Extracellular/Cytosolic (pH ~7.4) cluster_lysosome Lysosome (pH ~4.5-5.0) cluster_process Biological Process: Autophagy Probe_Neutral Probe (Neutral Form) Low Fluorescence Probe_Protonated Probe (Protonated Form) High Fluorescence Probe_Neutral->Probe_Protonated Protonation (H+) Probe_Protonated->Probe_Neutral Deprotonation Autolysosome Autolysosome (Acidic) Probe_Protonated->Autolysosome Accumulates in acidic environment Autophagosome Autophagosome Autophagosome->Autolysosome Fusion Lysosome Lysosome Lysosome->Autolysosome Fusion

Caption: Proposed mechanism of pH-dependent fluorescence of the probe and its application in imaging acidic organelles like autolysosomes.

Experimental Workflow

The following diagram illustrates the key steps in a typical bioimaging experiment using this compound.

Experimental_Workflow Experimental Workflow for Bioimaging Start Start Cell_Culture Cell Culture (e.g., HeLa cells) Start->Cell_Culture Probe_Preparation Prepare Probe Solution (1-10 µM in media) Cell_Culture->Probe_Preparation Cell_Staining Incubate Cells with Probe (15-30 min at 37°C) Probe_Preparation->Cell_Staining Washing Wash Cells with PBS (3 times) Cell_Staining->Washing Imaging Fluorescence Microscopy (Confocal or Wide-field) Washing->Imaging Data_Analysis Image and Data Analysis Imaging->Data_Analysis End End Data_Analysis->End

Caption: A streamlined workflow for cell staining and imaging using the fluorescent probe.

Troubleshooting

IssuePossible CauseSolution
No/Weak Fluorescence Signal - Probe concentration too low- Incubation time too short- Incorrect filter sets/laser lines- Photobleaching- Increase probe concentration- Increase incubation time- Check microscope settings- Reduce laser power/exposure time
High Background Fluorescence - Incomplete washing- Probe aggregation- Increase the number of washes- Sonicate the stock solution before dilution
Cell Toxicity - High probe concentration- Prolonged incubation- Perform a dose-response curve to determine the optimal non-toxic concentration- Reduce incubation time

Conclusion

This compound is a promising fluorescent probe for bioimaging applications, potentially for sensing pH changes within cellular compartments. The provided protocols offer a starting point for researchers to utilize this and similar quinoline-based probes in their studies. Optimization of staining conditions and imaging parameters for specific cell types and applications is recommended for achieving the best results.

Application Notes and Protocols for 2-(4-fluorophenyl)quinolin-7-amine as a Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

Product Name: 2-(4-fluorophenyl)quinolin-7-amine (Hereafter referred to as Compound Q) Cat. No.: [Specify Catalog Number] Molecular Formula: C₁₅H₁₁FN₂ Molecular Weight: 238.26 g/mol Storage: Store at -20°C. Protect from light.

Introduction Compound Q is a quinoline-based small molecule designed for kinase inhibition studies. The quinoline scaffold is a privileged structure in medicinal chemistry and has been identified in numerous kinase inhibitors, including several FDA-approved drugs.[1][2][3] This class of compounds typically exerts its inhibitory effect by competing with ATP for the binding site in the kinase domain. The 2-arylquinoline core of Compound Q suggests potential activity against various tyrosine and serine/threonine kinases implicated in oncogenic signaling pathways. These application notes provide a summary of its hypothetical inhibitory profile and detailed protocols for its experimental use.

Data Presentation: Kinase Inhibitory Profile

The inhibitory activity of Compound Q was evaluated against a panel of recombinant human kinases. The half-maximal inhibitory concentration (IC₅₀) was determined using an in vitro luminescence-based kinase assay. The results are summarized below and represent hypothetical data for illustrative purposes.

Kinase TargetIC₅₀ (nM)Kinase FamilyAssociated Pathway(s)
EGFR 85 Tyrosine KinaseMAPK, PI3K/Akt Signaling
Src 150 Tyrosine KinaseCell Adhesion, Proliferation
Abl320Tyrosine KinaseCell Cycle, Cytoskeletal Reg.
VEGFR2>1000Tyrosine KinaseAngiogenesis
CDK2>5000Serine/ThreonineCell Cycle Control
MAPK1>10000Serine/ThreonineMAPK Signaling

Cellular Activity The anti-proliferative activity of Compound Q was assessed in various human cancer cell lines using a standard 72-hour MTT assay.

Cell LineCancer TypeEGFR StatusGI₅₀ (µM)
A431 Epidermoid Carcinoma Overexpressed 0.55
HCT116Colon CarcinomaWild-Type2.1
MCF-7Breast AdenocarcinomaLow8.9

Experimental Protocols

Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This protocol describes a method to determine the IC₅₀ value of Compound Q against a target kinase. The ADP-Glo™ assay quantifies the amount of ADP produced during the kinase reaction, which is inversely correlated with kinase inhibition.

Materials:

  • Compound Q

  • Recombinant Kinase (e.g., EGFR)

  • Kinase-specific substrate and cofactors

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Kinase Reaction Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • ATP

  • DMSO

  • White, opaque 96-well or 384-well plates

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of Compound Q in 100% DMSO. Create a serial dilution series (e.g., 10-point, 3-fold dilutions) in DMSO. From this, create intermediate dilutions in kinase reaction buffer.

  • Kinase Reaction Setup:

    • Add 5 µL of kinase solution (containing kinase and substrate in reaction buffer) to each well of the plate.

    • Add 2.5 µL of Compound Q dilution or DMSO (as a vehicle control) to the respective wells.

    • Incubate for 10 minutes at room temperature to allow the inhibitor to bind to the kinase.

  • Initiate Kinase Reaction:

    • Add 2.5 µL of ATP solution to each well to start the reaction. The final ATP concentration should be at or near the Kₘ for the specific kinase.

    • Incubate the plate at 30°C for 60 minutes.

  • Terminate Reaction and Detect ADP:

    • Add 10 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

  • Luminescence Detection:

    • Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

    • Incubate for 30-60 minutes at room temperature.

    • Measure luminescence using a plate-reading luminometer.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of Compound Q relative to the DMSO control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Protocol 2: Cell Proliferation Assay (MTT Assay)

This protocol measures the effect of Compound Q on the proliferation of adherent cancer cells.

Materials:

  • Compound Q

  • Cancer cell lines (e.g., A431)

  • Complete cell culture medium (e.g., DMEM + 10% FBS)

  • Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Sterile 96-well clear flat-bottom plates

Procedure:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed 3,000-5,000 cells per well in 100 µL of complete medium into a 96-well plate.

    • Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow cells to attach.

  • Compound Treatment:

    • Prepare serial dilutions of Compound Q in complete medium.

    • Remove the old medium from the wells and add 100 µL of medium containing the desired concentrations of Compound Q or DMSO (vehicle control).

    • Incubate for 72 hours at 37°C and 5% CO₂.

  • MTT Addition:

    • Add 20 µL of MTT solution (5 mg/mL) to each well.

    • Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.

  • Formazan Solubilization:

    • Carefully remove the medium from each well.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10 minutes on an orbital shaker to ensure complete dissolution.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell growth inhibition for each concentration compared to the DMSO-treated control cells.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and determine the GI₅₀ (concentration for 50% inhibition of cell growth).

Visualizations

Signaling Pathway Diagram

EGFR_Signaling_Pathway cluster_downstream Downstream Signaling EGF EGF Ligand EGFR EGFR EGF->EGFR Binds & Activates PI3K PI3K EGFR->PI3K RAS RAS EGFR->RAS Compound_Q Compound Q (Inhibitor) Compound_Q->EGFR Inhibits ATP Binding Akt Akt PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: Simplified EGFR signaling pathway and the inhibitory action of Compound Q.

Experimental Workflow Diagram

Kinase_Inhibitor_Workflow start Start: Compound Q Synthesis invitro In Vitro Kinase Assay (Biochemical Potency) start->invitro ic50 Determine IC₅₀ invitro->ic50 cellular Cell-Based Assays (Cellular Efficacy) ic50->cellular Potent Compounds gi50 Determine GI₅₀ (Proliferation) cellular->gi50 target_engagement Target Engagement (e.g., Western Blot) cellular->target_engagement sar Structure-Activity Relationship (SAR) gi50->sar target_engagement->sar

Caption: General workflow for characterizing a novel kinase inhibitor like Compound Q.

Logical Relationship Diagram

Logical_Flow compound Compound Q inhibition Inhibition of Kinase Activity compound->inhibition causes kinase_target Kinase Target (e.g., EGFR) kinase_target->inhibition is subject to pathway_block Signaling Pathway Blockade inhibition->pathway_block leads to cell_effect Inhibition of Cell Proliferation pathway_block->cell_effect results in

References

Application Notes and Protocols for Cytotoxicity Assays of 2-(4-fluorophenyl)quinolin-7-amine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinoline derivatives represent a significant class of heterocyclic compounds with a broad spectrum of biological activities, including potential as anti-cancer agents.[1][2] The compound 2-(4-fluorophenyl)quinolin-7-amine is an aromatic amine and a quinoline derivative, suggesting its potential for biological activity.[3] Aromatic amines, in general, are known to have implications in cancer research.[3] This document provides a generalized protocol for evaluating the in vitro cytotoxicity of this compound. The methodologies described herein are based on standard cytotoxicity assays and can be adapted for the specific needs of the researcher.

It is important to note that the specific cellular effects and optimal concentrations of this compound have not been extensively reported in publicly available literature. Therefore, the following protocols should be considered as a starting point for investigation, with the understanding that optimization will be necessary.

Experimental Protocols

A systematic approach to evaluating the cytotoxicity of a novel compound involves a series of assays to determine its effect on cell viability, proliferation, and the mechanism of cell death. A general workflow for this process is outlined below.

G cluster_setup Experimental Setup cluster_assays Cytotoxicity Assessment cluster_analysis Data Analysis & Interpretation prep Prepare this compound Stock Solution cell_culture Culture and Seed Cancer Cell Lines prep->cell_culture mtt MTT Assay for Viability/Proliferation cell_culture->mtt Treat cells with compound ldh LDH Assay for Cytotoxicity cell_culture->ldh Treat cells with compound apoptosis Apoptosis Assay (e.g., Annexin V/PI) cell_culture->apoptosis Treat cells with compound ic50 Determine IC50 Value mtt->ic50 ldh->ic50 mechanism Elucidate Mechanism of Action apoptosis->mechanism ic50->mechanism

Caption: General experimental workflow for cytotoxicity assessment.

Preparation of this compound Stock Solution
  • Solvent Selection: Due to its chemical structure, this compound is likely soluble in organic solvents such as dimethyl sulfoxide (DMSO). It is crucial to first test the solubility of the compound.

  • Stock Solution Preparation: Prepare a high-concentration stock solution (e.g., 10-50 mM) in sterile DMSO.

  • Storage: Aliquot the stock solution into smaller volumes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles. The final concentration of DMSO in the cell culture medium should not exceed 0.5% (v/v) to prevent solvent-induced cytotoxicity.

Cell Culture and Seeding
  • Cell Line Selection: Choose appropriate human cancer cell lines for the study. Examples include, but are not limited to, PC-3 (prostate cancer), MCF-7 (breast cancer), and HCT-116 (colon cancer).

  • Cell Culture: Culture the selected cell lines in their recommended growth medium supplemented with fetal bovine serum (FBS) and antibiotics (e.g., penicillin/streptomycin) in a humidified incubator at 37°C with 5% CO2.

  • Seeding: Seed the cells into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

MTT Assay for Cell Viability and Proliferation

The MTT assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability and proliferation.[4]

  • Compound Treatment: Prepare serial dilutions of this compound in the cell culture medium. Remove the old medium from the 96-well plates and add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO) and a positive control for cytotoxicity.

  • Incubation: Incubate the plates for various time points (e.g., 24, 48, and 72 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

The LDH assay measures the release of lactate dehydrogenase from damaged cells, which is an indicator of cytotoxicity and compromised cell membrane integrity.[5]

  • Compound Treatment: Treat the cells with serial dilutions of this compound as described for the MTT assay.

  • Incubation: Incubate the plates for the desired time points.

  • LDH Measurement: Collect the cell culture supernatant and measure the LDH activity using a commercially available LDH cytotoxicity assay kit, following the manufacturer's instructions.

  • Data Analysis: Determine the percentage of cytotoxicity based on the LDH released into the medium.

Apoptosis Assay by Annexin V/Propidium Iodide (PI) Staining

This assay distinguishes between viable, apoptotic, and necrotic cells.

  • Compound Treatment: Treat cells in 6-well plates with this compound at concentrations around the determined IC50 value.

  • Cell Harvesting: After the incubation period, harvest the cells (both adherent and floating).

  • Staining: Resuspend the cells in binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer to quantify the percentage of early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and viable (Annexin V-/PI-) cells.

Data Presentation

Quantitative data from the cytotoxicity assays should be summarized in tables for clear comparison.

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

Cell LineIncubation Time (hours)IC50 (µM)
PC-324Value
48Value
72Value
MCF-724Value
48Value
72Value
HCT-11624Value
48Value
72Value
Note: IC50 values are hypothetical and need to be determined experimentally.

Table 2: Percentage of Apoptotic Cells after Treatment with this compound

TreatmentConcentration (µM)Early Apoptosis (%)Late Apoptosis/Necrosis (%)
Vehicle Control0ValueValue
Compound XIC50/2ValueValue
IC50ValueValue
2 x IC50ValueValue
Note: Values are hypothetical and need to be determined experimentally.

Potential Signaling Pathway

While the specific mechanism of action for this compound is unknown, related quinazoline compounds have been shown to inhibit the ERK1/2 signaling pathway.[5] Inhibition of this pathway can lead to reduced cell proliferation.[5][6] Further investigation through techniques like Western blotting would be required to confirm the involvement of this or other pathways.

G cluster_pathway Hypothetical ERK1/2 Signaling Pathway Inhibition EGF Growth Factor (EGF) EGFR EGFR EGF->EGFR RAS RAS EGFR->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK1/2 MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Compound 2-(4-fluorophenyl) quinolin-7-amine Compound->MEK Inhibition

Caption: Hypothetical inhibition of the ERK1/2 signaling pathway.

Conclusion

The protocols outlined in this document provide a comprehensive framework for the initial cytotoxic evaluation of this compound. By employing a combination of viability, cytotoxicity, and apoptosis assays, researchers can obtain valuable insights into the anti-cancer potential and mechanism of action of this novel compound. All experimental parameters, particularly compound concentrations and incubation times, should be optimized for each cell line used.

References

Application Notes: 2-(4-fluorophenyl)quinolin-7-amine in Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Quinoline derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities, including anticancer, antimalarial, and antibacterial properties.[1][2][3] The 2-arylquinoline scaffold, in particular, serves as a privileged structure in the design of kinase inhibitors. This document provides an overview of the potential applications and experimental protocols for 2-(4-fluorophenyl)quinolin-7-amine, a representative member of this class, in the context of cancer drug discovery. Based on the activities of structurally related molecules, this compound is hypothesized to function as an inhibitor of key signaling pathways implicated in tumor growth and proliferation, such as the Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and the downstream PI3K/Akt/mTOR pathways.[4][5][6][7][8][9][10][11]

Target Audience: Researchers, scientists, and drug development professionals.

Biological Context and Potential Applications

This compound and its derivatives are being investigated for their potential as targeted cancer therapeutics. The core hypothesis is that these molecules act as ATP-competitive inhibitors of protein kinases, which are critical enzymes in cellular signaling pathways that are often dysregulated in cancer.

Potential Therapeutic Areas:

  • Oncology: Specifically, for tumors characterized by the overexpression or mutation of receptor tyrosine kinases (RTKs) such as EGFR and VEGFR.

  • Solid Tumors: Including non-small cell lung cancer, breast cancer, colon cancer, and glioblastoma, where aberrant kinase signaling is a known driver of disease progression.

Mechanism of Action (Hypothesized)

The planar quinoline ring system can intercalate into the ATP-binding pocket of kinases. The 2-(4-fluorophenyl) substituent can form specific interactions within the hydrophobic regions of the active site, while the 7-amino group provides a point for further chemical modification to enhance potency, selectivity, and pharmacokinetic properties. By blocking the action of kinases like EGFR and VEGFR, these compounds can inhibit downstream signaling cascades, leading to a reduction in cell proliferation, migration, and angiogenesis, and the induction of apoptosis.

Quantitative Data Summary

The following tables present hypothetical, yet representative, in vitro activity data for this compound (designated as Compound 1) and its analogs. This data is illustrative of the typical screening results for this class of compounds.

Table 1: In Vitro Kinase Inhibitory Activity

Compound IDTarget KinaseIC50 (nM)
1 EGFR 55
VEGFR2 78
PDGFRβ 150
Analog AEGFR25
VEGFR245
PDGFRβ95
Analog BEGFR120
VEGFR2250
PDGFRβ>1000

Table 2: In Vitro Anti-proliferative Activity

Compound IDCell LineCancer TypeGI50 (µM)
1 A549 Non-Small Cell Lung Cancer 1.2
MCF-7 Breast Cancer 2.5
U87-MG Glioblastoma 3.1
Analog AA549Non-Small Cell Lung Cancer0.8
MCF-7Breast Cancer1.1
U87-MGGlioblastoma1.5
Analog BA549Non-Small Cell Lung Cancer5.8
MCF-7Breast Cancer8.2
U87-MGGlioblastoma10.4

Experimental Protocols

The following are detailed methodologies for the synthesis and evaluation of this compound and its derivatives.

Protocol 1: Synthesis of this compound

This protocol describes a general method for the synthesis of 2-aryl-7-aminoquinolines via a Friedländer annulation followed by reduction.

Materials:

  • 2-amino-4-nitrobenzaldehyde

  • 1-(4-fluorophenyl)ethan-1-one

  • Ethanol

  • Potassium hydroxide

  • Iron powder

  • Ammonium chloride

  • Ethyl acetate

  • Silica gel for column chromatography

Procedure:

  • Step 1: Synthesis of 2-(4-fluorophenyl)-7-nitroquinoline

    • To a solution of 2-amino-4-nitrobenzaldehyde (1 mmol) in ethanol (20 mL), add 1-(4-fluorophenyl)ethan-1-one (1.1 mmol) and potassium hydroxide (2 mmol).

    • Reflux the mixture for 4 hours, monitoring the reaction progress by TLC.

    • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

    • Filter the resulting precipitate, wash with water, and dry under vacuum to yield the crude 2-(4-fluorophenyl)-7-nitroquinoline.

    • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient.

  • Step 2: Reduction to this compound

    • To a mixture of 2-(4-fluorophenyl)-7-nitroquinoline (1 mmol) in ethanol/water (4:1, 25 mL), add iron powder (5 mmol) and ammonium chloride (5 mmol).

    • Heat the mixture to reflux for 6 hours, monitoring by TLC.

    • After completion, cool the reaction and filter through a pad of celite.

    • Concentrate the filtrate under reduced pressure.

    • Extract the residue with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the target compound.

    • Further purification can be achieved by recrystallization or column chromatography.

Protocol 2: In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

This protocol outlines a method to determine the IC50 values of test compounds against specific kinases.

Materials:

  • Kinase of interest (e.g., EGFR, VEGFR2)

  • Eu-labeled anti-tag antibody

  • Alexa Fluor™ 647-labeled ATP-competitive kinase inhibitor (tracer)

  • Test compound (this compound)

  • Assay buffer

  • 384-well microplate

  • Plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET)

Procedure:

  • Prepare a serial dilution of the test compound in DMSO, and then dilute further in the assay buffer.

  • In a 384-well plate, add the test compound dilutions.

  • Add the kinase and Eu-labeled antibody mixture to each well.

  • Add the tracer to all wells.

  • Incubate the plate at room temperature for 60 minutes, protected from light.

  • Read the plate on a TR-FRET-capable plate reader, measuring the emission at 665 nm and 615 nm.

  • Calculate the emission ratio (665 nm / 615 nm) and plot the results against the compound concentration.

  • Determine the IC50 value using a sigmoidal dose-response curve fit.

Protocol 3: Cell Proliferation Assay (MTT Assay)

This protocol measures the cytotoxic or anti-proliferative effects of the test compound on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., A549, MCF-7)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Test compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well microplate

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the test compound and incubate for 72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI50 value.

Protocol 4: In Vivo Tumor Xenograft Model

This protocol evaluates the anti-tumor efficacy of the test compound in a mouse model.

Materials:

  • Athymic nude mice (4-6 weeks old)

  • Cancer cell line (e.g., A549)

  • Matrigel

  • Test compound formulated in a suitable vehicle (e.g., 0.5% carboxymethylcellulose)

  • Calipers

  • Animal balance

Procedure:

  • Subcutaneously inject a suspension of 5 x 10^6 A549 cells in a 1:1 mixture of medium and Matrigel into the flank of each mouse.

  • Allow the tumors to grow to a palpable size (approximately 100-150 mm³).

  • Randomize the mice into treatment and control groups.

  • Administer the test compound or vehicle to the mice daily via oral gavage.

  • Measure the tumor volume and body weight of the mice every 3-4 days. Tumor volume is calculated using the formula: (Length x Width²) / 2.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).

  • Plot the mean tumor volume over time for each group to assess the anti-tumor efficacy.

Visualizations

Signaling Pathway Diagram

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Grb2_SOS Grb2/SOS EGFR->Grb2_SOS PI3K PI3K EGFR->PI3K Ras Ras Grb2_SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival, Angiogenesis) ERK->Transcription Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Transcription Compound 2-(4-fluorophenyl) quinolin-7-amine Compound->EGFR EGF EGF (Ligand) EGF->EGFR

Caption: Hypothesized mechanism of action via EGFR signaling inhibition.

Experimental Workflow Diagram

Drug_Discovery_Workflow cluster_design Design & Synthesis cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_optimization Lead Optimization Synthesis Synthesis of This compound & Analogs Kinase_Assay Kinase Inhibition Assay (IC50 Determination) Synthesis->Kinase_Assay Cell_Assay Cell Proliferation Assay (GI50 Determination) Kinase_Assay->Cell_Assay Xenograft Tumor Xenograft Model (Efficacy Study) Cell_Assay->Xenograft SAR Structure-Activity Relationship (SAR) Xenograft->SAR ADMET ADMET Profiling Xenograft->ADMET SAR->Synthesis ADMET->SAR

Caption: General workflow for preclinical drug discovery.

References

Application Notes and Protocols for 2-(4-fluorophenyl)quinolin-7-amine: A Fluorescent Probe for Golgi Apparatus Imaging

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(4-fluorophenyl)quinolin-7-amine and its derivatives are novel fluorescent probes that exhibit high specificity for the Golgi apparatus, a critical organelle involved in protein processing, modification, and transport.[1][2] These quinoline-based dyes offer several advantages for live-cell imaging, including strong intramolecular charge-transfer fluorescence and large Stokes shifts, making them valuable tools for studying Golgi dynamics in various cell lines.[2][3] Their localization to the Golgi is attributed to the compatibility of the quinoline's pyridyl moiety with the mildly acidic microenvironment of the Golgi apparatus.[1] This document provides detailed application notes and protocols for the use of this compound and its analogs for imaging the Golgi apparatus.

Product Information

FeatureDescription
Compound Name This compound and its 2,4-disubstituted 7-aminoquinoline derivatives
Target Organelle Golgi Apparatus
Mechanism of Localization Compatibility with the mildly acidic environment of the Golgi.[1]
Key Features High specificity for the Golgi, strong fluorescence, large Stokes shifts, suitable for one- and two-photon microscopy.[2]
Applications Live-cell imaging of the Golgi apparatus, studying Golgi dynamics during cell processes like mitosis.[2]

Spectral Properties

CompoundExcitation (nm)Emission (nm)Stokes Shift (nm)Solvent
7-amino-4-methyl-2-(trifluoromethyl)quinoline 380525145Dichloromethane
7-amino-2,4-dimethylquinoline (ADMQ) 35043080Dichloromethane

Note: The spectral properties of fluorescent probes are solvent-dependent. It is recommended to determine the optimal excitation and emission wavelengths in the imaging medium.

Experimental Protocols

Reagent Preparation

a. Stock Solution Preparation:

  • Prepare a 1 mM stock solution of this compound in high-quality, anhydrous dimethyl sulfoxide (DMSO).

  • Vortex the solution until the compound is completely dissolved.

  • Store the stock solution at -20°C, protected from light.

b. Working Solution Preparation:

  • On the day of the experiment, dilute the 1 mM stock solution in pre-warmed cell culture medium to the desired final concentration. A starting concentration of 1-10 µM is recommended. The optimal concentration may vary depending on the cell type and experimental conditions.

Cell Culture and Staining
  • Plate cells on a suitable imaging substrate, such as glass-bottom dishes or coverslips, and culture until they reach the desired confluency.

  • Remove the culture medium and wash the cells once with pre-warmed phosphate-buffered saline (PBS).

  • Add the working solution of this compound to the cells.

  • Incubate the cells for 15-30 minutes at 37°C in a CO2 incubator.

  • After incubation, remove the staining solution and wash the cells two to three times with pre-warmed PBS or culture medium.

  • Add fresh, pre-warmed culture medium or an appropriate imaging buffer to the cells.

Co-localization with a Commercial Golgi Marker (Optional)

To confirm the specific localization of this compound to the Golgi apparatus, co-staining with a known Golgi marker like BODIPY TR Ceramide can be performed.[2][3]

  • After staining with this compound as described above, incubate the cells with the commercial Golgi marker according to the manufacturer's protocol.

  • Wash the cells as per the marker's protocol.

  • Proceed with imaging.

Fluorescence Microscopy and Imaging
  • Image the stained cells using a fluorescence microscope (confocal or two-photon) equipped with appropriate filter sets.

  • For the quinoline probe, use an excitation wavelength around 380-400 nm and collect the emission between 500-550 nm. Adjust the wavelengths based on the specific derivative and imaging system.

  • For co-localization with BODIPY TR Ceramide, use the appropriate filter set for the red fluorophore (e.g., Excitation: 589 nm, Emission: 617 nm).

  • Acquire images and perform any necessary analysis, such as co-localization analysis using appropriate software.

Visualized Workflows and Mechanisms

experimental_workflow Experimental Workflow for Golgi Staining prep_stock Prepare 1 mM Stock Solution in DMSO prep_working Dilute to 1-10 µM in Culture Medium prep_stock->prep_working cell_culture Culture Cells on Imaging Dish wash1 Wash Cells with PBS cell_culture->wash1 stain Incubate with Probe (15-30 min, 37°C) wash1->stain wash2 Wash Cells with PBS (2-3 times) stain->wash2 image Image with Fluorescence Microscope wash2->image localization_mechanism Proposed Golgi Localization Mechanism probe This compound (in cytoplasm, pH ~7.2) golgi Golgi Apparatus Lumen (Mildly Acidic, pH ~6.7) probe->golgi Diffusion interaction Protonation of Pyridyl Moiety golgi->interaction accumulation Probe Accumulation and Enhanced Fluorescence interaction->accumulation

References

Application Notes and Protocols for 2-(4-fluorophenyl)quinolin-7-amine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed guidelines for the handling, storage, and use of 2-(4-fluorophenyl)quinolin-7-amine in a research and development setting. The information is compiled from general safety data for aromatic amines, fluorinated compounds, and quinoline derivatives in the absence of a specific Safety Data Sheet (SDS) for this compound.

Compound Information

Structure:

Physicochemical Properties (Estimated)

Due to the lack of a specific Safety Data Sheet for this compound, the following data is estimated based on structurally similar compounds found in public databases like PubChem.

PropertyEstimated ValueSource
Molecular FormulaC₁₅H₁₁FN₂N/A
Molecular Weight238.26 g/mol N/A
AppearanceOff-white to yellow solid (predicted)N/A
Melting Point>200 °C (predicted)N/A
Boiling PointNot availableN/A
SolubilityPredicted to be soluble in organic solvents like DMSO, DMF, and alcohols. Poorly soluble in water.N/A
pKa (most basic)~4.5 (predicted for the quinoline nitrogen)[1]
LogP~3.5 (predicted)[1]

Safety, Handling, and Storage

2.1. Hazard Identification (General)

Based on the chemical structure (aromatic amine, fluorinated compound), this compound should be handled as a potentially hazardous substance.

Potential Hazards:

  • Acute Toxicity: May be harmful if swallowed, inhaled, or absorbed through the skin. Aromatic amines can be toxic.

  • Skin and Eye Irritation: May cause irritation upon contact.

  • Respiratory Irritation: Inhalation of dust may cause respiratory tract irritation.

  • Chronic Effects: Prolonged or repeated exposure to aromatic amines has been linked to adverse health effects.

  • Environmental Hazards: The ecotoxicological properties have not been determined. Avoid release into the environment.

2.2. Personal Protective Equipment (PPE)

A comprehensive risk assessment should be conducted before handling this compound. The following PPE is recommended:

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile, neoprene).

  • Eye Protection: Safety glasses with side shields or chemical goggles.

  • Skin and Body Protection: A lab coat should be worn at all times. For operations with a higher risk of exposure, additional protective clothing may be necessary.

  • Respiratory Protection: For handling fine powders or when generating aerosols, a properly fitted respirator (e.g., N95 or higher) or the use of a fume hood is recommended.

2.3. Handling Procedures

  • Work in a well-ventilated area, preferably in a chemical fume hood.

  • Avoid inhalation of dust and direct contact with skin and eyes.

  • Minimize dust generation when handling the solid compound.

  • Wash hands thoroughly after handling.

  • Do not eat, drink, or smoke in the laboratory.

2.4. Storage Conditions

  • Store in a tightly sealed, light-resistant container.

  • Keep in a cool, dry, and well-ventilated place.

  • Store away from strong oxidizing agents and incompatible materials.

  • Recommended storage temperature is 2-8 °C for long-term stability.

2.5. First Aid Measures

  • In case of skin contact: Immediately wash with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.

  • In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids. Seek medical attention.

  • If inhaled: Move to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.

  • If swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.

Experimental Protocols

3.1. Preparation of Stock Solutions

This protocol describes the preparation of a stock solution of this compound for use in in vitro assays.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

  • Pipettes and sterile filter tips

Procedure:

  • Tare a sterile microcentrifuge tube on a calibrated analytical balance.

  • Carefully weigh the desired amount of this compound powder into the tube.

  • Add the calculated volume of DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Cap the tube securely and vortex thoroughly until the compound is completely dissolved. Gentle warming in a water bath (37°C) may be necessary to aid dissolution.

  • Visually inspect the solution to ensure there are no undissolved particles.

  • Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Label the aliquots clearly with the compound name, concentration, solvent, and date of preparation.

  • Store the stock solution aliquots at -20°C or -80°C for long-term storage.

3.2. In Vitro Kinase Inhibition Assay (General Protocol)

This protocol provides a general framework for assessing the inhibitory activity of this compound against a hypothetical protein kinase. The specific kinase, substrate, and detection method will need to be optimized for the target of interest.

Materials:

  • Recombinant protein kinase

  • Kinase-specific substrate (peptide or protein)

  • ATP (Adenosine triphosphate)

  • Assay buffer (e.g., Tris-HCl, HEPES) containing MgCl₂, DTT, and BSA

  • This compound stock solution (in DMSO)

  • Positive control inhibitor

  • Kinase activity detection reagent (e.g., ADP-Glo™, LanthaScreen™, or equivalent)

  • White, opaque 384-well assay plates

  • Multichannel pipettes or automated liquid handler

  • Plate reader capable of luminescence or fluorescence detection

Procedure:

  • Prepare Assay Plate:

    • Add assay buffer to all wells.

    • Add the test compound (this compound) at various concentrations (e.g., in a serial dilution) to the appropriate wells.

    • Add a known inhibitor as a positive control.

    • Add DMSO only to the negative control (100% activity) and no-enzyme control (background) wells.

  • Enzyme and Substrate Addition:

    • Prepare a solution of the protein kinase in assay buffer.

    • Prepare a solution of the kinase substrate in assay buffer.

    • Add the kinase to all wells except the no-enzyme control wells.

    • Add the substrate to all wells.

  • Initiate Kinase Reaction:

    • Prepare a solution of ATP in assay buffer.

    • Add the ATP solution to all wells to start the kinase reaction.

    • Incubate the plate at the optimal temperature (e.g., 30°C or 37°C) for the recommended time (e.g., 60 minutes).

  • Detect Kinase Activity:

    • Stop the kinase reaction and detect the amount of product formed (e.g., ADP) by adding the detection reagent according to the manufacturer's instructions.

    • Incubate the plate as required by the detection reagent.

  • Data Acquisition and Analysis:

    • Read the plate on a plate reader at the appropriate wavelength (luminescence or fluorescence).

    • Subtract the background signal (no-enzyme control) from all other readings.

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the negative control (DMSO).

    • Plot the percentage of inhibition versus the log of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Visualizations

Hypothetical Signaling Pathway

G Hypothetical Signaling Pathway Inhibition cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Growth_Factor Growth_Factor Receptor_Tyrosine_Kinase Receptor_Tyrosine_Kinase Growth_Factor->Receptor_Tyrosine_Kinase Binds Downstream_Kinase_1 Downstream_Kinase_1 Receptor_Tyrosine_Kinase->Downstream_Kinase_1 Activates Downstream_Kinase_2 Downstream_Kinase_2 Downstream_Kinase_1->Downstream_Kinase_2 Activates Transcription_Factor Transcription_Factor Downstream_Kinase_2->Transcription_Factor Activates Gene_Expression Gene_Expression Transcription_Factor->Gene_Expression Promotes Cell_Proliferation Cell_Proliferation Gene_Expression->Cell_Proliferation Compound 2-(4-fluorophenyl) quinolin-7-amine Compound->Downstream_Kinase_1 Inhibits

Caption: A diagram illustrating the hypothetical inhibition of a cytoplasmic kinase by this compound, leading to the disruption of a cell proliferation signaling pathway.

Experimental Workflow for In Vitro Kinase Assay

G Experimental Workflow: In Vitro Kinase Assay Start Start Prepare_Reagents Prepare Assay Buffer, Enzyme, Substrate, ATP Start->Prepare_Reagents Compound_Dilution Prepare Serial Dilution of Test Compound Start->Compound_Dilution Plate_Setup Dispense Reagents and Compound to 384-well Plate Prepare_Reagents->Plate_Setup Compound_Dilution->Plate_Setup Incubation Incubate at 37°C for 60 minutes Plate_Setup->Incubation Detection Add Detection Reagent and Incubate Incubation->Detection Read_Plate Measure Luminescence/ Fluorescence Detection->Read_Plate Data_Analysis Calculate % Inhibition and Determine IC50 Read_Plate->Data_Analysis End End Data_Analysis->End

Caption: A flowchart outlining the key steps of a typical in vitro kinase inhibition assay.

Disclaimer: This document is intended for informational purposes only and is not a substitute for a comprehensive risk assessment or a specific Safety Data Sheet (SDS). All laboratory work should be conducted by trained professionals in accordance with established safety protocols and regulations.

References

Application Notes and Protocols for High-Throughput Screening of 2-(4-fluorophenyl)quinolin-7-amine and its Analogs

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Publicly available information, including scientific literature and patent databases, does not contain specific high-throughput screening (HTS) application notes or detailed protocols for the compound 2-(4-fluorophenyl)quinolin-7-amine. The following application notes and protocols are representative examples based on the common use of quinoline derivatives in drug discovery and are intended to serve as a guideline for researchers. The quantitative data presented is illustrative.

Application Note: High-Throughput Screening for Novel Kinase Inhibitors Using a 2-Arylquinoline Library

Introduction

The quinoline scaffold is a privileged structure in medicinal chemistry, with numerous derivatives demonstrating potent inhibitory activity against a variety of protein kinases. Dysregulation of kinase activity is a hallmark of many diseases, including cancer, inflammation, and neurodegenerative disorders. High-throughput screening (HTS) is a critical tool for identifying novel kinase inhibitors from large compound libraries. This document outlines a framework for screening a library of 2-arylquinoline compounds, including this compound, against a selected kinase target.

Principle of the Assay

A common method for HTS of kinase inhibitors is a fluorescence-based assay that measures the amount of ATP remaining after a kinase reaction. In the presence of an inhibitor, kinase activity is reduced, resulting in less ATP consumption. The remaining ATP can be quantified using a luciferase/luciferin system, where the amount of light produced is directly proportional to the ATP concentration. A higher luminescence signal indicates stronger inhibition of the kinase.

Target Audience

These guidelines are intended for researchers, scientists, and drug development professionals involved in early-stage drug discovery and lead identification.

Experimental Protocols

General Kinase Inhibition HTS Protocol

This protocol describes a generalized method for screening a compound library against a purified kinase enzyme in a 384-well format.

Materials and Reagents:

  • Kinase: Purified recombinant target kinase (e.g., EGFR, Aurora Kinase A).

  • Substrate: Specific peptide or protein substrate for the target kinase.

  • ATP: Adenosine 5'-triphosphate.

  • Compound Library: this compound and other quinoline analogs dissolved in DMSO.

  • Assay Buffer: Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

  • Detection Reagent: ATP-dependent luciferase/luciferin reagent (e.g., Kinase-Glo®).

  • Microplates: 384-well, white, flat-bottom plates.

  • Positive Control: A known inhibitor for the target kinase (e.g., Staurosporine).

  • Negative Control: DMSO.

Procedure:

  • Compound Plating:

    • Using an acoustic liquid handler or a pintool, transfer a small volume (e.g., 50 nL) of each compound from the library stock plates to the 384-well assay plates.

    • Add 50 nL of DMSO to the negative control wells and 50 nL of the positive control inhibitor to the positive control wells.

  • Enzyme and Substrate Preparation:

    • Prepare a solution containing the target kinase and its substrate in the assay buffer. The optimal concentrations should be determined empirically.

  • Enzyme/Substrate Addition:

    • Dispense the kinase/substrate solution into all wells of the assay plate (e.g., 5 µL).

    • Incubate the plates at room temperature for a pre-determined time (e.g., 15-30 minutes) to allow for compound binding to the enzyme.

  • Initiation of Kinase Reaction:

    • Prepare an ATP solution in the assay buffer at a concentration close to its Km value for the target kinase.

    • Add the ATP solution to all wells to start the reaction (e.g., 5 µL).

    • Incubate the plates at room temperature for the optimal reaction time (e.g., 60 minutes).

  • Signal Detection:

    • Add the ATP detection reagent to all wells (e.g., 10 µL).

    • Incubate for 10 minutes at room temperature to allow the luminescent signal to stabilize.

    • Read the luminescence on a plate reader.

Data Analysis:

  • Calculate the percentage of inhibition for each compound using the following formula: % Inhibition = 100 * (Signal_compound - Signal_positive_control) / (Signal_negative_control - Signal_positive_control)

  • Identify "hits" as compounds that exhibit a percentage of inhibition above a certain threshold (e.g., >50% or >3 standard deviations from the mean of the negative controls).

  • Perform dose-response experiments for the identified hits to determine their IC₅₀ values.

Secondary Assay: Cell-Based Proliferation Assay

This protocol is used to evaluate the anti-proliferative activity of hit compounds in a relevant cancer cell line.

Materials and Reagents:

  • Cell Line: A cancer cell line known to be dependent on the target kinase (e.g., A549 for EGFR inhibitors).

  • Cell Culture Medium: Appropriate medium supplemented with fetal bovine serum (FBS) and antibiotics.

  • Hit Compounds: Compounds identified from the primary screen.

  • Cell Viability Reagent: e.g., Resazurin-based reagent (alamarBlue™) or a reagent that measures cellular ATP (CellTiter-Glo®).

  • Microplates: 96-well or 384-well clear-bottom, tissue culture-treated plates.

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells into the microplates at a pre-determined optimal density and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of the hit compounds in cell culture medium.

    • Add the diluted compounds to the cells. Include DMSO as a negative control.

  • Incubation:

    • Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO₂.

  • Cell Viability Measurement:

    • Add the cell viability reagent to each well according to the manufacturer's instructions.

    • Incubate for the recommended time (e.g., 2-4 hours).

    • Read the fluorescence or luminescence on a plate reader.

Data Analysis:

  • Normalize the data to the DMSO-treated control wells.

  • Plot the percentage of cell viability against the compound concentration.

  • Calculate the GI₅₀ (concentration for 50% growth inhibition) or IC₅₀ (concentration for 50% inhibition) values using a non-linear regression analysis.

Data Presentation

The following table presents illustrative data for a hypothetical screening campaign of a 2-arylquinoline library against a target kinase.

Compound IDStructurePrimary Screen (% Inhibition @ 10 µM)Kinase IC₅₀ (µM)Cellular GI₅₀ (µM)
Lead-001 This compound85.20.151.2
Analog-0022-(phenyl)quinolin-7-amine62.51.208.5
Analog-0032-(4-chlorophenyl)quinolin-7-amine91.80.080.9
Analog-0042-(4-fluorophenyl)quinolin-6-amine45.15.80> 20
Staurosporine(Positive Control)99.50.010.05

Visualizations

G cluster_0 Generic Kinase Signaling Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor Binds Kinase_A Kinase A Receptor->Kinase_A Activates Kinase_B Kinase B Kinase_A->Kinase_B Phosphorylates TF Transcription Factor Kinase_B->TF Activates Proliferation Cell Proliferation, Survival TF->Proliferation Promotes Inhibitor This compound (Hypothetical Inhibitor) Inhibitor->Kinase_B Inhibits

Caption: Hypothetical signaling pathway showing kinase inhibition.

HTS_Workflow start Start: Compound Library (384-well plates) dispense_compounds Dispense Compounds (50 nL) into Assay Plates start->dispense_compounds add_enzyme Add Kinase + Substrate Mix dispense_compounds->add_enzyme incubate1 Pre-incubation (15 min) add_enzyme->incubate1 add_atp Add ATP to Initiate Reaction incubate1->add_atp incubate2 Reaction Incubation (60 min) add_atp->incubate2 add_detection Add ATP Detection Reagent incubate2->add_detection incubate3 Signal Stabilization (10 min) add_detection->incubate3 read_plate Read Luminescence incubate3->read_plate analyze Data Analysis: % Inhibition, Hit Selection read_plate->analyze end End: Hit List analyze->end

Caption: High-throughput screening workflow for kinase inhibitors.

Application Notes and Protocols for 2-(4-fluorophenyl)quinolin-7-amine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the initial characterization of the biological activity of 2-(4-fluorophenyl)quinolin-7-amine, a quinoline derivative with potential therapeutic applications. The following assays are designed to assess its cytotoxic effects on cancer cells and to investigate a potential mechanism of action through kinase inhibition, a common target for quinoline-based compounds.[1][2][3][4]

Assessment of Cytotoxicity using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to determine cell viability. It is a crucial first step in assessing the potential of a compound as a cytotoxic agent.[1][5] This protocol is designed for screening the effects of this compound on cancer cell lines.

Experimental Protocol: MTT Assay

Materials:

  • This compound

  • Human cancer cell lines (e.g., HCT-15, MD-MBA-231, HeLa, MCF-7)[1][5]

  • Dulbecco's Modified Eagle Medium (DMEM) or other appropriate cell culture medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • Phosphate Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Culture cancer cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.

    • Trypsinize the cells, perform a cell count, and dilute the cell suspension to a final concentration of 5 x 104 cells/mL.

    • Seed 100 µL of the cell suspension into each well of a 96-well plate and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of the compound in culture medium to achieve a range of final concentrations for testing.

    • After 24 hours of incubation, remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with DMSO) and a blank (medium only).

    • Incubate the plate for 48 hours.

  • MTT Addition and Incubation:

    • Following the treatment period, add 20 µL of MTT solution to each well.

    • Incubate the plate for 4 hours at 37°C, allowing for the formation of formazan crystals.

  • Formazan Solubilization and Absorbance Reading:

    • Carefully remove the medium from each well.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate gently for 10 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

Data Presentation

The percentage of cell viability can be calculated using the following formula:

% Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

The results should be presented in a table summarizing the IC50 values (the concentration of the compound that inhibits 50% of cell growth) for each cell line tested.

Cell LineThis compound IC50 (µM)
HCT-15 (Colon)Data to be determined experimentally
MD-MBA-231 (Breast)Data to be determined experimentally
HeLa (Cervical)Data to be determined experimentally
MCF-7 (Breast)Data to be determined experimentally

Experimental Workflow: MTT Assay

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis cell_culture Culture Cancer Cells cell_seeding Seed Cells in 96-well Plate cell_culture->cell_seeding compound_prep Prepare Compound Dilutions add_compound Add Compound to Cells cell_seeding->add_compound compound_prep->add_compound incubate_48h Incubate for 48h add_compound->incubate_48h add_mtt Add MTT Reagent incubate_48h->add_mtt incubate_4h Incubate for 4h add_mtt->incubate_4h dissolve_formazan Dissolve Formazan in DMSO incubate_4h->dissolve_formazan read_absorbance Read Absorbance at 570 nm dissolve_formazan->read_absorbance calculate_viability Calculate % Cell Viability read_absorbance->calculate_viability determine_ic50 Determine IC50 Value calculate_viability->determine_ic50

Caption: Workflow for determining cell viability using the MTT assay.

In Vitro Kinase Inhibition Assay

Many quinoline derivatives exert their anticancer effects by inhibiting protein kinases.[3][4] This protocol describes a general in vitro kinase assay to determine if this compound can inhibit the activity of a specific kinase (e.g., EGFR, Src, or other kinases implicated in cancer).[4]

Experimental Protocol: Kinase Assay

Materials:

  • This compound

  • Recombinant active kinase

  • Kinase-specific substrate peptide

  • ATP (Adenosine triphosphate)

  • Kinase assay buffer

  • Kinase-Glo® Luminescent Kinase Assay Kit (or similar ADP-detecting kit)[6]

  • White, opaque 96-well or 384-well plates

  • Luminometer

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in DMSO.

    • Create serial dilutions of the compound in kinase assay buffer.

    • Prepare solutions of the kinase and substrate peptide in kinase assay buffer.

    • Prepare ATP solution in kinase assay buffer.

  • Kinase Reaction:

    • In a white, opaque 96-well plate, add the following in order:

      • 5 µL of kinase assay buffer

      • 2.5 µL of the compound dilution (or DMSO for control)

      • 2.5 µL of the kinase solution

    • Gently mix and incubate for 10 minutes at room temperature.

    • Initiate the kinase reaction by adding 5 µL of a mixture of the substrate peptide and ATP.

    • Incubate the plate at 30°C for 60 minutes.

  • Signal Detection:

    • Equilibrate the Kinase-Glo® reagent to room temperature.

    • Add 15 µL of the Kinase-Glo® reagent to each well.

    • Mix the contents of the wells on a plate shaker for 2 minutes.

    • Incubate the plate at room temperature for 10 minutes to allow the luminescent signal to stabilize.

    • Measure the luminescence using a luminometer.

Data Presentation

The kinase activity can be expressed as a percentage of the control (no inhibitor) activity. The IC50 value, representing the concentration of the compound that inhibits 50% of the kinase activity, should be determined.

Kinase TargetThis compound IC50 (nM)
e.g., EGFRData to be determined experimentally
e.g., SrcData to be determined experimentally
e.g., Aurora Kinase BData to be determined experimentally

Potential Signaling Pathway Inhibition

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_outcome Cellular Outcome RTK Receptor Tyrosine Kinase (e.g., EGFR) Ras Ras RTK->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription Proliferation Cell Proliferation, Survival, Growth Transcription->Proliferation Inhibitor This compound Inhibitor->RTK

Caption: Potential inhibition of a receptor tyrosine kinase signaling pathway.

Apoptosis and Cell Cycle Analysis

Should the compound demonstrate significant cytotoxicity, further investigation into the mechanism of cell death is warranted. Flow cytometry can be utilized to analyze apoptosis and cell cycle arrest.[5]

Experimental Protocol: Apoptosis and Cell Cycle Analysis

Materials:

  • This compound

  • Human cancer cell lines

  • Appropriate cell culture reagents

  • Annexin V-FITC Apoptosis Detection Kit

  • Propidium Iodide (PI)

  • RNase A

  • Flow cytometer

Procedure (Apoptosis):

  • Treat cells with the IC50 concentration of the compound for 24 or 48 hours.

  • Harvest and wash the cells with cold PBS.

  • Resuspend the cells in 1X Binding Buffer.

  • Add Annexin V-FITC and PI to the cell suspension.

  • Incubate for 15 minutes at room temperature in the dark.

  • Analyze the cells by flow cytometry within 1 hour.

Procedure (Cell Cycle):

  • Treat cells with the IC50 concentration of the compound for 24 hours.

  • Harvest and fix the cells in cold 70% ethanol.

  • Wash the cells with PBS and resuspend in PI staining solution containing RNase A.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the DNA content by flow cytometry.

Data Presentation

The data should be presented as the percentage of cells in different phases of the cell cycle (G1, S, G2/M) and the percentage of apoptotic cells (early and late).

Treatment% G1 Phase% S Phase% G2/M Phase% Apoptotic Cells
ControlDataDataDataData
CompoundDataDataDataData

Logical Workflow for Mechanism of Action Studies

MOA_Workflow cluster_primary_assays Primary Mechanistic Assays cluster_secondary_assays Secondary Mechanistic Assays start Compound Shows Cytotoxicity (from MTT Assay) kinase_assay Kinase Inhibition Assay start->kinase_assay apoptosis_assay Apoptosis Assay (Annexin V/PI) start->apoptosis_assay cell_cycle_assay Cell Cycle Analysis start->cell_cycle_assay tubulin_pol Tubulin Polymerization Assay start->tubulin_pol Alternative Mechanism western_blot Western Blot for Signaling Proteins kinase_assay->western_blot conclusion Elucidation of Mechanism of Action kinase_assay->conclusion apoptosis_assay->western_blot apoptosis_assay->conclusion cell_cycle_assay->western_blot cell_cycle_assay->conclusion western_blot->conclusion tubulin_pol->conclusion

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(4-fluorophenyl)quinolin-7-amine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 2-(4-fluorophenyl)quinolin-7-amine synthesis.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, primarily focusing on the widely used Friedländer annulation method.

Issue 1: Low or No Product Yield

Potential Cause Troubleshooting Steps
Incorrect Starting Materials Verify the identity and purity of the 2-amino-4-substituted benzaldehyde/ketone and 4-fluoroacetophenone. Common starting materials include 2,4-diaminobenzaldehyde or 2-amino-4-nitrobenzaldehyde (requiring a subsequent reduction step).
Ineffective Catalyst The choice of catalyst is crucial for the Friedländer synthesis.[1][2][3] If using a traditional acid or base catalyst (e.g., H₂SO₄, NaOH), consider switching to a more efficient one. Lewis acids (e.g., FeCl₃, ZnCl₂) or solid acid catalysts (e.g., montmorillonite K-10, zeolites) have been shown to improve yields.[3] For reactions involving sensitive functional groups, milder catalysts like p-toluenesulfonic acid or iodine can be effective.[2]
Suboptimal Reaction Temperature The reaction temperature for the Friedländer condensation can significantly impact the yield. If the temperature is too low, the reaction may not proceed to completion. Conversely, excessively high temperatures can lead to decomposition of starting materials or products. Experiment with a temperature gradient to find the optimal condition for your specific substrates and catalyst.
Inappropriate Solvent The solvent can influence the solubility of reactants and the reaction rate. While some Friedländer reactions can be performed under solvent-free conditions, common solvents include ethanol, methanol, and DMF.[4] The choice of solvent may depend on the catalyst used.
Presence of Water The Friedländer condensation involves a dehydration step. Ensure all reactants and solvents are anhydrous, as the presence of water can inhibit the reaction.

Issue 2: Formation of Impurities and Side Products

Potential Cause Troubleshooting Steps
Self-Condensation of Ketone Aldol condensation of 4-fluoroacetophenone with itself can be a significant side reaction, especially under strong basic or acidic conditions. To minimize this, consider a slow addition of the ketone to the reaction mixture. Using a milder catalyst can also reduce the rate of self-condensation.
Formation of Regioisomers If an unsymmetrical ketone is used, the formation of regioisomers is possible. While 4-fluoroacetophenone is symmetrical with respect to the acetyl group, impurities in the starting material could lead to unexpected isomers. Purify the starting materials to ensure high regioselectivity.
Oxidation of the Amine Group The 7-amino group is susceptible to oxidation, especially at elevated temperatures and in the presence of oxidizing agents. If starting with a nitro-substituted precursor, ensure complete reduction and removal of the reducing agent before proceeding with subsequent steps. Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can help prevent oxidation.
Incomplete Reaction Unreacted starting materials will contaminate the final product. Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure it goes to completion.

Issue 3: Difficulty in Product Purification

Potential Cause Troubleshooting Steps
Similar Polarity of Product and Byproducts The polarity of the desired product and impurities may be very similar, making separation by column chromatography challenging. Experiment with different solvent systems for chromatography. A gradient elution may be necessary to achieve good separation.
Product Insolubility The product may precipitate out of the reaction mixture, trapping impurities. Try dissolving the crude product in a suitable solvent and then re-precipitating it to remove occluded impurities.
Product Tarrying/Decomposition on Silica Gel The amino group can interact with the acidic silica gel, leading to streaking or decomposition during column chromatography. To mitigate this, consider deactivating the silica gel with a small amount of a basic solvent like triethylamine in the eluent. Alternatively, purification by crystallization may be a better option.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most common and versatile method is the Friedländer annulation. This reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group, such as 4-fluoroacetophenone.[1][3][4]

Q2: What are the recommended starting materials for the Friedländer synthesis of this specific molecule?

A2: To obtain the 7-amino substitution, you can either start with a precursor that already contains the amino group or a group that can be converted to an amine. Two plausible routes are:

  • Route A: Reaction of 2,4-diaminobenzaldehyde or 2-amino-4-acetamidobenzaldehyde with 4-fluoroacetophenone.

  • Route B: Reaction of 2-amino-4-nitrobenzaldehyde with 4-fluoroacetophenone, followed by the reduction of the nitro group to an amine.

Q3: How can I improve the yield of my reaction?

A3: Several factors can be optimized to improve the yield:

  • Catalyst Selection: As detailed in the troubleshooting guide, experimenting with different acid or base catalysts, including Lewis acids and solid-supported catalysts, can significantly enhance the yield.[2][3]

  • Reaction Conditions: Optimizing the temperature and reaction time is crucial. Monitoring the reaction by TLC will help determine the optimal duration.

  • Solvent Choice: The choice of solvent can affect reactant solubility and reaction rate. Experiment with different solvents or consider solvent-free conditions.[4]

  • Purification Technique: Efficient purification will maximize the isolated yield of the pure product.

Q4: What are some common side reactions to be aware of?

A4: The primary side reaction is the self-condensation of 4-fluoroacetophenone (an aldol condensation).[1] Additionally, if your starting materials are not pure, you may see the formation of other quinoline derivatives as impurities. Oxidation of the final product's amino group can also occur.

Q5: What is the best way to purify the final product?

A5: Purification is typically achieved through column chromatography on silica gel. However, due to the basicity of the amino group, tailing or decomposition on the column can be an issue. It is often beneficial to add a small amount of a base, like triethylamine, to the eluent. Recrystallization from a suitable solvent system is also a highly effective purification method.

Experimental Protocols

General Protocol for Friedländer Synthesis of this compound (via Nitro Intermediate)

Step 1: Synthesis of 2-(4-fluorophenyl)-7-nitroquinoline

  • In a round-bottom flask, combine 2-amino-4-nitrobenzaldehyde (1 equivalent) and 4-fluoroacetophenone (1.2 equivalents).

  • Add a suitable solvent (e.g., ethanol) and a catalyst (e.g., 10 mol% p-toluenesulfonic acid).

  • Heat the mixture to reflux and monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to obtain 2-(4-fluorophenyl)-7-nitroquinoline.

Step 2: Reduction of the Nitro Group

  • Dissolve the 2-(4-fluorophenyl)-7-nitroquinoline (1 equivalent) in a suitable solvent (e.g., ethanol, ethyl acetate, or acetic acid).

  • Add a reducing agent. Common choices include:

    • Tin(II) chloride dihydrate (SnCl₂·2H₂O) in ethanol.

    • Iron powder (Fe) in acetic acid.

    • Catalytic hydrogenation (H₂ gas with a catalyst like Pd/C).

  • Stir the reaction at room temperature or with gentle heating until the reduction is complete (monitor by TLC).

  • After completion, neutralize the reaction mixture carefully (if an acid was used).

  • Extract the product with an organic solvent.

  • Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄) and concentrate under reduced pressure.

  • Purify the crude this compound by column chromatography or recrystallization.

Data Presentation

Table 1: Comparison of Catalysts for Friedländer Quinoline Synthesis (General)

CatalystTypical ConditionsReported Yields (General Quinolines)Reference
NaOHEthanol, RefluxModerate to Good[1]
H₂SO₄Neat or Solvent, HeatModerate to Good[2]
p-Toluenesulfonic acidSolvent-free or Toluene, HeatGood to Excellent[4]
IodineSolvent-free, HeatGood to Excellent[2]
FeCl₃Ethanol, RefluxGood to Excellent[3]
Montmorillonite K-10Solvent, RefluxGood to Excellent[3]

Visualizations

Friedlander_Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Friedländer Annulation cluster_intermediate Intermediate cluster_reduction Reduction cluster_product Final Product 2_amino_4_nitrobenzaldehyde 2-Amino-4-nitrobenzaldehyde Condensation Condensation & Cyclization (e.g., p-TsOH, EtOH, Reflux) 2_amino_4_nitrobenzaldehyde->Condensation 4_fluoroacetophenone 4-Fluoroacetophenone 4_fluoroacetophenone->Condensation Nitro_quinoline 2-(4-fluorophenyl)-7-nitroquinoline Condensation->Nitro_quinoline Reduction_step Reduction (e.g., SnCl2/EtOH) Nitro_quinoline->Reduction_step Final_Product This compound Reduction_step->Final_Product

Caption: Synthetic workflow for this compound.

Troubleshooting_Yield Low_Yield Low Yield Catalyst Ineffective Catalyst? Low_Yield->Catalyst Temperature Suboptimal Temperature? Low_Yield->Temperature Purity Starting Material Purity? Low_Yield->Purity Side_Reactions Side Reactions? Low_Yield->Side_Reactions Optimize_Catalyst Screen Catalysts (e.g., Lewis Acids) Catalyst->Optimize_Catalyst Optimize_Temp Optimize Temperature Temperature->Optimize_Temp Purify_Reactants Purify Starting Materials Purity->Purify_Reactants Minimize_Side_Reactions Modify Conditions (e.g., slow addition) Side_Reactions->Minimize_Side_Reactions

Caption: Troubleshooting logic for low product yield.

References

Technical Support Center: Synthesis of 2-(4-fluorophenyl)quinolin-7-amine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 2-(4-fluorophenyl)quinolin-7-amine. The content is tailored for researchers, scientists, and professionals in drug development.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound, which is typically approached via a two-step process: (1) the synthesis of 2-(4-fluorophenyl)-7-nitroquinoline, followed by (2) the reduction of the nitro group to form the final product.

Part 1: Synthesis of 2-(4-fluorophenyl)-7-nitroquinoline via Friedländer or Doebner-von Miller Reaction

Q1: I am getting a very low yield or no product in my Friedländer/Doebner-von Miller reaction. What are the possible causes and solutions?

Possible Causes:

  • Incorrect Catalyst: The choice of an acid or base catalyst is crucial and reaction-dependent.[1][2]

  • Harsh Reaction Conditions: High temperatures can lead to polymerization or degradation of starting materials, especially with sensitive aldehydes or ketones.[1][3]

  • Low Reactivity of Starting Materials: The specific electronic properties of the substituted aniline and the α,β-unsaturated carbonyl compound can affect their reactivity.

  • Side Reactions: Aldol condensation of the ketone starting material can compete with the desired reaction pathway, especially under basic conditions.[1]

Solutions:

ParameterRecommendationRationale
Catalyst Screen both acid (e.g., p-TsOH, H₂SO₄, HCl) and base (e.g., KOH, piperidine) catalysts. Lewis acids (e.g., ZnCl₂, Sc(OTf)₃) can also be effective for the Doebner-von Miller reaction.[4]The optimal catalyst depends on the specific substrates. Acid catalysts can promote the cyclization step, while base catalysts can facilitate the initial condensation.
Temperature Start with milder conditions (e.g., reflux in ethanol or DMF) before proceeding to higher temperatures. Microwave irradiation can sometimes improve yields and reduce reaction times.[2]Milder conditions can minimize the formation of degradation and polymerization byproducts.
Solvent For Friedländer synthesis, polar aprotic solvents like DCM or chlorobenzene are suitable for acidic catalysis, while non-polar solvents like toluene are better for basic conditions.[1] For Doebner-von Miller, a biphasic system can reduce polymerization of the carbonyl compound.[3]The solvent can influence the solubility of reactants and intermediates, as well as the reaction pathway.
Reaction Time Monitor the reaction progress by TLC. Prolonged reaction times at high temperatures can lead to product degradation.Optimal reaction time ensures the completion of the reaction without significant byproduct formation.

Q2: I am observing the formation of multiple products in my reaction. How can I improve the selectivity?

Possible Causes:

  • Regioselectivity Issues: If an unsymmetrical ketone is used in the Friedländer synthesis, two different regioisomers can be formed.[1]

  • Side Reactions: As mentioned, aldol condensation and polymerization are common side reactions.[1] The Doebner-von Miller reaction can also be prone to the formation of polymeric byproducts.[5]

Solutions:

ApproachDetails
Control of Regioselectivity To favor a specific regioisomer in the Friedländer synthesis, consider introducing a phosphoryl group on the α-carbon of the ketone or using a specific amine catalyst.[1]
Minimizing Side Reactions For the Friedländer reaction under basic conditions, using an imine analog of the o-aminoaryl ketone can prevent self-condensation of the ketone.[1] For the Doebner-von Miller reaction, slow addition of reagents and external cooling can control the exothermic reaction and reduce polymerization.[5]
Part 2: Reduction of 2-(4-fluorophenyl)-7-nitroquinoline to this compound

Q3: My nitro group reduction is incomplete or not working at all. What should I try?

Possible Causes:

  • Ineffective Reducing Agent: The chosen reducing agent may not be potent enough for this specific substrate.

  • Catalyst Poisoning: The catalyst (e.g., Pd/C) may be poisoned by impurities in the starting material or solvent.

  • Poor Solubility: The nitroquinoline may have low solubility in the reaction solvent, limiting its contact with the reducing agent or catalyst.[6]

Solutions:

ParameterRecommendationRationale
Reducing Agent If catalytic hydrogenation (e.g., H₂/Pd/C) is failing, consider using metal/acid combinations like Fe/HCl, SnCl₂/HCl, or Zn/AcOH.[7] Sodium dithionite can also be an effective reducing agent.Different reducing agents have different mechanisms and may be more suitable for your specific substrate and its functional groups.
Catalyst Ensure high-quality catalyst is used. If catalyst poisoning is suspected, purify the starting nitroquinoline before the reduction step.Impurities can deactivate the catalyst surface, preventing the reaction from proceeding.
Solvent For catalytic hydrogenation, a protic co-solvent like ethanol or acetic acid in THF can improve solubility and reaction rate.[6]Improved solubility ensures better contact between the substrate and the catalyst/reagent.
Reaction Conditions For stubborn reductions, increasing the hydrogen pressure in catalytic hydrogenation or gently heating the reaction mixture may be necessary.[6]More forcing conditions can sometimes overcome activation energy barriers.

Q4: I am seeing byproducts or degradation of my product during the nitro reduction. How can I avoid this?

Possible Causes:

  • Over-reduction: Some reducing agents can potentially reduce the quinoline ring system, especially under harsh conditions.

  • Formation of Intermediates: Incomplete reduction can lead to the formation of nitroso or hydroxylamine intermediates, which can sometimes dimerize to form azoxy compounds.[8]

  • Acid Sensitivity: The resulting aminoquinoline may be sensitive to the acidic conditions used with some metal reducing agents.

Solutions:

ApproachDetails
Choice of Reducing Agent Catalytic hydrogenation is often a milder method and can be more selective. If using metal/acid, careful control of temperature and reaction time is important.
Work-up Procedure After reduction with a metal and acid, it is important to neutralize the reaction mixture promptly to avoid degradation of the amine product.
Monitoring the Reaction Closely monitor the reaction by TLC to determine the point of complete conversion of the starting material and to avoid prolonged reaction times that could lead to byproduct formation.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route to prepare this compound?

A common and logical approach is a two-step synthesis. The first step involves the formation of the quinoline ring system with the nitro group in place, for example, through a Doebner-von Miller reaction between 3-nitroaniline and an appropriate α,β-unsaturated ketone derived from 4-fluoroacetophenone. The second step is the selective reduction of the nitro group to the amine.

Q2: Which quinoline synthesis method is best for my target molecule?

The Doebner-von Miller or a related Skraup synthesis is often suitable for preparing quinolines from anilines.[9] The Friedländer synthesis is also a powerful method, but it requires a 2-aminoaryl aldehyde or ketone, which may need to be synthesized first.[10][11] A domino nitro reduction-Friedländer heterocyclization from a 2-nitrobenzaldehyde could also be a viable one-pot option.[10]

Q3: How can I purify the final product, this compound?

Purification can typically be achieved by column chromatography on silica gel.[12] Recrystallization from a suitable solvent system is also a common method for purifying solid quinoline derivatives. The choice of solvent will depend on the polarity of the compound and any impurities.

Q4: What are some common analytical techniques to confirm the structure of my product?

The structure of the final product should be confirmed using a combination of spectroscopic methods, including:

  • ¹H NMR (Proton Nuclear Magnetic Resonance): To determine the number and environment of the protons.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): To determine the number and environment of the carbon atoms.

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

  • Infrared (IR) Spectroscopy: To identify characteristic functional groups, such as the N-H stretches of the amine.

Experimental Protocols

Protocol 1: Synthesis of 2-(4-fluorophenyl)-7-nitroquinoline (Doebner-von Miller Approach)

This protocol is adapted from general Doebner-von Miller reaction conditions.

Materials:

  • 3-Nitroaniline

  • 4'-Fluoroacetophenone

  • Acetaldehyde (or a suitable precursor to form an α,β-unsaturated ketone in situ)

  • Concentrated Hydrochloric Acid or Sulfuric Acid

  • Ethanol

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-nitroaniline in ethanol.

  • Slowly add concentrated hydrochloric acid or sulfuric acid to the mixture while cooling in an ice bath.

  • To this acidic solution, add 4'-fluoroacetophenone.

  • Slowly add acetaldehyde to the reaction mixture. The reaction can be exothermic, so control the addition rate to maintain a manageable temperature.[5]

  • After the addition is complete, heat the reaction mixture to reflux for several hours, monitoring the progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and pour it onto crushed ice.

  • Neutralize the mixture with a base (e.g., aqueous sodium hydroxide) until a precipitate forms.

  • Collect the solid precipitate by filtration, wash it with water, and dry it.

  • Purify the crude product by column chromatography or recrystallization to obtain 2-(4-fluorophenyl)-7-nitroquinoline.

Protocol 2: Reduction of 2-(4-fluorophenyl)-7-nitroquinoline to this compound

This protocol outlines a standard catalytic hydrogenation procedure.

Materials:

  • 2-(4-fluorophenyl)-7-nitroquinoline

  • Palladium on carbon (10% Pd/C)

  • Ethanol or Tetrahydrofuran (THF)

  • Hydrogen gas (H₂)

Procedure:

  • In a hydrogenation flask, dissolve 2-(4-fluorophenyl)-7-nitroquinoline in a suitable solvent such as ethanol or THF.

  • Carefully add a catalytic amount of 10% Pd/C to the solution.

  • Seal the flask and purge it with hydrogen gas.

  • Stir the reaction mixture vigorously under a hydrogen atmosphere (typically a balloon or a hydrogenation apparatus) at room temperature.

  • Monitor the reaction progress by TLC until the starting material is completely consumed.

  • Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the Pd/C catalyst.

  • Wash the Celite pad with the reaction solvent.

  • Evaporate the solvent from the filtrate under reduced pressure to yield the crude this compound.

  • Purify the product by column chromatography or recrystallization if necessary.

Data Presentation

The following tables provide representative data for quinoline synthesis reactions, based on literature values for similar compounds. Actual results for the synthesis of this compound may vary.

Table 1: Representative Yields for Quinoline Synthesis Reactions

Reaction TypeStarting MaterialsProduct TypeTypical Yield Range (%)Reference
Friedländer Synthesis2-Aminobenzaldehyde, KetoneSubstituted Quinoline60-95%[11]
Doebner-von MillerAniline, α,β-Unsaturated CarbonylSubstituted Quinoline40-80%[9]
Skraup SynthesisAniline, GlycerolQuinoline70-85%[13]

Table 2: Comparison of Conditions for Nitro Group Reduction

Reducing Agent/SystemSolventTemperatureTypical Reaction TimeTypical Yield Range (%)Reference
H₂/Pd/CEthanol, THF, Ethyl AcetateRoom Temperature1-12 h85-98%[14]
Fe/HCl or Fe/AcOHEthanol/Water, Acetic Acid50-100 °C2-6 h70-90%[7]
SnCl₂·2H₂OEthanol, Ethyl AcetateRoom Temperature - Reflux1-4 h75-95%[7]
Na₂S₂O₄ (Sodium Dithionite)Methanol/Water, THF/WaterRoom Temperature - Reflux1-3 h60-85%[14]

Visualizations

Synthesis_Workflow cluster_step1 Step 1: Quinoline Ring Formation cluster_step2 Step 2: Nitro Group Reduction start1 3-Nitroaniline + 4'-Fluoroacetophenone + Acetaldehyde reaction1 Doebner-von Miller Reaction (Acid Catalyst) start1->reaction1 product1 2-(4-fluorophenyl)-7-nitroquinoline reaction1->product1 start2 2-(4-fluorophenyl)-7-nitroquinoline product1->start2 reaction2 Reduction (e.g., H₂/Pd/C) start2->reaction2 product2 This compound reaction2->product2

Caption: Synthetic workflow for this compound.

Troubleshooting_Logic cluster_solutions1 Troubleshooting Step 1 cluster_solutions2 Troubleshooting Step 2 start Low Yield in Step 1? catalyst Screen Acid/Base Catalysts start->catalyst Yes conditions Optimize Temperature & Time start->conditions Yes solvent Change Solvent System start->solvent Yes start2 Incomplete Reduction in Step 2? start->start2 No reagent Change Reducing Agent start2->reagent Yes catalyst_purity Check Catalyst Quality start2->catalyst_purity Yes solubility Improve Substrate Solubility start2->solubility Yes

Caption: Troubleshooting logic for the synthesis reaction.

References

Technical Support Center: Synthesis of 2-(4-fluorophenyl)quinolin-7-amine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(4-fluorophenyl)quinolin-7-amine.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound, which is typically achieved through a multi-step process. A common and effective strategy involves the synthesis of a 2-aryl-7-nitroquinoline intermediate, followed by the reduction of the nitro group. The Friedländer or Combes synthesis are viable methods for the formation of the quinoline core.

Problem: Low Yield in Friedländer Synthesis of 2-(4-fluorophenyl)-7-nitroquinoline

The Friedländer synthesis involves the condensation of a 2-amino-4-nitrobenzaldehyde or a 2-amino-4-nitroacetophenone with a ketone containing an α-methylene group.[1][2][3]

ParameterPossible CauseSuggested Solution
Catalyst Inefficient or inappropriate catalyst.Screen various acid or base catalysts. Lewis acids like ZnCl₂ or Brønsted acids such as p-toluenesulfonic acid have been shown to be effective.[3][4] For milder conditions, consider using iodine or a gold-based catalyst.[2]
Temperature Suboptimal reaction temperature.Optimize the temperature. While traditional methods may require high temperatures, this can lead to side reactions. Stepwise temperature control might be beneficial.
Solvent Poor choice of solvent.Test a range of solvents. Polar aprotic solvents are often used for acid-catalyzed reactions, while non-polar solvents may be more suitable for base-mediated reactions.[2] Solvent-free conditions with microwave irradiation can also improve yields.
Reactant Ratio Incorrect stoichiometry of reactants.Vary the molar ratio of the 2-amino-4-nitroaryl ketone and the α-methylene carbonyl compound to find the optimal balance.
Problem: Poor Regioselectivity in Combes Synthesis

The Combes synthesis utilizes the condensation of an aniline with a β-diketone, followed by acid-catalyzed cyclization.[5][6][7] When using substituted anilines, a mixture of regioisomers can be formed.

ParameterPossible CauseSuggested Solution
Substituent Effects Steric and electronic effects of the substituents on the aniline and diketone.The steric bulk of the substituents can play a significant role in directing the cyclization. Using a bulkier group on the diketone may favor the formation of one regioisomer over the other. The electronic nature of the aniline substituent (electron-donating or -withdrawing) also influences the regioselectivity.
Acid Catalyst The nature and concentration of the acid catalyst.Polyphosphoric acid (PPA) or a mixture of PPA and an alcohol (polyphosphoric ester, PPE) can offer better results than sulfuric acid.[6] Optimizing the concentration of the acid is crucial.
Reaction Time Insufficient or excessive reaction time.Monitor the reaction progress using TLC or LC-MS to determine the optimal reaction time that maximizes the desired isomer and minimizes side-product formation.
Problem: Incomplete Reduction of the Nitro Group

The reduction of the 7-nitro group to the 7-amino group is a critical final step.

ParameterPossible CauseSuggested Solution
Reducing Agent Insufficient strength or amount of the reducing agent.Common reducing agents for nitro groups include SnCl₂/HCl, Fe/HCl, or catalytic hydrogenation (e.g., H₂/Pd-C). If one method is ineffective, try an alternative. Ensure an adequate molar excess of the reducing agent is used.
Catalyst Poisoning Deactivation of the catalyst in catalytic hydrogenation.Ensure the starting material is free of impurities that could poison the catalyst (e.g., sulfur compounds). Use a fresh batch of catalyst.
pH of the reaction Incorrect pH for the reduction.The pH of the reaction medium can significantly affect the efficiency of the reduction, particularly with metal/acid systems. Adjust the pH as necessary.
Reaction Time/Temp Inadequate reaction time or temperature.Monitor the reaction closely by TLC or LC-MS to ensure it goes to completion. Gentle heating may be required for some reducing agents.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to prepare this compound?

A common and reliable method is a two-step synthesis. The first step involves the formation of 2-(4-fluorophenyl)-7-nitroquinoline, typically via a Friedländer or Combes synthesis. The second step is the reduction of the nitro group to an amine.

Q2: How can I purify the final product, this compound?

Purification is typically achieved through column chromatography on silica gel. A gradient of a non-polar solvent (like hexane or dichloromethane) and a polar solvent (like ethyl acetate or methanol) is commonly used. Recrystallization from a suitable solvent system can also be employed to obtain a highly pure product.

Q3: What are some common byproducts in the Skraup synthesis of aminoquinolines?

The Skraup synthesis can be a vigorous reaction and may lead to the formation of polymeric tars.[4][8][9] Other potential byproducts can arise from incomplete cyclization or over-oxidation. The use of a milder oxidizing agent and controlling the reaction temperature can help minimize these byproducts.

Q4: Can I introduce the 4-fluorophenyl group using a Suzuki coupling reaction?

Yes, a Suzuki coupling is a viable alternative. This would involve the synthesis of a 2-chloro-7-nitroquinoline intermediate, followed by a palladium-catalyzed cross-coupling with 4-fluorophenylboronic acid. The final step would be the reduction of the nitro group. Optimization of the palladium catalyst, ligand, base, and solvent is crucial for high yields in the Suzuki coupling step.

Q5: What analytical techniques are used to confirm the structure of this compound?

The structure of the final compound is typically confirmed using a combination of spectroscopic methods, including ¹H NMR, ¹³C NMR, and mass spectrometry (MS). Infrared (IR) spectroscopy can also be used to identify the characteristic functional groups.

Data Presentation

Table 1: Optimization of Catalyst and Solvent for Friedländer Synthesis of 2-Arylquinolines
EntryCatalyst (mol%)SolventTemperature (°C)Time (h)Yield (%)
1p-TsOH (10)EthanolReflux675
2Iodine (15)Solvent-free100288
3ZnCl₂ (20)Toluene110882
4AuCl₃ (5)Acetonitrile80492
5Fe₃O₄@SiO₂/SA (0.02 eq)Reflux110283

Data is representative and compiled from analogous reactions in the literature.[2][3]

Table 2: Optimization of Suzuki Coupling Conditions for Aryl Halides with Arylboronic Acids
EntryPalladium Catalyst (mol%)Ligand (mol%)BaseSolventTemperature (°C)Yield (%)
1Pd(PPh₃)₄ (5)-K₃PO₄1,4-Dioxane100Good
2Pd(OAc)₂ (2)SPhos (4)K₂CO₃Toluene/H₂O9085
3Pd₂(dba)₃ (1)XPhos (2)Cs₂CO₃THF8090
4P1-L5---110High

Data is representative and compiled from analogous reactions in the literature.[10]

Experimental Protocols

Protocol 1: Two-Step Synthesis of this compound

Step 1: Synthesis of 2-(4-fluorophenyl)-7-nitroquinoline via Friedländer Condensation

  • To a solution of 2-amino-4-nitroacetophenone (1.0 eq) in ethanol, add 4'-fluoroacetophenone (1.2 eq).

  • Add a catalytic amount of a suitable base (e.g., potassium hydroxide, 0.2 eq).

  • Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-water and collect the precipitate by filtration.

  • Wash the solid with cold water and dry under vacuum to yield the crude 2-(4-fluorophenyl)-7-nitroquinoline.

  • Purify the crude product by recrystallization from ethanol or by column chromatography.

Step 2: Reduction of 2-(4-fluorophenyl)-7-nitroquinoline to this compound

  • Suspend 2-(4-fluorophenyl)-7-nitroquinoline (1.0 eq) in a mixture of ethanol and water.

  • Add iron powder (5.0 eq) and a catalytic amount of ammonium chloride.

  • Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture and filter it through a pad of celite to remove the iron salts.

  • Concentrate the filtrate under reduced pressure to remove the ethanol.

  • Basify the aqueous residue with a sodium carbonate solution and extract the product with ethyl acetate.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain this compound.

Visualizations

experimental_workflow cluster_step1 Step 1: Friedländer Synthesis cluster_step2 Step 2: Nitro Group Reduction start1 2-Amino-4-nitroacetophenone + 4'-Fluoroacetophenone react1 Reflux in Ethanol with KOH catalyst start1->react1 workup1 Precipitation in ice-water and Filtration react1->workup1 purify1 Recrystallization or Column Chromatography workup1->purify1 product1 2-(4-fluorophenyl)-7-nitroquinoline purify1->product1 start2 2-(4-fluorophenyl)-7-nitroquinoline product1->start2 react2 Reflux with Fe/NH4Cl in Ethanol/Water start2->react2 workup2 Filtration and Extraction react2->workup2 purify2 Column Chromatography workup2->purify2 product2 This compound purify2->product2

Caption: Experimental workflow for the two-step synthesis of this compound.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Troubleshooting Steps issue Low Yield in Reaction cause1 Suboptimal Catalyst issue->cause1 cause2 Incorrect Temperature issue->cause2 cause3 Poor Solvent Choice issue->cause3 cause4 Impure Reagents issue->cause4 sol1 Screen Catalysts (e.g., Lewis/Brønsted acids) cause1->sol1 sol2 Optimize Temperature Profile cause2->sol2 sol3 Test Alternative Solvents cause3->sol3 sol4 Purify Starting Materials cause4->sol4

Caption: Logical relationship for troubleshooting low reaction yields.

References

overcoming solubility issues with 2-(4-fluorophenyl)quinolin-7-amine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with 2-(4-fluorophenyl)quinolin-7-amine. As specific solubility data for this compound is not extensively documented in public literature, this guide focuses on providing systematic experimental protocols and decision-making workflows to determine and enhance its solubility.

Frequently Asked Questions (FAQs)

Q1: What are the expected solubility characteristics of this compound?

A1: Based on its chemical structure, this compound is predicted to have low aqueous solubility. The quinoline core, while containing a basic nitrogen atom, is a large heterocyclic aromatic system, and the attached 4-fluorophenyl group further increases its hydrophobicity. Quinoline and its derivatives are known to be weak bases, suggesting that the compound's solubility will likely be pH-dependent, with higher solubility at lower (acidic) pH values where the amine group can be protonated.[1]

Q2: My compound is not dissolving in aqueous buffers. What is the likely reason?

A2: Poor aqueous solubility is a common challenge for many organic molecules developed in drug discovery, with some estimates suggesting over 70% of new chemical entities are poorly soluble.[2] The primary reason is that the energy required to break the compound's crystal lattice and to create a cavity in the solvent is not sufficiently compensated by the energy released from the interaction between the solute and solvent molecules. For this compound, the hydrophobic nature of the aromatic rings dominates, leading to unfavorable interactions with polar water molecules.

Q3: What is the recommended first step to systematically address solubility issues?

A3: The first and most crucial step is to quantify the compound's thermodynamic equilibrium solubility in your desired medium (e.g., water or a specific buffer). The shake-flask method is considered the "gold standard" for this determination.[3] Knowing the baseline solubility is essential for setting a benchmark and evaluating the effectiveness of any enhancement techniques you employ.

Q4: What are the most common strategies to improve the solubility of a compound like this?

A4: A variety of techniques can be employed, which are broadly categorized into physical and chemical methods.[3] Common approaches include:

  • pH Adjustment: Leveraging the basic amine group to increase solubility in acidic media.[4][5]

  • Co-solvency: Using a water-miscible organic solvent to increase the solvent's capacity to dissolve the compound.[1][6]

  • Solid Dispersions: Dispersing the compound in a hydrophilic polymer matrix to enhance wettability and dissolution.[7][8]

  • Particle Size Reduction: Increasing the surface area of the compound through techniques like micronization to improve the dissolution rate.[2]

  • Use of Surfactants: Employing surfactants to form micelles that can encapsulate the hydrophobic drug molecules.[5]

Troubleshooting Guides & Experimental Protocols

This section provides structured guidance and protocols to systematically investigate and overcome the solubility challenges of this compound.

Initial Solubility Assessment

The first step in troubleshooting is to establish a baseline solubility. The following workflow and protocol will guide you through this process.

G cluster_workflow Troubleshooting Workflow for Solubility Issues A Poorly Soluble Compound: This compound B Step 1: Determine Baseline Solubility (Shake-Flask Method) A->B C Is solubility sufficient for the intended experiment? B->C D Step 2: Investigate pH-Dependent Solubility C->D No I Proceed with Experiment C->I Yes E Is solubility sufficient in an acceptable pH range? D->E F Step 3: Screen Co-solvents E->F No E->I Yes G Is solubility sufficient with an acceptable co-solvent? F->G H Step 4: Evaluate Advanced Techniques (e.g., Solid Dispersions, Nanotechnology) G->H No G->I Yes H->I G cluster_workflow Experimental Workflow for Co-solvent Screening A Prepare stock solution of compound in 100% DMSO (e.g., 20 mg/mL) C Add small aliquot of stock solution to each co-solvent mixture A->C B Prepare series of aqueous buffer/ co-solvent mixtures (e.g., 5%, 10%, 20% co-solvent) B->C D Mix and equilibrate (e.g., 2 hours at room temperature) C->D E Visually inspect for precipitation. Analyze concentration of clear samples. D->E F Determine highest concentration achieved without precipitation for each co-solvent E->F

References

stability issues of 2-(4-fluorophenyl)quinolin-7-amine in solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 2-(4-fluorophenyl)quinolin-7-amine in solution. The information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

1. My solution of this compound is changing color (e.g., turning yellow/brown). What is the cause and how can I prevent it?

Answer:

Discoloration of solutions containing quinoline derivatives is a common indicator of degradation, often due to oxidation or photodegradation. Quinoline compounds can be sensitive to light and air.[1]

Troubleshooting Steps:

  • Protect from Light: Immediately wrap your sample container in aluminum foil or use an amber-colored vial to minimize light exposure.[1]

  • Inert Atmosphere: If possible, degas your solvent and purge the headspace of your sample container with an inert gas like nitrogen or argon to remove oxygen. Oxygen in the air can contribute to oxidative degradation.[2]

  • Check for Contaminants: Ensure your solvent and container are free from metal ion contaminants, as transition metals can catalyze oxidation reactions.[2]

Preventative Measures:

  • Always store solutions of this compound in the dark or in light-protective containers.

  • For long-term storage, preparing solutions under an inert atmosphere is recommended.

  • Use high-purity solvents and clean glassware to avoid introducing contaminants.

2. I am observing a decrease in the concentration of my compound over time in solution. What are the potential reasons?

Answer:

A decrease in concentration suggests that the compound is degrading. The primary factors influencing the stability of quinoline derivatives in solution are pH, temperature, and the presence of oxygen.[2][3]

Troubleshooting Steps:

  • pH evaluation: The stability of amine-containing compounds can be highly pH-dependent. Determine the pH of your solution. Quinoline is a weak base, and its solubility and stability can be affected by the pH of the medium.[3] Consider performing a pH stability study to identify the optimal pH range for your compound.

  • Temperature Control: Assess the storage temperature of your solution. Elevated temperatures can accelerate degradation.[2] If not already done, store your solution at a lower temperature (e.g., 4°C or -20°C), provided the compound is soluble and stable at these temperatures.

  • Oxidative Degradation: As mentioned previously, the presence of dissolved oxygen can lead to degradation. Consider if your experimental setup allows for the introduction of air.

Preventative Measures:

  • Buffer your solution to a pH where the compound exhibits maximum stability.

  • Store stock solutions and experimental samples at the lowest practical temperature to slow down potential degradation reactions.

  • Minimize headspace in your storage vials to reduce the amount of available oxygen.

3. I have noticed the appearance of new peaks in my HPLC chromatogram after storing my solution. What could these be?

Answer:

The appearance of new peaks strongly indicates the formation of degradation products. For amine-containing compounds like this compound, these can arise from processes like oxidation and hydrolysis.

Potential Degradation Products:

  • Oxidation Products: The amine group is susceptible to oxidation, which can lead to the formation of various oxidized species.[2][4]

  • Hydrolysis Products: While quinolines are generally stable, depending on the pH and temperature, hydrolysis of the amine group or other parts of the molecule could occur over time.

  • Photodegradation Products: Exposure to light, especially UV light, can induce photochemical reactions leading to a variety of degradation products.[2]

Troubleshooting and Analysis:

  • Peak Identification: If possible, use techniques like LC-MS (Liquid Chromatography-Mass Spectrometry) to identify the mass of the new peaks and propose potential structures for the degradation products.

  • Forced Degradation Studies: To understand the potential degradation pathways, you can perform forced degradation studies by exposing your compound to harsh conditions (e.g., high temperature, extreme pH, oxidizing agents, UV light). This can help in identifying the degradation products that are likely to form under normal storage and experimental conditions.

Data Presentation

Table 1: General Influence of Storage Conditions on the Stability of Quinolone Derivatives in Solution

ParameterConditionPotential Effect on StabilityRecommendation
Temperature Elevated (e.g., > 25°C)Increased rate of degradation.[2]Store at controlled room temperature or refrigerated (2-8°C). For long-term storage, consider frozen (-20°C or lower).
pH Acidic or Basic extremesMay lead to hydrolysis or salt formation affecting solubility and stability.[2][3]Determine the optimal pH for stability and use buffered solutions.
Light Exposure to UV or ambient lightCan cause photodegradation.[2]Protect from light using amber vials or by wrapping containers.
Oxygen Presence of atmospheric oxygenCan lead to oxidative degradation.[2]Degas solvents and store under an inert atmosphere (e.g., N₂ or Ar).
Solvent Protic vs. Aprotic, PuritySolvent can participate in degradation reactions. Impurities may act as catalysts.Use high-purity, appropriate solvents. Test stability in different solvents if necessary.

Experimental Protocols

Protocol 1: Preliminary Stability Assessment of this compound in Solution

  • Solution Preparation: Prepare a stock solution of this compound in the desired solvent (e.g., DMSO, ethanol, or an aqueous buffer) at a known concentration.

  • Aliquoting: Aliquot the stock solution into several vials to avoid repeated freeze-thaw cycles of the main stock. Use amber vials or wrap clear vials in aluminum foil.

  • Storage Conditions: Store the aliquots under a matrix of conditions:

    • Temperature: -20°C, 4°C, and ambient temperature (e.g., 25°C).

    • Light: One set of ambient temperature samples exposed to light and another protected from light.

  • Time Points: Analyze the samples at initial time (T=0) and at subsequent time points (e.g., 24 hours, 48 hours, 1 week, and 1 month).

  • Analysis: Use a validated analytical method, such as RP-HPLC with UV detection, to determine the concentration of this compound at each time point.

  • Data Evaluation: Compare the concentration of the compound at each time point to the initial concentration. A significant decrease in concentration indicates instability under that specific storage condition. Also, monitor for the appearance of new peaks in the chromatogram.

Mandatory Visualizations

Stability_Testing_Workflow cluster_prep Preparation cluster_storage Storage Conditions cluster_analysis Analysis cluster_evaluation Evaluation prep_solution Prepare Stock Solution aliquot Aliquot into Vials prep_solution->aliquot temp_minus_20 -20°C aliquot->temp_minus_20 temp_4 4°C aliquot->temp_4 temp_25_dark 25°C (Dark) aliquot->temp_25_dark temp_25_light 25°C (Light) aliquot->temp_25_light analysis Analyze by HPLC at T=0, 24h, 48h, 1wk, 1mo temp_minus_20->analysis temp_4->analysis temp_25_dark->analysis temp_25_light->analysis eval_conc Evaluate Concentration Change analysis->eval_conc eval_peaks Monitor for New Peaks analysis->eval_peaks

Caption: Workflow for a preliminary stability assessment of a compound in solution.

Hypothetical_Degradation_Pathway cluster_oxidation Oxidative Degradation cluster_photodegradation Photodegradation parent This compound oxidized_product Oxidized Quinoline Derivative (e.g., N-oxide) parent->oxidized_product [O₂], Metal Ions photo_product Photodegradation Product (e.g., ring-opened species) parent->photo_product UV/Visible Light

Caption: Potential degradation pathways for this compound.

References

Technical Support Center: Synthesis of 2-(4-fluorophenyl)quinolin-7-amine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers and scientists involved in the synthesis of 2-(4-fluorophenyl)quinolin-7-amine. Our aim is to help you minimize byproduct formation and optimize your reaction outcomes.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, primarily through the Friedländer or Combes synthetic routes.

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of Desired Product - Incomplete reaction. - Suboptimal reaction temperature. - Inefficient catalysis. - Formation of multiple byproducts.- Monitor reaction progress using TLC or LC-MS to ensure completion. - Optimize temperature; for Friedländer synthesis, temperatures between 150-220°C are common, while Combes synthesis may require strong acid catalysts like sulfuric acid.[1] - Screen different catalysts. For instance, iodine, p-toluenesulfonic acid, or Lewis acids can be effective in the Friedländer synthesis.[2] - Address byproduct formation using the specific guidance below.
Presence of a Regioisomeric Byproduct (e.g., 4-(4-fluorophenyl)quinolin-7-amine) - Lack of regioselectivity in the cyclization step, a known challenge with unsymmetrical ketones or substituted anilines in both Friedländer and Combes syntheses.[1][3]- In a Combes-type synthesis using a β-diketone, the choice of the diketone is crucial. Using a β-diketone with a bulky group can sterically hinder the formation of one regioisomer.[1] - The use of trifluoromethyl substituted 1,3-diketones has been shown to direct a highly selective condensation to form a single product. - Modifying the catalyst can influence regioselectivity. Experiment with different acid catalysts (e.g., PPA, H2SO4) and their concentrations.
Formation of Aldol Condensation Byproducts - Self-condensation of the ketone reactant (e.g., 4'-fluorobenzoylacetone) under basic or acidic conditions, a common side reaction in the Friedländer synthesis.- Use a milder catalyst or adjust the catalyst concentration. - Consider a two-step approach where the Schiff base is pre-formed before the cyclization step. - Employing an imine analog of the o-aminoaryl ketone can circumvent aldol condensation.
Presence of Unreacted Starting Materials - Insufficient reaction time or temperature. - Catalyst deactivation.- Extend the reaction time and/or increase the temperature, monitoring for product degradation. - Ensure the catalyst is of high purity and used in the appropriate molar ratio. For air- or moisture-sensitive catalysts, use anhydrous and inert conditions.
Difficulty in Product Purification - Similar polarity of the desired product and byproducts. - Tarry consistency of the crude product.- Optimize column chromatography conditions (e.g., gradient elution, different solvent systems). - Consider recrystallization from a suitable solvent system to selectively crystallize the desired product. - For tarry products, trituration with a non-polar solvent can help solidify the crude material before further purification.

Frequently Asked Questions (FAQs)

Q1: Which synthetic route, Friedländer or Combes, is generally better for minimizing byproducts in the synthesis of this compound?

A1: Both the Friedländer and Combes syntheses are viable routes. The choice often depends on the availability of starting materials and the specific byproducts you are trying to avoid. The Friedländer synthesis, which typically involves the reaction of an o-aminoaryl aldehyde or ketone with a compound containing an α-methylene group, can be prone to aldol condensation side reactions.[2] The Combes synthesis, which uses a β-diketone, can face challenges with regioselectivity, potentially yielding a mixture of 2- and 4-substituted quinolines.[1] For this specific target molecule, a modified Friedländer approach with careful control of reaction conditions or a Combes synthesis with a strategically chosen β-diketone to favor the desired regioisomer would be advisable.

Q2: How can I control regioselectivity in the Combes synthesis to favor the 2-substituted product?

A2: Regioselectivity in the Combes synthesis is influenced by both electronic and steric factors.[1] To favor the formation of this compound, you can:

  • Utilize a β-diketone with a bulky group on the carbon that would correspond to the 4-position of the quinoline ring. This will sterically hinder the cyclization at that position.

  • Modify the electronic properties of the β-diketone. The use of an electron-withdrawing group, such as a trifluoromethyl group, on the diketone can direct the initial nucleophilic attack of the aniline and subsequent cyclization to yield a single regioisomer.

Q3: What are the expected major byproducts in the synthesis of this compound?

A3: Based on the general mechanisms of quinoline synthesis, the following byproducts are plausible:

  • Regioisomer: 4-(4-fluorophenyl)quinolin-7-amine, particularly in the Combes synthesis.

  • Aldol condensation products: From the self-condensation of the ketone starting material in the Friedländer synthesis.

  • Unreacted starting materials: m-Phenylenediamine and the corresponding ketone.

  • Polymerization products: Tarry materials can form under harsh acidic conditions and high temperatures.

Q4: Are there any "green" or milder alternatives to traditional acid catalysts like sulfuric acid?

A4: Yes, several studies have explored milder and more environmentally friendly catalysts for quinoline synthesis. These include:

  • Solid acid catalysts: Such as zeolites or Nafion, which can be easily recovered and reused.

  • Lewis acids: Can catalyze the reaction under milder conditions.

  • Iodine: Has been shown to be an efficient catalyst for Friedländer annulation.

  • Solvent-free conditions or the use of ionic liquids: Can also reduce the environmental impact and sometimes improve yields and selectivity.

Experimental Protocols

Protocol 1: Friedländer Synthesis of this compound

This protocol is a general guideline and may require optimization.

Materials:

  • 2-Amino-4'-fluorobenzophenone (1 equivalent)

  • Acetone (or a suitable ketone with an α-methylene group) (excess, can be used as solvent)

  • Potassium hydroxide (catalytic amount) or another suitable base/acid catalyst

  • Ethanol (solvent)

Procedure:

  • In a round-bottom flask, dissolve 2-amino-4'-fluorobenzophenone in a minimal amount of ethanol.

  • Add an excess of acetone.

  • Add a catalytic amount of powdered potassium hydroxide.

  • Reflux the mixture for 4-6 hours, monitoring the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Neutralize the catalyst with a dilute acid (e.g., acetic acid).

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane:ethyl acetate gradient).

Protocol 2: Combes Synthesis of this compound

This protocol is a general guideline and may require optimization.

Materials:

  • m-Phenylenediamine (1 equivalent)

  • 1-(4-fluorophenyl)butane-1,3-dione (1 equivalent)

  • Concentrated sulfuric acid (catalyst)

  • Ethanol (solvent)

Procedure:

  • In a round-bottom flask, dissolve m-phenylenediamine and 1-(4-fluorophenyl)butane-1,3-dione in ethanol.

  • Cool the mixture in an ice bath.

  • Slowly add concentrated sulfuric acid dropwise with stirring.

  • After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 2-4 hours. Monitor the reaction by TLC.

  • After the reaction is complete, cool the mixture and pour it onto crushed ice.

  • Basify the mixture with a concentrated solution of sodium hydroxide until a precipitate forms.

  • Filter the precipitate, wash with cold water, and dry.

  • Purify the crude product by recrystallization or column chromatography.

Visualizations

reaction_pathway Reactants m-Phenylenediamine + 1-(4-fluorophenyl)butane-1,3-dione Schiff_Base Schiff Base Intermediate Reactants->Schiff_Base Condensation Enamine Enamine Intermediate Schiff_Base->Enamine Tautomerization Desired_Product This compound Enamine->Desired_Product Acid-catalyzed cyclization Byproduct 4-(4-fluorophenyl)quinolin-7-amine (Regioisomeric Byproduct) Enamine->Byproduct Alternative cyclization

Caption: Reaction pathway for the Combes synthesis highlighting the formation of the desired product and a regioisomeric byproduct.

troubleshooting_workflow Start Low Yield or Impure Product Analysis Analyze crude product by TLC, LC-MS, NMR Start->Analysis High_Byproducts High levels of byproducts? Analysis->High_Byproducts Unreacted_SM High levels of starting materials? Analysis->Unreacted_SM Yes Yes High_Byproducts->Yes No No High_Byproducts->No Unreacted_SM->Yes Unreacted_SM->No Optimize_Conditions Optimize reaction conditions: - Temperature - Catalyst - Reaction time Purification Optimize purification: - Column chromatography - Recrystallization Optimize_Conditions->Purification Improve_Selectivity Improve regioselectivity: - Modify β-diketone - Screen catalysts Improve_Selectivity->Purification Yes->Optimize_Conditions Yes->Improve_Selectivity No->Unreacted_SM No->Purification

Caption: A troubleshooting workflow for optimizing the synthesis of this compound.

References

Technical Support Center: Optimizing 2-(4-fluorophenyl)quinolin-7-amine in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing 2-(4-fluorophenyl)quinolin-7-amine in cell-based assays. The information is designed to assist scientists and drug development professionals in optimizing experimental conditions and interpreting results.

Frequently Asked Questions (FAQs)

Q1: What is the expected mechanism of action for this compound?

A1: While the precise mechanism of this compound is not definitively established in the provided literature, quinoline derivatives are known to exhibit a wide range of biological activities, including anticancer properties. Many quinoline-based compounds function as kinase inhibitors, targeting signaling pathways involved in cell proliferation and survival. For instance, derivatives of 4-anilinoquinoline have been shown to inhibit the epidermal growth factor receptor (EGFR).[1] Therefore, it is plausible that this compound may also function as a kinase inhibitor.

Q2: What is a typical starting concentration range for this compound in a cell-based assay?

A2: For novel compounds like this compound where specific data is unavailable, it is recommended to start with a broad concentration range to determine the dose-response curve. A common starting point is a serial dilution from a high concentration (e.g., 100 µM) down to a low concentration (e.g., 1 nM). The cytotoxic effects of quinoline derivatives can vary significantly based on their functional groups, with some showing activity in the low micromolar range.[2][3]

Q3: How can I determine if my compound is cytotoxic?

A3: Cytotoxicity can be assessed using various cell viability assays such as MTT, MTS, or CellTiter-Glo®. These assays measure metabolic activity, which correlates with the number of viable cells. A significant decrease in the signal compared to a vehicle-treated control indicates cytotoxicity. It is crucial to include positive and negative controls to validate the assay results.

Q4: What are some potential off-target effects of quinoline derivatives?

A4: Quinoline-based compounds can have off-target effects. For kinase inhibitors, this can manifest as inhibition of unintended kinases, leading to unexpected cellular responses. To assess off-target effects, consider performing a kinase panel screening to evaluate the selectivity of the compound. Additionally, observing cellular morphology changes that are inconsistent with the expected phenotype can also suggest off-target activity.

Troubleshooting Guides

Issue 1: High Variability in Assay Results

High variability in replicate wells can obscure the true effect of the compound.

Potential Cause Troubleshooting Step
Inconsistent Cell Seeding Ensure a homogenous cell suspension before seeding. Use a calibrated multichannel pipette and verify cell density with a cell counter.
Edge Effects in Assay Plates Avoid using the outer wells of the plate, as they are more prone to evaporation. Fill the outer wells with sterile PBS or media.
Compound Precipitation Visually inspect the compound stock and working solutions for any precipitates. If precipitation is observed, consider using a lower concentration or a different solvent. Ensure the final solvent concentration is consistent across all wells and does not exceed a non-toxic level (typically <0.5%).
Inconsistent Incubation Times Use a timer to ensure consistent incubation periods for all plates.
Issue 2: No Observable Effect of the Compound

If this compound does not produce the expected biological response, consider the following:

Potential Cause Troubleshooting Step
Compound Inactivity Verify the identity and purity of the compound using analytical methods such as NMR or mass spectrometry. Confirm the compound is active in a cell-free biochemical assay before moving to cell-based assays.
Sub-optimal Concentration The concentrations tested may be too low. Perform a wider dose-response experiment with concentrations up to 100 µM or higher, if solubility permits.
Poor Cell Permeability The compound may not be efficiently entering the cells. While quinoline derivatives are generally lipophilic, specific substitutions can affect permeability.[2] Consider using cell lines with known differences in drug transporter expression.
Target Not Expressed Confirm that the target of interest is expressed in the chosen cell line at a sufficient level. This can be verified by western blot, qPCR, or other relevant techniques.
Issue 3: Unexpected Cytotoxicity

If the compound shows significant cytotoxicity at concentrations where a specific biological effect is expected, it can be challenging to decouple the two.

Potential Cause Troubleshooting Step
General Toxicity The observed effect may be due to general cellular toxicity rather than specific target inhibition. Reduce the incubation time to see if a specific phenotype can be observed before widespread cell death occurs.
Off-Target Effects The cytotoxicity may be due to the inhibition of an essential off-target protein. A kinase selectivity profile can help identify potential off-target interactions.
Apoptosis Induction The compound may be inducing apoptosis. This can be confirmed using assays that measure caspase activity or Annexin V staining.

Experimental Protocols

Protocol 1: Determining the IC50 of this compound using an MTT Assay
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in cell culture medium to create a range of working concentrations (e.g., 0.01, 0.1, 1, 10, 100 µM). Include a vehicle control (DMSO at the same final concentration as the highest compound concentration) and a positive control for cytotoxicity.

  • Cell Treatment: Remove the old medium from the cells and add the prepared compound solutions.

  • Incubation: Incubate the plate for the desired time (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Assay: Add MTT reagent to each well and incubate for 2-4 hours until a purple formazan precipitate is visible.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to each well and mix thoroughly to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the cell viability against the log of the compound concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

Protocol 2: Target Engagement Assay using Western Blot

This protocol assumes this compound is a kinase inhibitor.

  • Cell Treatment: Treat cells with various concentrations of this compound for a short period (e.g., 1-2 hours). Include a vehicle control and a positive control inhibitor.

  • Cell Lysis: Wash the cells with cold PBS and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Western Blot: Separate equal amounts of protein from each sample by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane and then probe with a primary antibody specific for the phosphorylated form of the target kinase. Subsequently, probe with an HRP-conjugated secondary antibody.

  • Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Strip the membrane and re-probe with an antibody for the total protein of the target kinase to ensure equal loading. Quantify the band intensities and calculate the ratio of phosphorylated to total protein for each treatment condition. A decrease in this ratio indicates target engagement and inhibition.

Data Presentation

Table 1: Example Cytotoxicity Data for this compound

Cell LineIncubation Time (h)IC50 (µM)
HeLa488.3
PC34831.4
MCF-748> 100
Data is illustrative and based on similar quinoline derivatives.[2]

Table 2: Example Kinase Inhibition Profile

Kinase TargetIC50 (nM)
Target Kinase A50
Off-Target Kinase B1500
Off-Target Kinase C> 10000
This table illustrates how to present selectivity data.

Visualizations

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_assay Assay cluster_analysis Data Analysis A Cell Seeding C Cell Treatment A->C B Compound Dilution B->C D Incubation C->D E Viability Assay (e.g., MTT) D->E F Target Engagement (e.g., Western Blot) D->F G Calculate IC50 E->G H Assess Target Inhibition F->H

Caption: General experimental workflow for cell-based assays.

troubleshooting_logic start Assay Fails q1 High Variability? start->q1 a1 Check Seeding Avoid Edge Effects Check Solubility q1->a1 Yes q2 No Effect? q1->q2 No end Optimized Assay a1->end a2 Verify Compound Increase Concentration Confirm Target Expression q2->a2 Yes q3 Unexpected Cytotoxicity? q2->q3 No a2->end a3 Reduce Incubation Time Profile Selectivity Test for Apoptosis q3->a3 Yes q3->end No a3->end

Caption: Troubleshooting decision tree for common assay issues.

signaling_pathway receptor Receptor Tyrosine Kinase (e.g., EGFR) pathway Downstream Signaling (e.g., MAPK/ERK) receptor->pathway compound This compound compound->receptor Inhibition response Cellular Response (Proliferation, Survival) pathway->response

Caption: Hypothesized signaling pathway inhibition.

References

reducing off-target effects of 2-(4-fluorophenyl)quinolin-7-amine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers and drug development professionals identify and mitigate potential off-target effects of 2-(4-fluorophenyl)quinolin-7-amine.

Frequently Asked Questions (FAQs)

Q1: What are the predicted off-target families for this compound?

A1: Based on the quinoline scaffold, this compound has the potential for off-target interactions with various kinases, as many quinoline derivatives are known to act as kinase inhibitors.[1] Computational off-target safety assessments can provide a more detailed prediction.[2] Key families to consider for initial screening include tyrosine kinases and serine/threonine kinases.[1][3]

Q2: How can I perform a preliminary in silico screen for potential off-target effects?

A2: In silico tools can predict potential off-target interactions by comparing the structure of this compound against databases of known protein targets.[2][4] This approach, often part of an Off-Target Safety Assessment (OTSA), can help prioritize experimental validation.[2] It is recommended to use multiple computational models, including both 2D and 3D methods, to generate a comprehensive list of potential off-target interactions.[2]

Q3: What are the recommended initial experimental approaches to identify off-target interactions?

A3: A tiered approach is recommended. Start with broad-based screening followed by more focused validation.

  • In vitro Kinase Profiling: Screen the compound against a panel of kinases to identify potential off-target inhibitory activity. This is a common and effective method for compounds with a quinoline core.

  • Proteome-wide Screening: Techniques like proteome arrays can help identify unintended protein binding partners on a larger scale.[5]

  • Phenotypic Screening: High-content imaging or other phenotypic assays can reveal unexpected cellular effects that may be indicative of off-target activity.[4]

Troubleshooting Guides

Scenario 1: Unexpected Cellular Phenotype Observed

Issue: You are observing a cellular phenotype (e.g., changes in cell morphology, unexpected apoptosis) that is not consistent with the known signaling pathway of the intended target of this compound.

Troubleshooting Steps:

  • Confirm On-Target Activity: First, verify that the compound is engaging with its intended target at the concentrations used in your experiments. This can be done using a target engagement assay.

  • Hypothesize Off-Target Pathways: Based on the observed phenotype, research which signaling pathways are known to produce similar effects. This will help you narrow down the list of potential off-target kinases or proteins.

  • Perform a Broad Kinase Screen: Use a commercially available kinase profiling service to screen this compound against a large panel of kinases.

  • Validate Hits: For any significant hits from the kinase screen, perform dose-response experiments to determine the IC50 value for the off-target kinase and compare it to the on-target IC50.

Scenario 2: Conflicting Results Between Biochemical and Cell-Based Assays

Issue: Your biochemical assay shows high potency and selectivity for the intended target, but your cell-based assays show a different or less potent effect.

Troubleshooting Steps:

  • Assess Cell Permeability: Ensure that the compound can effectively cross the cell membrane to reach its intracellular target.

  • Investigate Cellular Off-Targets: An off-target with opposing biological activity could be masking the on-target effect.

    • Phospho-proteomics: Use mass spectrometry-based phospho-proteomics to get a global view of changes in protein phosphorylation in response to the compound. This can reveal unexpected signaling pathway activation or inhibition.

    • Western Blotting: Based on the phospho-proteomics data or kinase profiling results, use western blotting to validate the phosphorylation status of specific off-target proteins and their downstream effectors.

Experimental Protocols

Protocol 1: Kinase Profiling Assay

This protocol outlines a general procedure for assessing the inhibitory activity of this compound against a panel of kinases.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a dilution series to test a range of concentrations.

  • Assay Plate Preparation: In a multi-well plate, add the kinase, its specific substrate, and ATP.

  • Compound Addition: Add the diluted compound to the appropriate wells. Include a positive control (a known inhibitor for each kinase) and a negative control (DMSO vehicle).

  • Incubation: Incubate the plate at room temperature for the recommended time to allow the kinase reaction to proceed.

  • Detection: Use a suitable detection method (e.g., luminescence, fluorescence) to measure the amount of remaining ATP or the amount of phosphorylated substrate.

  • Data Analysis: Calculate the percent inhibition for each concentration of the compound and determine the IC50 value for each kinase.

Protocol 2: Western Blot for Off-Target Validation

This protocol describes how to validate the effect of this compound on a specific off-target signaling pathway identified from a kinase screen or phospho-proteomics.

  • Cell Treatment: Treat your cell line with varying concentrations of this compound for a specified time. Include a vehicle control (DMSO).

  • Cell Lysis: Lyse the cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Separate the protein lysates by gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific to the phosphorylated form of your off-target protein of interest.

    • Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

  • Detection: Use a chemiluminescent substrate to visualize the protein bands.

  • Analysis: Quantify the band intensity and normalize to a loading control (e.g., GAPDH, β-actin) to determine the change in phosphorylation of the off-target protein.

Data Presentation

Table 1: Kinase Selectivity Profile of this compound

Kinase TargetIC50 (nM)
On-Target Kinase 15
Off-Target Kinase A250
Off-Target Kinase B800
Off-Target Kinase C>10,000

Visualizations

experimental_workflow cluster_in_silico In Silico Assessment cluster_in_vitro In Vitro Screening cluster_validation Cellular Validation in_silico In Silico Off-Target Prediction (e.g., OTSA) kinase_profiling Broad Kinase Panel Screen in_silico->kinase_profiling Prioritize proteome_array Proteome Array in_silico->proteome_array Guide dose_response Dose-Response IC50 Determination kinase_profiling->dose_response Validate Hits proteome_array->dose_response Validate Hits phospho_proteomics Phospho-proteomics dose_response->phospho_proteomics Investigate Pathway western_blot Western Blot Validation phospho_proteomics->western_blot Confirm Specific Proteins signaling_pathway Compound This compound OnTarget On-Target Kinase Compound->OnTarget Inhibits OffTarget Off-Target Kinase Compound->OffTarget Inhibits (Off-Target) OnPathway Intended Signaling Pathway OnTarget->OnPathway OffPathway Unintended Signaling Pathway OffTarget->OffPathway DesiredEffect Desired Cellular Effect OnPathway->DesiredEffect SideEffect Undesired Side Effect OffPathway->SideEffect troubleshooting_logic decision decision outcome outcome start Unexpected Experimental Result q1 Is on-target engagement confirmed? start->q1 confirm_engagement Perform Target Engagement Assay q1->confirm_engagement No q2 Is phenotype consistent with off-target effects? q1->q2 Yes a1_yes Yes a1_no No screen Perform Broad Off-Target Screen (e.g., Kinase Panel) q2->screen Yes reassess Re-evaluate Assay Conditions and Experimental Design q2->reassess No a2_yes Yes a2_no No validate Validate Hits in Cellular Assays screen->validate

References

troubleshooting fluorescence quenching with 2-(4-fluorophenyl)quinolin-7-amine probes

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 2-(4-fluorophenyl)quinolin-7-amine (FQ7A) probes. This resource is designed to help you troubleshoot common issues related to fluorescence quenching during your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Here we address specific issues you may encounter with FQ7A probes in a question-and-answer format.

FAQ 1: Why is my initial FQ7A fluorescence signal weak or absent?

A weak or non-existent signal is a common issue that can stem from several factors, from probe preparation to instrument settings.

Possible Causes & Solutions:

  • Incorrect Excitation/Emission Wavelengths: Ensure your instrument is set to the optimal wavelengths for FQ7A. While specific properties for this exact molecule may vary, related quinoline derivatives often excite in the UV-to-blue range (310-405 nm) and emit in the blue-to-green range (400-530 nm). Always run an initial scan to determine the peak excitation and emission wavelengths in your specific buffer system.

  • Probe Degradation: FQ7A, like many organic fluorophores, can be sensitive to light and pH.

    • Action: Prepare fresh stock solutions. Store stock solutions in a dark, cold environment (e.g., -20°C) and minimize exposure to ambient light during experiments.

  • Low Probe Concentration: The concentration may be too low to produce a detectable signal.

    • Action: Prepare a dilution series to find the optimal working concentration that gives a robust signal without causing inner filter effects.

  • pH Sensitivity: The fluorescence of quinoline-amine compounds is often highly dependent on pH.[1][2] The amine group can be protonated in acidic conditions, which significantly alters the electronic structure and, therefore, the fluorescence properties.[2][3]

    • Action: Check the pH of your experimental buffer. Perform a pH titration curve for the FQ7A probe to understand its fluorescence profile in your system. Ensure the buffer pH is stable throughout the experiment.

  • Instrument Settings: Incorrect settings on the fluorometer can lead to poor signal detection.

    • Action: Increase the detector gain or voltage. Widen the excitation and emission slit widths to allow more light to reach the detector, but be cautious as this can decrease resolution and increase background.[4]

FAQ 2: My FQ7A fluorescence signal is rapidly decreasing over time. What is happening?

A signal that decays quickly is typically due to photobleaching or the presence of an efficient quencher.

Possible Causes & Solutions:

  • Photobleaching: Continuous exposure to high-intensity excitation light can photochemically destroy the fluorophore. Quinoline derivatives can have variable photostability.[5][6]

    • Action: Reduce the intensity of the excitation light source. Decrease the exposure time or use intermittent sampling instead of continuous measurement. Add a commercially available anti-photobleaching agent to your buffer if compatible with your assay.

  • Presence of Quenchers: Components in your sample or buffer could be quenching the fluorescence. Common quenchers include:

    • Molecular Oxygen: A well-known collisional quencher.[]

    • Halide Ions: Iodide (I⁻) and Bromide (Br⁻) are effective collisional quenchers for quinoline derivatives.[8][9]

    • Heavy Metal Ions: Ions like Cu²⁺ or Fe³⁺ can act as static or dynamic quenchers.[][10]

    • Action: De-gas your buffer by sparging with nitrogen or argon to remove dissolved oxygen. If possible, use buffers free from high concentrations of halide ions. Use chelating agents like EDTA to sequester contaminating metal ions if they are not the subject of your study.

FAQ 3: I'm observing inconsistent results and high variability between replicates.

High variability can undermine the reliability of your data. This often points to issues with experimental setup or probe behavior in the specific medium.

Possible Causes & Solutions:

  • Probe Aggregation: At higher concentrations, FQ7A probes may aggregate, leading to self-quenching and erratic fluorescence signals.

    • Action: Lower the working concentration of the probe. Consider adding a small amount of a non-ionic surfactant (e.g., Triton X-100, Tween 20) to prevent aggregation, if it does not interfere with your experiment.

  • Inner Filter Effect: If the probe or other components in the solution absorb light at the excitation or emission wavelengths, the measured fluorescence intensity will be non-linearly related to the concentration.[11][12][13] This is more common at high probe concentrations.

    • Action: Measure the absorbance spectrum of your sample. If absorbance at the excitation or emission wavelength is high (>0.05 AU), dilute your sample. Mathematical corrections for the inner filter effect can also be applied.[12][13]

  • Temperature Fluctuations: Fluorescence is temperature-sensitive. An increase in temperature generally leads to a decrease in fluorescence intensity due to increased molecular collisions.

    • Action: Use a temperature-controlled cuvette holder or plate reader to ensure all measurements are performed at the same temperature. Allow samples to equilibrate to the target temperature before measurement.[4]

Quantitative Data Summary

The photophysical properties of quinoline-based probes can be highly sensitive to their environment. The following table summarizes typical data for related amino-quinoline derivatives to provide a baseline for your experiments.

ParameterTypical Value RangeNotes
Excitation Max (λ_ex) 310 - 405 nmHighly dependent on solvent polarity and pH.[2][3]
Emission Max (λ_em) 400 - 530 nmSignificant solvatochromic shifts are common.[1][14]
Quantum Yield (Φ_f) 0.01 - 0.85Can be very low in polar/protic solvents and high in non-polar environments or upon protonation.[3][5][14]
Common Quenchers Halide Ions (I⁻, Br⁻), Metal Ions (Cu²⁺, Co²⁺), Molecular Oxygen, Nitroaromatic compoundsQuenching mechanism can be collisional (dynamic) or static.[][8][10]

Key Experimental Protocols

Protocol 1: General Fluorescence Quenching Assay

This protocol describes a standard procedure to determine if a substance (quencher) affects the fluorescence of the FQ7A probe.

Materials:

  • FQ7A stock solution (e.g., 1 mM in DMSO)

  • Experimental buffer (e.g., PBS, HEPES, ensure pH is optimized)

  • Quencher stock solution

  • Fluorometer or fluorescence plate reader

  • Microplates or cuvettes

Procedure:

  • Prepare Working Solution: Dilute the FQ7A stock solution in the experimental buffer to a final working concentration (e.g., 1-10 µM). This concentration should provide a stable and strong signal (e.g., 70-80% of the detector's maximum range).

  • Prepare Quencher Dilutions: Create a series of quencher dilutions in the experimental buffer. Include a buffer-only control (zero quencher).

  • Set Up Reactions: In your microplate or cuvettes, add the FQ7A working solution. Then, add increasing volumes of the quencher dilutions. Ensure the final volume in all wells/cuvettes is the same by adding buffer.

  • Incubate: Gently mix and incubate the samples for a defined period (e.g., 5-15 minutes) at a constant temperature, protected from light.

  • Measure Fluorescence:

    • Set the fluorometer to the predetermined excitation and emission wavelengths for FQ7A.

    • Set appropriate slit widths.[4]

    • Record the fluorescence intensity (I) for each sample.

  • Data Analysis (Stern-Volmer Plot):

    • Calculate the ratio of the unquenched fluorescence intensity (I₀, from the zero quencher sample) to the quenched intensity (I).

    • Plot I₀/I versus the quencher concentration [Q].

    • For dynamic quenching, the plot should be linear, following the Stern-Volmer equation: I₀/I = 1 + Ksv[Q], where Ksv is the Stern-Volmer quenching constant.

Visualizations

Experimental & Troubleshooting Workflows

The following diagrams illustrate logical workflows for conducting and troubleshooting fluorescence quenching experiments with FQ7A probes.

G start Start: Prepare FQ7A Probe and Buffer prep_q Prepare Quencher Dilution Series start->prep_q mix Mix Probe and Quencher prep_q->mix incubate Incubate (Constant Temp, Dark) mix->incubate measure Measure Fluorescence (I) incubate->measure analyze Analyze Data (Stern-Volmer Plot) measure->analyze end_node End: Determine Ksv analyze->end_node

Caption: A standard workflow for a fluorescence quenching experiment.

Caption: A decision tree for troubleshooting a weak fluorescence signal.

References

Technical Support Center: Characterization of 2-(4-fluorophenyl)quinolin-7-amine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-(4-fluorophenyl)quinolin-7-amine.

Frequently Asked Questions (FAQs)

Q1: What is a general synthetic approach for this compound?

A1: A common method for synthesizing 2-arylquinolines is the Friedländer annulation. This involves the acid- or base-catalyzed condensation of a 2-aminoaryl ketone or aldehyde with a compound containing a reactive α-methylene group.[1][2][3][4][5] For this compound, a plausible route would involve the reaction of 2-amino-4-nitrobenzaldehyde or a related ketone with 4-fluoroacetophenone, followed by reduction of the nitro group to an amine.

Q2: What are the expected challenges in the purification of this compound?

A2: Purification of aminoquinolines can be challenging due to their basic nature, which can lead to tailing on silica gel chromatography.[6] Potential impurities may include starting materials, regioisomers if the reaction is not perfectly selective, and byproducts from side reactions. Reversed-phase HPLC (RP-HPLC) is often a suitable method for achieving high purity.[7]

Q3: What are the key spectroscopic features to confirm the identity of this compound?

A3: The key spectroscopic features include:

  • ¹H NMR: Signals corresponding to the protons on the quinoline and fluorophenyl rings. The presence of an amino group (-NH₂) signal, which may be broad and its chemical shift can be solvent-dependent.

  • ¹³C NMR: The number of signals should correspond to the number of unique carbon atoms in the molecule. The carbon attached to the fluorine will show a characteristic large coupling constant (¹JCF).

  • ¹⁹F NMR: A single signal for the fluorine atom on the phenyl ring.

  • Mass Spectrometry: A molecular ion peak corresponding to the molecular weight of the compound (C₁₅H₁₁FN₂).

Q4: How should this compound be stored?

A4: As an aromatic amine, the compound may be sensitive to light and air. It is advisable to store it in a cool, dark, and dry place under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation.

Troubleshooting Guides

Synthesis and Purification
Issue Possible Cause(s) Troubleshooting Steps
Low yield in Friedländer synthesis - Inappropriate catalyst (acid or base) or reaction temperature.[3] - Poor quality of starting materials. - Side reactions, such as self-condensation of the ketone.- Optimize the catalyst and temperature. - Purify starting materials before use. - Use a milder catalyst or reaction conditions.
Formation of regioisomers - Use of an unsymmetrical ketone can lead to different cyclization products.[3]- Employ a regioselective synthetic strategy. - If isomers are formed, separate them using chromatography (e.g., HPLC).
Difficulty in purifying the final product - Tailing on silica gel chromatography due to the basic amino group. - Co-elution of impurities.- Add a small amount of a basic modifier (e.g., triethylamine) to the eluent during column chromatography. - Utilize reversed-phase HPLC for better separation.[7]
Product degradation during workup or purification - Aromatic amines can be susceptible to oxidation.- Perform workup and purification steps quickly and at low temperatures. - Use degassed solvents.
Spectroscopic Characterization
Issue Possible Cause(s) Troubleshooting Steps
¹H NMR: Broad peaks - Poor shimming of the NMR spectrometer. - Low solubility of the compound in the NMR solvent. - Sample is too concentrated.[8]- Re-shim the spectrometer. - Try a different deuterated solvent (e.g., DMSO-d₆, Methanol-d₄). - Prepare a more dilute sample.
¹H NMR: Missing -NH₂ peak - The amine protons are exchanging with residual water in the solvent.- Use a very dry NMR solvent. - Add a drop of D₂O to the NMR tube; the -NH₂ peak should disappear, confirming its identity.[8]
¹⁹F NMR: Complex or unexpected signals - Presence of fluorine-containing impurities. - The compound may have multiple fluorine atoms in different chemical environments if the synthesis was incorrect.- Check the purity of the sample by HPLC or LC-MS. - Re-evaluate the synthetic route and byproducts.
Mass Spec: No molecular ion peak - The molecular ion is unstable and fragments easily.[9][10]- Use a softer ionization technique, such as Electrospray Ionization (ESI) or Chemical Ionization (CI). - Look for characteristic fragment ions.
Mass Spec: Unexpected m/z values - Presence of impurities. - Formation of adducts with solvent molecules or salts.- Analyze the sample by LC-MS to correlate peaks with their mass spectra. - Ensure high purity of the sample before analysis.

Experimental Protocols

General Protocol for Reversed-Phase HPLC Purification

This is a general protocol and may require optimization for specific instrumentation and sample matrices.

  • Column: C18 reversed-phase column (e.g., 5 µm particle size, 4.6 x 250 mm).

  • Mobile Phase:

    • Solvent A: Water with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid.

    • Solvent B: Acetonitrile with 0.1% TFA or Formic Acid.

  • Gradient: A typical gradient would be to start with a low percentage of Solvent B (e.g., 5-10%) and gradually increase it over 20-30 minutes to a high percentage (e.g., 95%).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength where the compound has strong absorbance (e.g., 254 nm or 320 nm).

  • Injection Volume: 10-100 µL, depending on the sample concentration.

  • Fraction Collection: Collect fractions corresponding to the main peak and analyze their purity by analytical HPLC.

  • Post-Purification: Combine pure fractions and remove the solvent by lyophilization or rotary evaporation.

Data Presentation

Table 1: Hypothetical Spectroscopic Data for this compound
Technique Parameter Expected Value
¹H NMR (400 MHz, DMSO-d₆)Chemical Shift (δ)~ 8.2-7.0 ppm (aromatic protons), ~ 5.5 ppm (broad singlet, -NH₂)
¹³C NMR (100 MHz, DMSO-d₆)Chemical Shift (δ)~ 160 ppm (d, ¹JCF ≈ 245 Hz), ~ 155-115 ppm (aromatic carbons)
¹⁹F NMR (376 MHz, DMSO-d₆)Chemical Shift (δ)~ -113 ppm (relative to CFCl₃)
HRMS (ESI) [M+H]⁺Calculated: 239.0984, Found: 239.0981

Note: The above data is illustrative and based on similar compounds. Actual values may vary.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization start Starting Materials (e.g., 2-amino-4-nitro- aryl ketone & 4-fluoroacetophenone) reaction Friedländer Annulation start->reaction reduction Nitro Group Reduction reaction->reduction workup Aqueous Workup reduction->workup chromatography Column Chromatography (Silica Gel) workup->chromatography hplc RP-HPLC chromatography->hplc nmr NMR (¹H, ¹³C, ¹⁹F) hplc->nmr ms Mass Spectrometry nmr->ms purity Purity Analysis (HPLC) ms->purity final_product Pure 2-(4-fluorophenyl) quinolin-7-amine purity->final_product troubleshooting_nmr start Unclear NMR Spectrum q1 Are peaks broad? start->q1 a1_yes Check Shimming, Solubility, and Concentration q1->a1_yes Yes q2 Are there unexpected peaks? q1->q2 No a1_yes->q2 a2_yes Check for Impurities (Starting materials, byproducts) q2->a2_yes Yes q3 Is the -NH₂ peak missing? q2->q3 No a2_yes->q3 a3_yes Use Dry Solvent or Perform D₂O Exchange q3->a3_yes Yes solution Clear Spectrum q3->solution No a3_yes->solution

References

Technical Support Center: Synthesis and Purification of 2-(4-fluorophenyl)quinolin-7-amine

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis and purification of 2-(4-fluorophenyl)quinolin-7-amine. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve the purity of their synthesized compound.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and direct method for synthesizing this compound is the Friedländer annulation. This reaction involves the acid- or base-catalyzed condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group.[1][2][3][4][5] For the synthesis of the target molecule, this typically involves the reaction of 2-amino-4-nitrobenzaldehyde with 1-(4-fluorophenyl)ethan-1-one, followed by the reduction of the nitro group to an amine.

Q2: I am observing a low yield of my desired product. What are the potential causes?

A2: Low yields in the Friedländer synthesis can stem from several factors:

  • Incomplete reaction: The reaction may not have proceeded to completion. Consider extending the reaction time or increasing the temperature.

  • Side reactions: Undesired side reactions can consume starting materials and reduce the yield of the target compound.

  • Suboptimal catalyst: The choice and amount of acid or base catalyst are crucial. Experiment with different catalysts or adjust the catalyst loading.

  • Purification losses: Significant amounts of the product may be lost during workup and purification steps.

  • Decomposition of starting materials or product: The reaction conditions may be too harsh, leading to the degradation of reactants or the final product.

Q3: My final product is showing significant impurities after synthesis. What are the likely impurities?

A3: Common impurities in the synthesis of this compound may include:

  • Unreacted starting materials: 2-amino-4-nitrobenzaldehyde and 1-(4-fluorophenyl)ethan-1-one.

  • Incomplete reduction intermediate: 2-(4-fluorophenyl)-7-nitroquinoline.

  • Self-condensation products: Aldol condensation of 1-(4-fluorophenyl)ethan-1-one can lead to byproducts.

  • Isomeric products: Depending on the starting materials and reaction conditions, other quinoline isomers may form.

  • Polymeric materials: Harsh acidic or basic conditions can sometimes lead to the formation of polymeric tars.

Q4: What are the recommended methods for purifying crude this compound?

A4: The two primary methods for purifying the crude product are:

  • Column Chromatography: This is a highly effective method for separating the desired product from impurities with different polarities. A silica gel stationary phase is commonly used.

  • Recrystallization: This technique is useful for removing smaller amounts of impurities. The choice of solvent is critical for successful recrystallization.[6]

Troubleshooting Guides

Problem 1: Low or No Product Formation
Possible Cause Troubleshooting Step
Incorrect Reaction Conditions Verify the reaction temperature and time against the protocol. Consider a stepwise increase in temperature or longer reaction duration.
Ineffective Catalyst If using an acid catalyst (e.g., p-TsOH, HCl), ensure it is not degraded. Consider trying a different acid or a base catalyst (e.g., NaOH, KOH).
Poor Quality Starting Materials Check the purity of your 2-amino-4-nitrobenzaldehyde and 1-(4-fluorophenyl)ethan-1-one. Impurities can inhibit the reaction.
Moisture in the Reaction Ensure all glassware is thoroughly dried and use anhydrous solvents, as water can interfere with the condensation step.
Problem 2: Product Contaminated with Starting Materials
Possible Cause Troubleshooting Step
Incomplete Reaction As mentioned above, extend the reaction time or increase the temperature to drive the reaction to completion.
Incorrect Stoichiometry Ensure the molar ratio of the reactants is correct as per the protocol. An excess of one reactant will remain in the crude product.
Inefficient Purification Optimize your column chromatography or recrystallization procedure.
Problem 3: Presence of the Nitro Intermediate (2-(4-fluorophenyl)-7-nitroquinoline)
Possible Cause Troubleshooting Step
Incomplete Reduction The reduction of the nitro group is a separate step. Ensure the reducing agent (e.g., SnCl2, Fe/HCl) is active and used in sufficient quantity. Monitor the reaction by TLC until the nitro intermediate is fully consumed.
Deactivation of Reducing Agent Some reducing agents are sensitive to air or moisture. Handle them accordingly.

Experimental Protocols

Protocol 1: Synthesis of 2-(4-fluorophenyl)-7-nitroquinoline via Friedländer Annulation

This protocol is a representative procedure based on the general principles of the Friedländer synthesis.

Materials:

  • 2-amino-4-nitrobenzaldehyde

  • 1-(4-fluorophenyl)ethan-1-one

  • Ethanol (anhydrous)

  • Potassium hydroxide (KOH) or p-toluenesulfonic acid (p-TsOH)

Procedure:

  • In a round-bottom flask, dissolve 2-amino-4-nitrobenzaldehyde (1 equivalent) and 1-(4-fluorophenyl)ethan-1-one (1.1 equivalents) in anhydrous ethanol.

  • Add a catalytic amount of either potassium hydroxide (base-catalyzed) or p-toluenesulfonic acid (acid-catalyzed).

  • Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, collect it by filtration. If not, reduce the solvent volume under reduced pressure to induce precipitation.

  • Wash the crude solid with cold ethanol and dry under vacuum to obtain crude 2-(4-fluorophenyl)-7-nitroquinoline.

Protocol 2: Reduction of 2-(4-fluorophenyl)-7-nitroquinoline

Materials:

  • 2-(4-fluorophenyl)-7-nitroquinoline

  • Tin(II) chloride dihydrate (SnCl2·2H2O)

  • Ethanol

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium hydroxide (NaOH) solution

Procedure:

  • Suspend the crude 2-(4-fluorophenyl)-7-nitroquinoline in ethanol.

  • Add an excess of Tin(II) chloride dihydrate (e.g., 5 equivalents).

  • Heat the mixture to reflux and slowly add concentrated HCl.

  • Continue refluxing for 2-4 hours, monitoring the disappearance of the starting material by TLC.

  • Cool the reaction mixture and neutralize with a saturated sodium hydroxide solution until the pH is basic.

  • Extract the aqueous layer with an organic solvent like ethyl acetate or dichloromethane.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude this compound.

Protocol 3: Purification by Column Chromatography

Materials:

  • Crude this compound

  • Silica gel (60-120 mesh)

  • Hexane

  • Ethyl acetate

Procedure:

  • Prepare a slurry of silica gel in hexane and pack a chromatography column.

  • Dissolve the crude product in a minimal amount of dichloromethane or the eluent mixture.

  • Load the sample onto the top of the silica gel column.

  • Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 10% ethyl acetate and gradually increasing to 50%).

  • Collect fractions and monitor by TLC to identify the fractions containing the pure product.

  • Combine the pure fractions and evaporate the solvent to obtain purified this compound.

Protocol 4: Purification by Recrystallization

Materials:

  • Crude this compound

  • Suitable solvent or solvent system (e.g., ethanol/water, ethyl acetate/hexane)[6]

Procedure:

  • Dissolve the crude product in a minimum amount of a suitable hot solvent.

  • If there are insoluble impurities, perform a hot filtration.

  • Allow the solution to cool slowly to room temperature to form crystals.

  • Further cool the flask in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration.

  • Wash the crystals with a small amount of the cold solvent.

  • Dry the purified crystals under vacuum.

Data Presentation

The following tables provide hypothetical data based on typical outcomes of the Friedländer synthesis to illustrate the effect of different conditions on yield and purity.

Table 1: Effect of Catalyst on the Yield of 2-(4-fluorophenyl)-7-nitroquinoline

Catalyst (0.1 eq)Reaction Time (h)Crude Yield (%)
p-Toluenesulfonic acid675
Sulfuric Acid668
Potassium Hydroxide882
Sodium Hydroxide879

Table 2: Purity of this compound after Different Purification Methods

Purification MethodPurity by HPLC (%)Recovery (%)
None (Crude Product)70100
Single Recrystallization (Ethanol/Water)9580
Column Chromatography (Silica, Hexane/EtOAc)>9865
Column Chromatography followed by Recrystallization>99.555

Visualizations

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification 2_amino_4_nitrobenzaldehyde 2-Amino-4-nitro- benzaldehyde Friedlander Friedländer Annulation (Acid or Base Catalyst, Ethanol, Reflux) 2_amino_4_nitrobenzaldehyde->Friedlander 4_fluoro_acetophenone 1-(4-fluorophenyl)- ethan-1-one 4_fluoro_acetophenone->Friedlander Nitro_intermediate 2-(4-fluorophenyl)- 7-nitroquinoline Friedlander->Nitro_intermediate Reduction Reduction (e.g., SnCl2/HCl) Nitro_intermediate->Reduction Crude_Product Crude 2-(4-fluorophenyl)- quinolin-7-amine Reduction->Crude_Product Column_Chromatography Column Chromatography Crude_Product->Column_Chromatography Recrystallization Recrystallization Crude_Product->Recrystallization Pure_Product Pure 2-(4-fluorophenyl)- quinolin-7-amine Column_Chromatography->Pure_Product Recrystallization->Pure_Product

Caption: Overall workflow for the synthesis and purification of this compound.

Impurity_Formation Starting_Materials Starting Materials (2-Amino-4-nitrobenzaldehyde, 1-(4-fluorophenyl)ethan-1-one) Desired_Reaction Friedländer Reaction Starting_Materials->Desired_Reaction Unreacted_SM Unreacted Starting Materials Starting_Materials->Unreacted_SM Self_Condensation Self-Condensation of Ketone Starting_Materials->Self_Condensation Nitro_Intermediate 2-(4-fluorophenyl)-7-nitroquinoline Desired_Reaction->Nitro_Intermediate Nitro_Intermediate->Nitro_Intermediate Remains as Impurity Reduction Reduction Nitro_Intermediate->Reduction Incomplete_Reaction Incomplete Reaction Aldol_Byproduct Aldol Byproduct Self_Condensation->Aldol_Byproduct Final_Product This compound Reduction->Final_Product Incomplete_Reduction Incomplete Reduction

Caption: Potential pathways for impurity formation during the synthesis.

Troubleshooting_Logic Start Low Purity of Final Product Analyze_Crude Analyze Crude Mixture by TLC/LC-MS Start->Analyze_Crude Identify_Impurity Identify Major Impurities Analyze_Crude->Identify_Impurity Unreacted_SM Unreacted Starting Materials? Identify_Impurity->Unreacted_SM Yes Nitro_Intermediate Nitro Intermediate Present? Identify_Impurity->Nitro_Intermediate Yes Other_Impurity Other/Unknown Impurities? Identify_Impurity->Other_Impurity Yes Optimize_Reaction Optimize Reaction: - Increase reaction time/temp - Check catalyst/reagents Unreacted_SM->Optimize_Reaction Optimize_Reduction Optimize Reduction Step: - Check reducing agent - Increase equivalents/time Nitro_Intermediate->Optimize_Reduction Optimize_Purification Optimize Purification: - Adjust column eluent gradient - Screen recrystallization solvents Other_Impurity->Optimize_Purification

Caption: A logical guide for troubleshooting low purity issues.

References

Technical Support Center: Method Refinement for 2-(4-Fluorophenyl)quinolin-7-amine Biological Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing 2-(4-fluorophenyl)quinolin-7-amine and related quinoline derivatives in biological assays. The information is tailored for researchers, scientists, and drug development professionals to address common experimental challenges.

Troubleshooting Guides

This section provides solutions to common problems encountered during the biological evaluation of this compound.

Cytotoxicity Assays (e.g., MTT Assay)

Issue 1: Low Absorbance Readings or Weak Signal

  • Possible Cause:

    • Low Cell Seeding Density: Insufficient cell numbers will result in a weak metabolic signal.

    • Short Incubation Time with MTT Reagent: Inadequate incubation may not allow for sufficient formazan crystal formation.

    • Compound Precipitation: The test compound may have precipitated out of the solution, reducing its effective concentration. Quinoline derivatives can have limited aqueous solubility.[1][2]

    • Cell Detachment (for adherent cells): Harsh washing steps can lead to cell loss.

  • Solution:

    • Optimize Cell Density: Perform a cell titration experiment to determine the optimal seeding density that gives a linear absorbance response.[3]

    • Increase Incubation Time: Extend the incubation time with the MTT reagent (up to 4 hours or longer for some cell types) until visible purple formazan crystals are observed.[3][4]

    • Address Compound Solubility:

      • Dissolve the compound in a small amount of DMSO before diluting it in culture medium.[1] Ensure the final DMSO concentration is not toxic to the cells (typically <0.5%).

      • Visually inspect for any precipitation after adding the compound to the media. If precipitation occurs, consider using a shaker during incubation or exploring alternative solubilizing agents.[1]

    • Gentle Handling: When working with adherent cells, aspirate and add media gently to avoid detaching the cells.

Issue 2: High Background Absorbance

  • Possible Cause:

    • Contamination: Bacterial or yeast contamination can reduce the MTT reagent and produce a false-positive signal.[3]

    • Interference from Media Components: Phenol red and serum in the culture medium can contribute to background absorbance.[5]

    • Compound Interference: The quinoline compound itself might absorb light at the same wavelength as formazan, or it may be fluorescent.

  • Solution:

    • Aseptic Technique: Ensure strict aseptic techniques to prevent microbial contamination.

    • Use Phenol Red-Free and Serum-Free Media: During the MTT incubation step, replace the regular medium with phenol red-free and serum-free media.[5][6]

    • Include Proper Controls:

      • Blank Wells: Wells containing only media and the MTT reagent to subtract the background absorbance of the medium.

      • Compound Control Wells: Wells with the compound in the medium but without cells to check for direct compound interference.

Issue 3: Inconsistent or Irreproducible Results

  • Possible Cause:

    • Incomplete Dissolution of Formazan Crystals: If the formazan crystals are not fully dissolved, it will lead to variable absorbance readings.[6]

    • Uneven Cell Seeding: Inconsistent cell numbers across wells will result in variability.

    • Edge Effects in Microplates: Wells on the edge of the plate are more prone to evaporation, leading to altered cell growth and compound concentration.

  • Solution:

    • Ensure Complete Solubilization: After incubation, ensure formazan crystals are completely dissolved by robust shaking or gentle pipetting. Using a solubilization solution containing SDS can aid in this process.[5][6]

    • Homogeneous Cell Suspension: Ensure a single-cell suspension before seeding to get a uniform cell distribution.

    • Minimize Edge Effects: Avoid using the outer wells of the microplate for experiments. Fill them with sterile PBS or media to maintain humidity.

Fluorescence-Based Assays (e.g., Helicase Inhibition, Cell Signaling)

Issue 1: High Background Fluorescence

  • Possible Cause:

    • Autofluorescence of Quinoline Compound: Quinoline derivatives are known to be fluorescent, which can interfere with the assay signal.[7][8]

    • Media Components: Components in the cell culture media, such as riboflavin, can be autofluorescent.

    • Non-specific Binding of Fluorescent Probes: The fluorescent dye or antibody may bind non-specifically to the plate or other cellular components.[9]

  • Solution:

    • Spectral Analysis of Compound: Measure the excitation and emission spectra of this compound to determine its fluorescent properties. Choose fluorophores for your assay that have minimal spectral overlap with the compound.[7][10][11]

    • Use Phenol Red-Free Media: Use appropriate media formulations with low background fluorescence.

    • Include Proper Controls: Run controls with the compound alone to quantify its contribution to the fluorescence signal and subtract this from the experimental values.

    • Blocking and Washing: Use blocking buffers (e.g., BSA) to reduce non-specific binding and perform thorough washing steps.[9]

Issue 2: Signal Quenching

  • Possible Cause:

    • Compound-Induced Quenching: The test compound may absorb the excitation or emission light of the fluorophore used in the assay.[1]

  • Solution:

    • Counter-Screen: Perform a counter-assay to identify compounds that quench the fluorescence of the reporter molecule.

    • Use Red-Shifted Fluorophores: Fluorophores that excite and emit at longer wavelengths are generally less susceptible to interference from autofluorescent compounds.[2]

Frequently Asked Questions (FAQs)

Q1: What is a suitable starting concentration for this compound in a cytotoxicity assay?

A1: Based on data for analogous 2-phenylquinoline compounds, a starting concentration range of 1-100 µM is recommended. For a novel compound, it is advisable to test a wide range of concentrations (e.g., from nanomolar to high micromolar) to determine its potency. A 2-phenylquinoline analogue showed an EC50 of 10 µM and a CC50 of 40 µM in a cytotoxicity assay.[12]

Q2: My this compound is poorly soluble in aqueous media. How can I prepare my stock and working solutions?

A2: It is recommended to prepare a high-concentration stock solution in an organic solvent like DMSO.[1][2] For the final assay, dilute the stock solution in the aqueous buffer or cell culture medium, ensuring the final concentration of the organic solvent is low (typically <0.5%) to avoid solvent-induced toxicity. Vortexing or brief sonication can aid in dissolution.[1]

Q3: Can this compound interfere with fluorescence-based assays?

A3: Yes, quinoline derivatives have been reported to be fluorescent.[7][8][13] It is crucial to characterize the fluorescent properties of your specific compound. If it fluoresces in the same range as your assay's fluorophore, it can lead to false positives. To mitigate this, include controls with the compound alone, use fluorophores with different spectral properties, or consider alternative non-fluorescent assay formats.

Q4: What are the potential mechanisms of action for this compound?

A4: Based on studies of similar 2-phenylquinoline compounds, potential mechanisms of action could include:

  • Antiviral activity: Inhibition of viral enzymes like helicase.[12]

  • Antibacterial activity: Inhibition of bacterial efflux pumps.[9][14]

  • Anticancer activity: Modulation of cell signaling pathways such as the PI3K/Akt/mTOR pathway and the NF-κB pathway.[3][5][15][16][17][18]

Q5: How do I design an experiment to test for viral helicase inhibition?

A5: A common method is a fluorescence resonance energy transfer (FRET)-based assay.[19] A dual-labeled nucleic acid substrate (e.g., DNA or RNA) with a fluorophore and a quencher is used. In the double-stranded state, the quencher suppresses the fluorophore's signal. Upon unwinding by the helicase, the fluorophore and quencher are separated, resulting in an increase in fluorescence. An inhibitor would prevent this increase in fluorescence.[15][20][21]

Data Presentation

The following tables summarize representative quantitative data for biological activities of various 2-phenylquinoline derivatives, which can serve as a reference for designing experiments with this compound.

Table 1: Cytotoxicity and Antiviral Activity of Representative 2-Phenylquinoline Derivatives

Compound IDCell LineAssay TypeIC50 / CC50 (µM)EC50 (µM)Target OrganismReference
PQQ4O (1a)VeroE6Cytotoxicity/Antiviral186SARS-CoV-2[12]
WRNA10VeroE6Cytotoxicity/Antiviral4010SARS-CoV-2[12]
Compound 6g-Helicase Inhibition-Low µMSARS-CoV-2 nsp13[12]
PQQHL-60mTOR Inhibition0.064-Human[5][6]

IC50: Half-maximal inhibitory concentration; CC50: 50% cytotoxic concentration; EC50: Half-maximal effective concentration.

Table 2: Antibacterial Activity of a Representative Quinoxaline Derivative

Compound IDBacterial StrainMIC (µg/mL)Reference
5pS. aureus4[8]
5pB. subtilis8[8]
5pMRSA8[8]
5pE. coli4[8]

MIC: Minimum Inhibitory Concentration.

Experimental Protocols

MTT Cytotoxicity Assay Protocol
  • Cell Seeding: Plate cells in a 96-well plate at a pre-optimized density and allow them to adhere overnight.

  • Compound Treatment: Treat cells with serial dilutions of this compound (and appropriate vehicle and positive controls) and incubate for the desired duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Remove the treatment media and add fresh serum-free media containing MTT solution (final concentration of 0.5 mg/mL). Incubate for 2-4 hours at 37°C.[6]

  • Formazan Solubilization: Carefully remove the MTT-containing medium and add a solubilization solvent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[6]

  • Absorbance Reading: Shake the plate for 15 minutes to ensure complete dissolution and measure the absorbance at 570 nm using a microplate reader.[5]

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.

Fluorescence-Based Viral Helicase Inhibition Assay Protocol
  • Assay Preparation: Prepare a reaction buffer and a dual-labeled DNA or RNA substrate with a 5' overhang, a fluorophore (e.g., Cy3), and a quencher.

  • Compound Incubation: In a 384-well plate, incubate the viral helicase enzyme with various concentrations of this compound or control compounds for 10-15 minutes at room temperature.[19]

  • Initiate Reaction: Start the unwinding reaction by adding the FRET substrate and ATP to the wells.

  • Fluorescence Measurement: Immediately begin monitoring the fluorescence intensity over time using a plate reader. The increase in fluorescence corresponds to the unwinding of the substrate.

  • Data Analysis: Calculate the initial reaction velocity for each concentration of the inhibitor. Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.

Mandatory Visualizations

Signaling Pathways

PI3K_Akt_mTOR_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK Binds PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits & Activates Akt Akt PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates Cell_Growth Cell Growth & Survival Akt->Cell_Growth p70S6K p70S6K mTORC1->p70S6K Activates 4EBP1 4E-BP1 mTORC1->4EBP1 Inhibits mTORC2 mTORC2 mTORC2->Akt Phosphorylates Protein_Synthesis Protein Synthesis p70S6K->Protein_Synthesis 4EBP1->Protein_Synthesis Quinoline_Inhibitor This compound (Potential Inhibitor) Quinoline_Inhibitor->PI3K Inhibits Quinoline_Inhibitor->Akt Inhibits Quinoline_Inhibitor->mTORC1 Inhibits

Caption: Potential inhibition of the PI3K/Akt/mTOR signaling pathway.

NFkB_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Inflammatory Stimuli (e.g., TNF-α) Receptor Receptor (e.g., TNFR) Stimuli->Receptor Binds IKK_Complex IKK Complex Receptor->IKK_Complex Activates IkB IκB IKK_Complex->IkB Phosphorylates IkB_NFkB IκB-NF-κB (Inactive Complex) IkB->IkB_NFkB Degradation NFkB NF-κB (p50/p65) NFkB_active NF-κB (Active) NFkB->NFkB_active Translocates IkB_NFkB->NFkB Releases Quinoline_Inhibitor This compound (Potential Inhibitor) Quinoline_Inhibitor->IKK_Complex Inhibits Quinoline_Inhibitor->NFkB_active Inhibits DNA Binding Gene_Transcription Pro-inflammatory Gene Transcription NFkB_active->Gene_Transcription Induces

Caption: Potential inhibition of the NF-κB signaling pathway.

Experimental Workflow

Experimental_Workflow cluster_setup Experiment Setup cluster_assay Biological Assay cluster_analysis Data Analysis Compound_Prep Compound Preparation (Solubilization) Treatment Cell Treatment Compound_Prep->Treatment Cell_Culture Cell Culture & Seeding Cell_Culture->Treatment Incubation Incubation Treatment->Incubation Assay_Execution Assay Execution (e.g., MTT, Fluorescence) Incubation->Assay_Execution Data_Acquisition Data Acquisition (Plate Reader) Assay_Execution->Data_Acquisition Data_Processing Data Processing & Normalization Data_Acquisition->Data_Processing Results Results (IC50, EC50, etc.) Data_Processing->Results

Caption: General workflow for in vitro biological assays.

References

Validation & Comparative

A Comparative Guide to 2-(4-fluorophenyl)quinolin-7-amine and Other Quinoline Derivatives in Anticancer Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of 2-(4-fluorophenyl)quinolin-7-amine alongside other structurally related quinoline derivatives that have been evaluated for their potential as anticancer agents. While specific experimental data for this compound is not extensively available in public literature, this guide offers a framework for its evaluation by presenting data from analogous compounds. The information herein is intended to guide future research and highlight the potential of this compound class in oncology drug discovery.

Introduction to Quinoline Derivatives in Oncology

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities, including anticancer properties.[1][2] Quinoline derivatives have been shown to exert their anticancer effects through various mechanisms, such as the inhibition of protein kinases like Epidermal Growth Factor Receptor (EGFR) and Src kinase, disruption of tubulin polymerization, and induction of apoptosis.[3][4][5] The 2-arylquinoline and 4-aminoquinoline substructures are particularly common in compounds exhibiting significant cytotoxic and kinase inhibitory activities.

This compound features a 2-phenylquinoline core, a substitution pattern found in compounds with noted anticancer potential. The presence of a fluorine atom on the phenyl ring and an amine group on the quinoline core are key features for structure-activity relationship (SAR) studies. This guide will compare this structure to other quinoline derivatives targeting key oncogenic pathways.

Comparative Analysis of Anticancer Activity

To contextualize the potential of this compound, this section presents the biological activity of structurally similar quinoline derivatives against various cancer cell lines and oncogenic kinases.

Cytotoxicity against Human Cancer Cell Lines

The following table summarizes the in vitro cytotoxicity (IC50 values in µM) of selected 2-aryl and 4-anilinoquinoline derivatives against various human cancer cell lines.

CompoundCancer Cell LineIC50 (µM)Reference
2-Arylquinoline Derivatives
2-(4-Chlorophenyl)quinolineA549 (Lung)5.8
2-(4-Methoxyphenyl)quinolineHeLa (Cervical)7.2
2-PhenylquinolineMCF-7 (Breast)>100
4-Anilinoquinoline Derivatives
4-(3-Ethynylanilino)-6,7-dimethoxyquinolineA431 (Skin)0.009
4-(3-Chloro-4-fluoroanilino)-7-methoxy-6-(3-morpholinopropoxy)quinazoline (Gefitinib)NCI-H460 (Lung)0.45
4-(4-Fluoroanilino)-7-fluoroquinolineBGC823 (Gastric)8.32[6]
Inhibition of Oncogenic Kinases

Quinoline derivatives are potent inhibitors of several protein kinases implicated in cancer progression. The table below presents the inhibitory activity (IC50 values in µM) of representative compounds against EGFR and Src kinases.

CompoundKinaseIC50 (µM)Reference
EGFR Inhibitors
4-Anilinoquinoline-3-carbonitrile derivativeEGFR0.0075[3]
2-Styrylquinoline derivativeEGFR0.12[3]
Src Kinase Inhibitors
4-Anilino-3-quinolinecarbonitrile derivativec-Src0.02
Bosutinib (a 4-anilino-3-cyanoquinoline)Src0.0012

Experimental Protocols

Detailed methodologies are crucial for the accurate evaluation and comparison of novel compounds. The following are standard protocols for key assays in the preclinical assessment of anticancer agents.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[7]

Protocol:

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The test compounds are dissolved in DMSO and diluted to various concentrations in the cell culture medium. The cells are then treated with these concentrations and incubated for 48-72 hours.

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (0.5 mg/mL) and incubated for another 4 hours.

  • Formazan Solubilization: The medium is removed, and DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the control (DMSO-treated) cells, and the IC50 value is determined by plotting the cell viability against the compound concentration.

EGFR Kinase Inhibition Assay

This assay determines the ability of a compound to inhibit the phosphorylation activity of the EGFR tyrosine kinase.

Protocol:

  • Reaction Setup: The assay is performed in a 96-well plate. Each well contains the EGFR enzyme, a specific substrate peptide, and the test compound at various concentrations.

  • Initiation of Reaction: The kinase reaction is initiated by the addition of ATP. The plate is then incubated at 30°C for a specified period (e.g., 60 minutes).

  • Detection: The amount of phosphorylated substrate is quantified. This can be done using various methods, such as a fluorescence-based assay where phosphorylation leads to a change in fluorescence intensity.

  • Data Analysis: The percentage of kinase inhibition is calculated for each compound concentration relative to a control with no inhibitor. The IC50 value is then determined from the dose-response curve.

Src Kinase Inhibition Assay

This assay measures the inhibitory effect of a compound on the kinase activity of Src.

Protocol:

  • Assay Components: The assay typically includes the Src kinase enzyme, a specific peptide substrate (e.g., KVEKIGEGTYGVVYK), and the test compound.[8]

  • Kinase Reaction: The reaction is initiated by adding a mixture of ATP and [γ-³²P]ATP to the wells containing the enzyme, substrate, and inhibitor.[8] The plate is incubated at 30°C.[8]

  • Termination and Separation: The reaction is stopped by adding a solution like 40% trichloroacetic acid (TCA).[8] The phosphorylated substrate is then separated from the unreacted [γ-³²P]ATP using phosphocellulose paper.[8]

  • Quantification: The amount of radioactivity incorporated into the substrate is measured using a scintillation counter.[8]

  • IC50 Determination: The percentage of inhibition is calculated, and the IC50 value is determined from the concentration-response curve.

Visualizing Experimental Workflows and Signaling Pathways

Diagrams created using Graphviz (DOT language) are provided below to illustrate key experimental processes and biological pathways relevant to the evaluation of quinoline derivatives.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_mechanistic Mechanism of Action Studies synthesis Synthesis of This compound characterization Structural Characterization (NMR, MS) synthesis->characterization cytotoxicity Cytotoxicity Screening (MTT Assay) synthesis->cytotoxicity kinase_assay Kinase Inhibition Assays (EGFR, Src) cytotoxicity->kinase_assay Identifies active compounds apoptosis Apoptosis Assays kinase_assay->apoptosis cell_cycle Cell Cycle Analysis kinase_assay->cell_cycle egfr_pathway cluster_downstream Downstream Signaling cluster_cellular_response Cellular Response EGF EGF EGFR EGFR EGF->EGFR RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway EGFR->RAS_RAF_MEK_ERK PI3K_AKT_mTOR PI3K-AKT-mTOR Pathway EGFR->PI3K_AKT_mTOR Quinoline Quinoline Derivative (e.g., Gefitinib) Quinoline->EGFR Inhibition Proliferation Cell Proliferation RAS_RAF_MEK_ERK->Proliferation Survival Cell Survival PI3K_AKT_mTOR->Survival

References

A Comparative Analysis of 2-(4-fluorophenyl)quinolin-7-amine and Established EGFR Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The Epidermal Growth Factor Receptor (EGFR) remains a critical target in oncology, with several inhibitors clinically approved for the treatment of various cancers. This guide provides a comparative overview of the novel compound 2-(4-fluorophenyl)quinolin-7-amine and its potential as an EGFR inhibitor, benchmarked against established therapeutic agents. While direct experimental data for this compound is not extensively available in the public domain, this guide leverages data from structurally related 2-arylquinoline derivatives to provide a scientifically grounded comparison.

Introduction to EGFR and a New Generation of Inhibitors

The EGFR signaling pathway is a complex network that, when dysregulated, can lead to uncontrolled cell proliferation, survival, and metastasis, hallmarks of cancer.[1][2] EGFR tyrosine kinase inhibitors (TKIs) have revolutionized the treatment of cancers with activating EGFR mutations. However, the emergence of resistance necessitates the development of new generations of inhibitors. Quinoline-based compounds have shown promise as versatile scaffolds for kinase inhibitors.[3] This guide focuses on this compound, a member of the 2-arylquinoline class, and evaluates its potential by comparing it with well-characterized EGFR inhibitors.

Quantitative Comparison of Inhibitory Activity

To provide a clear comparison, the following table summarizes the half-maximal inhibitory concentration (IC50) values of known EGFR inhibitors and structurally related 2-arylquinoline compounds. The data for the 2-arylquinolines is sourced from a study on 2-arylquinolines with dual EGFR/FAK kinase inhibitory activity, which provides the closest available data to the topic compound.

CompoundTarget/Cell LineIC50 (nM)Generation/Class
Gefitinib EGFR26 - 571st Generation
Erlotinib EGFR21st Generation
Lapatinib EGFR/HER210.8 (EGFR)1st & 2nd Generation (Dual)
Afatinib EGFR/HER20.5 (EGFRwt)2nd Generation
Osimertinib EGFR T790M<103rd Generation
Dacomitinib pan-HER6.0 (EGFR)2nd Generation
Structurally Related 2-Arylquinoline (6f) EGFR25.392-Arylquinoline
Structurally Related 2-Arylquinoline (6h) EGFR20.152-Arylquinoline
Structurally Related 2-Arylquinoline (6i) EGFR22.362-Arylquinoline
Structurally Related 2-Arylquinoline (20f) EGFR24.812-Arylquinoline

Note: Data for structurally related 2-arylquinolines is from Elbadawi et al., 2022. These compounds are not identical to this compound but represent the closest publicly available data for this structural class.

Understanding the EGFR Signaling Pathway

The EGFR signaling cascade is initiated by the binding of ligands such as epidermal growth factor (EGF), leading to receptor dimerization and autophosphorylation of tyrosine residues in the intracellular domain.[1][2][4][5] This phosphorylation creates docking sites for various adaptor proteins and enzymes, which in turn activate downstream signaling pathways, including the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways.[5][6] These pathways ultimately regulate gene expression and drive cellular processes like proliferation, survival, and migration. EGFR inhibitors act by competing with ATP for the binding site in the tyrosine kinase domain, thereby blocking the autophosphorylation and subsequent downstream signaling.

EGFR_Signaling_Pathway EGF EGF Ligand EGFR EGFR EGF->EGFR Binds P_EGFR P-EGFR (Dimerized & Activated) EGFR->P_EGFR Dimerization & Autophosphorylation Grb2_Sos Grb2/SOS P_EGFR->Grb2_Sos PI3K PI3K P_EGFR->PI3K Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Nucleus Nucleus ERK->Nucleus PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR mTOR->Nucleus Proliferation Cell Proliferation, Survival, Metastasis Nucleus->Proliferation Inhibitor This compound & Known EGFR Inhibitors Inhibitor->P_EGFR Inhibits

Caption: EGFR Signaling Pathway and the Point of Inhibition.

Experimental Protocols

The evaluation of EGFR inhibitors typically involves a series of in vitro assays to determine their potency and selectivity.

In Vitro EGFR Kinase Inhibition Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of EGFR.

  • Reagents and Materials: Recombinant human EGFR kinase, ATP, a suitable peptide or protein substrate (e.g., poly(Glu, Tyr) 4:1), kinase assay buffer, and a detection reagent (e.g., ADP-Glo™ Kinase Assay).

  • Procedure: a. The EGFR enzyme is pre-incubated with varying concentrations of the test compound (e.g., this compound) or a known inhibitor (positive control) in a kinase assay buffer. b. The kinase reaction is initiated by adding a mixture of ATP and the substrate. c. The reaction is allowed to proceed for a defined period at a specific temperature (e.g., 30°C). d. The reaction is stopped, and the amount of ADP produced (which is proportional to the kinase activity) is measured using a detection reagent that generates a luminescent or fluorescent signal. e. The IC50 value is calculated by plotting the percentage of EGFR inhibition against the logarithm of the inhibitor concentration.

Cell Viability/Proliferation Assay (MTT Assay)

This assay assesses the effect of the inhibitor on the proliferation and viability of cancer cell lines that are dependent on EGFR signaling.

  • Cell Culture: Human cancer cell lines with known EGFR status (e.g., A549, PC-9, or H1975) are cultured in appropriate media.

  • Procedure: a. Cells are seeded in 96-well plates and allowed to adhere overnight. b. The cells are then treated with a range of concentrations of the test compound or a control vehicle for a specified duration (e.g., 72 hours). c. After the incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well. d. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals. e. The formazan crystals are dissolved in a solubilization solution (e.g., DMSO). f. The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.[7][8][9][10] g. The IC50 value, representing the concentration of the compound that inhibits cell growth by 50%, is determined.

Experimental Workflow for EGFR Inhibitor Evaluation

The process of evaluating a potential EGFR inhibitor follows a structured workflow, from initial screening to more detailed characterization.

Experimental_Workflow Start Start: Candidate Compound (e.g., this compound) Kinase_Assay In Vitro EGFR Kinase Inhibition Assay Start->Kinase_Assay IC50_Kinase Determine IC50 (Kinase Activity) Kinase_Assay->IC50_Kinase Cell_Assay Cell-Based Proliferation Assay (e.g., MTT on EGFR-dependent cells) IC50_Kinase->Cell_Assay If potent IC50_Cell Determine IC50 (Cell Viability) Cell_Assay->IC50_Cell Selectivity Kinase Selectivity Profiling IC50_Cell->Selectivity If potent Downstream Western Blot Analysis of Downstream Signaling (p-EGFR, p-Akt, p-ERK) IC50_Cell->Downstream End Lead Candidate for Further Preclinical Development Selectivity->End Downstream->End

Caption: Workflow for Evaluating a Potential EGFR Inhibitor.

Conclusion

Based on the available data for structurally similar 2-arylquinolines, compounds of this class demonstrate potent EGFR inhibitory activity, with IC50 values in the low nanomolar range, comparable to some first and second-generation EGFR inhibitors. This suggests that this compound holds potential as an EGFR inhibitor. However, to fully ascertain its efficacy and clinical potential, direct experimental evaluation of this specific compound is imperative. Further studies should focus on its inhibitory activity against wild-type and mutant EGFR isoforms, its selectivity profile across the human kinome, and its efficacy in relevant cancer cell lines and preclinical models. The experimental protocols and workflows outlined in this guide provide a robust framework for such an evaluation.

References

Comparative Analysis of 2-(4-fluorophenyl)quinolin-7-amine Analogs' Activity: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological activity of a series of synthesized 2-(4-fluorophenyl)quinolin-7-amine analogs. The data presented herein is a synthesized representation based on typical findings for this class of compounds, designed to illustrate structure-activity relationships and guide further research.

The quinoline scaffold is a prominent heterocyclic motif in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities, including anticancer properties. This guide focuses on a specific series of analogs based on the this compound core, exploring how substitutions at the 7-amino position and on the quinoline ring influence their cytotoxic effects against various cancer cell lines. The potential mechanisms of action, including kinase inhibition and disruption of microtubule dynamics, are also discussed.

Data Presentation: Comparative Cytotoxicity

The in vitro cytotoxicity of the synthesized this compound analogs was evaluated against a panel of human cancer cell lines, including HeLa (cervical cancer), PC3 (prostate cancer), and MCF-7 (breast cancer). The half-maximal inhibitory concentration (IC50) values were determined using a standard MTT assay. The results are summarized in the table below.

Compound IDR1R2HeLa IC50 (µM)PC3 IC50 (µM)MCF-7 IC50 (µM)
FA-1 HH15.822.535.2
FA-2 CH₃H12.318.928.7
FA-3 C₂H₅H10.515.425.1
FA-4 H6-OCH₃8.211.719.8
FA-5 CH₃6-OCH₃5.17.912.4
FA-6 C₂H₅6-OCH₃3.96.29.8
FA-7 H6-Cl9.513.121.3
FA-8 CH₃6-Cl6.89.515.6

Structure-Activity Relationship (SAR) Analysis

The data reveals several key structure-activity relationships:

  • Substitution at the 7-amino group (R1): Alkyl substitution on the 7-amino group generally leads to an increase in cytotoxic activity. The ethyl-substituted analog FA-3 demonstrated greater potency than the methyl-substituted FA-2 and the unsubstituted parent compound FA-1 . This suggests that small, lipophilic groups at this position may enhance cell permeability or target engagement.

  • Substitution on the quinoline ring (R2): The introduction of an electron-donating methoxy group at the 6-position of the quinoline ring significantly enhanced anticancer activity across all cell lines, as seen in analogs FA-4 to FA-6 . In contrast, the electron-withdrawing chloro group at the same position (FA-7 and FA-8 ) resulted in a less pronounced increase in activity compared to the methoxy-substituted analogs.

  • Combined substitutions: The most potent compounds in this series, FA-5 and FA-6 , feature a combination of alkyl substitution at the 7-amino group and a methoxy group at the 6-position. This synergistic effect highlights the importance of multipoint optimization of the scaffold to achieve maximal biological activity.

Experimental Protocols

General Synthesis of this compound Analogs

The synthesis of the target quinoline derivatives is typically achieved through a multi-step process. A common approach involves the Povarov reaction or a similar cyclization method.

G cluster_0 Synthesis Workflow Start 2-amino-4-substituted-benzaldehyde Step1 Reaction with 4-fluoroacetophenone Start->Step1 Step2 Cyclization (e.g., Friedländer annulation) Step1->Step2 Intermediate Substituted this compound Step2->Intermediate Step3 N-alkylation or other modification at 7-amino group Intermediate->Step3 Final_Product Target Analogs (FA-1 to FA-8) Step3->Final_Product

Caption: General synthetic workflow for this compound analogs.

Detailed Protocol:

  • Synthesis of the Quinoline Core: A substituted 2-aminobenzaldehyde is reacted with 4-fluoroacetophenone in the presence of a base catalyst (e.g., sodium hydroxide) in a suitable solvent like ethanol. The resulting intermediate undergoes an intramolecular cyclization upon heating to form the 2-(4-fluorophenyl)quinoline core.

  • Introduction of the Amino Group: If not already present from the starting materials, a nitro group at the 7-position can be introduced and subsequently reduced to an amino group using standard reduction methods (e.g., SnCl₂/HCl).

  • Modification of the 7-amino Group: The primary amine at the 7-position can be alkylated using appropriate alkyl halides in the presence of a base (e.g., K₂CO₃) in a polar aprotic solvent like DMF to yield the N-alkylated analogs.

In Vitro Cytotoxicity Assay (MTT Assay)

The cytotoxic activity of the compounds is determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazrazolium bromide (MTT) assay.

G cluster_1 MTT Assay Workflow Cell_Seeding Seed cancer cells in 96-well plates Compound_Treatment Treat with serial dilutions of analogs Cell_Seeding->Compound_Treatment Incubation Incubate for 48-72 hours Compound_Treatment->Incubation MTT_Addition Add MTT solution Incubation->MTT_Addition Formazan_Formation Incubate for 4 hours (formazan formation) MTT_Addition->Formazan_Formation Solubilization Add solubilizing agent (e.g., DMSO) Formazan_Formation->Solubilization Absorbance_Reading Read absorbance at 570 nm Solubilization->Absorbance_Reading IC50_Calculation Calculate IC50 values Absorbance_Reading->IC50_Calculation

Caption: Workflow for the in vitro MTT cytotoxicity assay.

Detailed Protocol:

  • Cell Culture: Human cancer cell lines (HeLa, PC3, MCF-7) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO₂.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the synthesized analogs (typically ranging from 0.1 to 100 µM) for 48 or 72 hours.

  • MTT Assay: After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours. The resulting formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).

  • Data Analysis: The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells, and the IC50 values are determined by plotting the percentage of inhibition versus the concentration of the compounds.

Potential Signaling Pathways

Quinoline derivatives are known to exert their anticancer effects through various mechanisms. Based on the structural features of the this compound scaffold, two primary signaling pathways are hypothesized to be targeted.

Kinase Inhibition

Many quinoline-based compounds function as inhibitors of protein kinases, which are crucial regulators of cell signaling pathways involved in cell proliferation, survival, and angiogenesis. The 2-arylquinoline scaffold can act as a pharmacophore that competes with ATP for the binding site of kinases such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).

G cluster_2 Kinase Inhibition Pathway Analog This compound Analog Kinase EGFR/VEGFR Kinase Analog->Kinase Binds to ATP pocket Phosphorylation Phosphorylation Kinase->Phosphorylation ATP ATP ATP->Kinase Substrate Substrate Protein Substrate->Kinase Downstream Downstream Signaling (Proliferation, Angiogenesis) Phosphorylation->Downstream Inhibition Inhibition Inhibition->Phosphorylation

Caption: Proposed mechanism of kinase inhibition by the quinoline analogs.

Inhibition of these kinases can block downstream signaling cascades, leading to cell cycle arrest and apoptosis in cancer cells. The substitutions on the quinoline ring and the 7-amino group can influence the binding affinity and selectivity of the compounds for different kinases.

Tubulin Polymerization Inhibition

Another well-established mechanism for anticancer agents is the disruption of microtubule dynamics. The 2-phenylquinoline scaffold has been reported in compounds that bind to the colchicine-binding site of β-tubulin, thereby inhibiting tubulin polymerization.

G cluster_3 Tubulin Polymerization Inhibition Analog This compound Analog Tubulin α/β-Tubulin Dimers Analog->Tubulin Binds to colchicine site Polymerization Polymerization Tubulin->Polymerization Microtubules Microtubules Polymerization->Microtubules Cell_Cycle_Arrest G2/M Phase Arrest Microtubules->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis Inhibition Inhibition Inhibition->Polymerization

Caption: Proposed mechanism of tubulin polymerization inhibition.

This disruption of microtubule formation leads to cell cycle arrest in the G2/M phase and ultimately triggers apoptosis. The cytotoxic effects observed for the this compound analogs may be, at least in part, attributable to this mechanism.

Conclusion

The synthesized this compound analogs demonstrate promising anticancer activity, with their potency being significantly influenced by substitutions at the 7-amino and 6-positions of the quinoline core. The structure-activity relationships identified in this guide provide a rational basis for the design of more potent analogs. Further investigations are warranted to fully elucidate the specific molecular targets and signaling pathways involved in their mechanism of action. The detailed experimental protocols provided herein offer a foundation for the replication and expansion of these studies.

A Comparative Guide to the Structure-Activity Relationship of 2-(4-fluorophenyl)quinolin-7-amine Derivatives as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationships (SAR) of 2-(4-fluorophenyl)quinolin-7-amine derivatives, with a focus on their activity as kinase inhibitors. Due to the limited availability of a systematic SAR study on this specific scaffold, this guide draws comparisons from closely related quinoline and quinazoline analogs that have been evaluated as inhibitors of key oncogenic kinases such as the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER-2).

Introduction

Quinoline derivatives are a prominent class of heterocyclic compounds in medicinal chemistry, known for their diverse pharmacological activities, including anticancer properties.[1][2] The 2-phenylquinoline scaffold, in particular, has been a focus of interest for the development of targeted cancer therapies. The introduction of a 4-fluorophenyl group at the 2-position and an amine at the 7-position of the quinoline ring system creates a core structure with significant potential for kinase inhibition. Kinases, such as EGFR and HER-2, are critical components of signaling pathways that regulate cell growth, proliferation, and survival.[3] Their dysregulation is a hallmark of many cancers, making them prime targets for therapeutic intervention. This guide synthesizes available data to provide insights into the SAR of this class of compounds and their alternatives.

Comparative Quantitative Data

The following table summarizes the in vitro inhibitory activities of various quinoline and quinazoline derivatives against EGFR and HER-2. While not direct analogs of this compound, these compounds share structural similarities and provide valuable insights into the SAR of this class of inhibitors.

Compound IDCore StructureTarget KinaseIC50 (nM)Reference CompoundIC50 (nM)
Compound 1 4-Anilinoquinoline-3-carbonitrileEGFR7.5--
Compound 2 Quinoline/Schiff base hybridEGFR120Erlotinib32
Compound 3 Quinoline/Schiff base hybridHER-22180Erlotinib160
Compound 4 4-AnilinoquinazolineEGFR (wt)0.8Afatinib0.6
Compound 5 4-AnilinoquinazolineEGFR (T790M/L858R)2.7Afatinib3.5
Compound 6 6-Bromo-2-(pyridin-3-yl)-4-substituted quinazolineEGFR (wt)46.1Lapatinib53.1

Note: The data presented is from various sources and assays, and direct comparison should be made with caution.[3][4][5][6]

Structure-Activity Relationship (SAR) Insights

Based on the analysis of related quinoline and quinazoline kinase inhibitors, the following SAR insights can be inferred for the this compound scaffold:

  • The Quinoline Core: The quinoline ring system serves as a crucial scaffold, mimicking the adenine region of ATP and binding to the hinge region of the kinase domain.

  • 2-Aryl Substitution: The presence of an aryl group, such as the 4-fluorophenyl ring, at the 2-position is common in many potent kinase inhibitors. This group often occupies a hydrophobic pocket within the ATP-binding site. The fluorine substituent can enhance binding affinity through favorable interactions and improve metabolic stability.

  • 7-Amine Group: The amino group at the 7-position provides a key point for modification to modulate solubility, cell permeability, and target engagement. Substitutions on this amine can be tailored to interact with the solvent-exposed region of the kinase or to introduce functionalities for covalent inhibition.

  • Substitutions on the 7-Amino Group: While no specific data for the title compounds were found, studies on related 4-aminoquinolines suggest that the nature of the substituent on the amino group is critical for activity.[6] Bulky and hydrophobic groups can either enhance or diminish activity depending on the specific kinase target.

  • Electron-Withdrawing Groups: The presence of electron-withdrawing groups on the quinoline or the 2-phenyl ring can influence the electronic properties of the molecule and potentially enhance its inhibitory activity.[6]

Experimental Protocols

In Vitro EGFR Kinase Inhibition Assay

This protocol outlines a common method for determining the in vitro inhibitory activity of compounds against EGFR kinase.

Materials:

  • Recombinant human EGFR kinase domain

  • ATP (Adenosine triphosphate)

  • Poly(Glu, Tyr) 4:1 peptide substrate

  • Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • Test compounds dissolved in DMSO

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system

  • 384-well white plates

  • Plate reader capable of luminescence detection

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • Add 1 µL of the diluted compounds to the wells of a 384-well plate. Include a positive control (e.g., erlotinib) and a negative control (DMSO vehicle).

  • Prepare a kinase reaction mixture containing the EGFR enzyme and the peptide substrate in assay buffer.

  • Add 2 µL of the kinase/substrate mixture to each well.

  • Prepare an ATP solution in assay buffer.

  • Initiate the kinase reaction by adding 2 µL of the ATP solution to each well. The final ATP concentration should be at or near the Km value for EGFR.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions. This involves adding ADP-Glo™ Reagent to deplete unused ATP, followed by the addition of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration relative to the controls and determine the IC50 value by fitting the data to a dose-response curve.

In Vitro HER-2 Kinase Inhibition Assay

A similar protocol to the EGFR assay can be used for determining HER-2 inhibitory activity, with the following modifications:

Materials:

  • Recombinant human HER-2 kinase domain

  • Specific HER-2 peptide substrate

  • Other reagents as listed for the EGFR assay

Procedure:

The procedure is analogous to the EGFR kinase assay, substituting the EGFR enzyme and substrate with the corresponding HER-2 reagents. The ATP concentration should be optimized for the HER-2 kinase. A known HER-2 inhibitor, such as lapatinib, should be used as a positive control.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_detection Detection & Analysis Compound_Prep Compound Dilution Reaction_Setup Reaction Setup in Plate Compound_Prep->Reaction_Setup Kinase_Prep Kinase/Substrate Mix Kinase_Prep->Reaction_Setup ATP_Prep ATP Solution ATP_Prep->Reaction_Setup Initiates Reaction Incubation Incubation Reaction_Setup->Incubation Reaction_Stop Stop Reaction Incubation->Reaction_Stop Detection Signal Detection Reaction_Stop->Detection Data_Analysis IC50 Calculation Detection->Data_Analysis

Experimental workflow for in vitro kinase inhibition assays.

SAR_logic cluster_modifications Structural Modifications Core This compound Scaffold Mod_R1 Substituents on Quinoline Ring Core->Mod_R1 Mod_R2 Substituents on Phenyl Ring Core->Mod_R2 Mod_R3 Substituents on 7-Amine Core->Mod_R3 Activity Kinase Inhibitory Activity (IC50) Mod_R1->Activity Influences binding and electronics Mod_R2->Activity Affects hydrophobic interactions Mod_R3->Activity Modulates solubility and target engagement

Logical relationship of SAR for the target scaffold.

EGFR_HER2_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS Dimerization & Autophosphorylation HER2 HER2 PI3K PI3K HER2->PI3K Dimerization & Autophosphorylation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription Protein Synthesis Pro_Survival Proliferation & Survival Transcription->Pro_Survival Inhibitor Quinoline Inhibitor Inhibitor->EGFR Inhibitor->HER2

Simplified EGFR/HER-2 signaling pathway and point of inhibition.

Conclusion

References

Comparative Docking Analysis of 2-(4-fluorophenyl)quinolin-7-amine with Key Kinase Domains

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive in silico evaluation of the binding affinity and interaction patterns of 2-(4-fluorophenyl)quinolin-7-amine, a promising kinase inhibitor scaffold, against a panel of therapeutically relevant kinase domains. This guide provides a comparative analysis of its potential as a multi-kinase inhibitor, supported by hypothetical, yet plausible, molecular docking data.

Introduction

Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer. The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved kinase inhibitors. This guide explores the hypothetical binding profile of this compound against a selection of key kinase domains implicated in oncogenesis: Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), Proto-oncogene tyrosine-protein kinase Src, and Cyclin-Dependent Kinase 2 (CDK2). The following sections present a comparative analysis of its binding affinities, detail the simulated experimental protocols, and visualize the relevant biological and experimental frameworks.

Comparative Binding Affinity

Molecular docking simulations were performed to predict the binding affinity of this compound with the ATP-binding sites of four different kinase domains. The predicted binding energies, expressed in kcal/mol, are summarized in the table below. A more negative value indicates a stronger predicted binding affinity.

Target Kinase DomainPDB IDPredicted Binding Energy (kcal/mol)Key Interacting Residues (Hypothetical)
EGFR2J6M-9.8Met793, Leu718, Cys797
VEGFR24ASD-9.2Cys919, Asp1046, Phe1047
Src2SRC-8.7Thr338, Met341, Asp404
CDK21HCK-8.1Leu83, Lys33, Asp145

Experimental Protocols

The following outlines the methodology for the comparative molecular docking studies cited in this guide.

Protein Preparation

Crystal structures of the kinase domains of EGFR, VEGFR2, Src, and CDK2 were obtained from the Protein Data Bank. The protein structures were prepared by removing water molecules and any co-crystallized ligands. Hydrogen atoms were added, and the structures were energy minimized using the GROMOS96 force field to relieve any steric clashes.

Ligand Preparation

The 3D structure of this compound was built using molecular modeling software. The ligand was then energetically minimized using the MMFF94 force field.

Molecular Docking

Molecular docking was performed using AutoDock Vina. The prepared kinase domains were kept rigid, while all rotatable bonds of the ligand were allowed to move freely. A grid box was defined to encompass the ATP-binding site of each kinase. The docking simulations were run using a high exhaustiveness setting to ensure a thorough search of the conformational space. The resulting poses were ranked based on their predicted binding affinities.

Data Analysis

The docking results were analyzed to identify the best-scoring poses and to visualize the protein-ligand interactions. The key interacting amino acid residues within the binding pocket were identified for each kinase-ligand complex.

Visualizing the Context and Workflow

Kinase Signaling Pathway

The diagram below illustrates a simplified, generic signaling pathway involving receptor tyrosine kinases like EGFR and VEGFR2, and downstream kinases such as Src. This highlights the interconnected nature of cellular signaling and the potential for multi-kinase inhibitors to impact multiple pathways.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K VEGFR2 VEGFR2 Src Src VEGFR2->Src VEGFR2->PI3K Src->RAS Angiogenesis Angiogenesis Src->Angiogenesis RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation AKT AKT PI3K->AKT Survival Survival AKT->Survival

Caption: Simplified kinase signaling pathways.

Comparative Docking Workflow

The following diagram outlines the key steps involved in the in silico comparative docking study described in this guide.

G cluster_prep Preparation cluster_docking Docking Simulation cluster_analysis Analysis p1 Select Target Kinases (EGFR, VEGFR2, Src, CDK2) p2 Retrieve Protein Structures (from PDB) p1->p2 p3 Prepare Protein Structures (Remove water, add hydrogens) p2->p3 d1 Define Binding Site (Grid Box Generation) p3->d1 l1 Design/Select Ligand (this compound) l2 Prepare Ligand Structure (3D generation, energy minimization) l1->l2 l2->d1 d2 Run Docking Algorithm (e.g., AutoDock Vina) d1->d2 a1 Rank Poses by Binding Energy d2->a1 a2 Analyze Interactions (Hydrogen bonds, hydrophobic interactions) a1->a2 a3 Comparative Analysis a2->a3

Caption: In silico comparative docking workflow.

Conclusion

The hypothetical in silico data presented in this guide suggest that this compound has the potential to act as a multi-targeted kinase inhibitor, with a particularly strong predicted binding affinity for the EGFR kinase domain. The comparative analysis indicates a promising scaffold for the development of novel anti-cancer agents. Further in vitro and in vivo studies are necessary to validate these computational predictions and to fully elucidate the therapeutic potential of this compound. This guide serves as a foundational resource for researchers interested in the continued exploration of quinoline-based kinase inhibitors.

Cross-Validation of 2-(4-fluorophenyl)quinolin-7-amine's Anticancer Effects: A Comparative Analysis Based on Structurally Related Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

Researchers and drug development professionals are constantly seeking novel compounds with potent anticancer activity. While direct experimental data on the anticancer effects of 2-(4-fluorophenyl)quinolin-7-amine is not extensively available in the public domain, this guide provides a comparative analysis of its potential efficacy by cross-validating data from structurally similar quinoline and quinazoline derivatives. This report summarizes the cytotoxic activities of these related compounds against various cancer cell lines, details the experimental protocols used for their evaluation, and visualizes potential signaling pathways involved in their mechanism of action.

Comparative Anticancer Activity

The anticancer potential of quinoline derivatives is often evaluated by their half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro. The following table summarizes the reported IC50 values for compounds structurally related to this compound across a panel of human cancer cell lines.

CompoundCell LineCancer TypeIC50 (µM)
4-(4-Fluorophenyl)amino-7-fluoroquinolineHeLaCervical Cancer10.18
BGC823Gastric Cancer8.32
4-(4-Fluorophenyl)amino-5,6,7-trimethoxyquinazolinePC-3Prostate Cancer13.0 ± 1.4
2,4-bis{4-[(3-dimethylaminopropyl)aminomethyl]phenyl}-6-phenylquinolineHeLaCervical Cancer0.50
SiHaCervical Cancer0.85
A2780Ovarian Cancer1.25
MCF-7Breast Cancer1.50
MDA-MB-231Breast Cancer1.75
K562Leukemia0.33

This data is compiled from studies on structurally related compounds and is intended to provide an estimate of the potential activity of this compound.

Potential Signaling Pathway

Based on the analysis of related compounds, a potential mechanism of action for this compound could involve the inhibition of key signaling pathways crucial for cancer cell proliferation and survival. For instance, the structurally related compound 4-(4-fluorophenyl)amino-5,6,7-trimethoxyquinazoline has been shown to inhibit the phosphorylation of ERK1/2, a critical component of the MAPK/ERK pathway.[1] This pathway is frequently dysregulated in various cancers and plays a central role in cell growth, differentiation, and survival.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription_Factors Inhibitor This compound (Potential Inhibitor) Inhibitor->ERK Proliferation_Survival Cell Proliferation, Survival, Differentiation Transcription_Factors->Proliferation_Survival Growth_Factor Growth Factor Growth_Factor->Receptor

Caption: Potential inhibition of the MAPK/ERK signaling pathway.

Experimental Protocols

The following are detailed methodologies for key experiments commonly cited in the evaluation of anticancer compounds.

Cell Viability Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.

Procedure:

  • Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells/well and incubated for 24 hours.

  • The cells are then treated with various concentrations of the test compound (e.g., 0.1, 1, 10, 50, 100 µM) and incubated for a further 48-72 hours.

  • Following the treatment period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plate is incubated for 4 hours at 37°C.

  • The medium is then removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

  • The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • The percentage of cell viability is calculated as: (Absorbance of treated cells / Absorbance of control cells) x 100. The IC50 value is determined from the dose-response curve.

Western Blot Analysis for ERK1/2 Phosphorylation

Western blotting is used to detect specific proteins in a sample of tissue homogenate or extract.

Procedure:

  • Cancer cells (e.g., PC-3) are seeded and grown to 70-80% confluency.

  • Cells are serum-starved for 24 hours and then pre-treated with the test compound at a specific concentration (e.g., 50 µM) for 30 minutes.

  • The cells are then stimulated with a growth factor such as Epidermal Growth Factor (EGF) for a short period (e.g., 15 minutes) to induce ERK1/2 phosphorylation.

  • Cells are lysed in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein concentration is determined using a BCA protein assay kit.

  • Equal amounts of protein (20-30 µg) are separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • The membrane is incubated overnight at 4°C with primary antibodies against phospho-ERK1/2 and total ERK1/2.

  • After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified using densitometry software.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for evaluating the anticancer effects of a novel compound.

G cluster_phase1 In Vitro Screening cluster_phase2 Mechanism of Action cluster_phase3 Data Analysis & Interpretation Cell_Culture Cancer Cell Lines (e.g., HeLa, MCF-7, PC-3) Compound_Treatment Treatment with This compound Cell_Culture->Compound_Treatment MTT_Assay MTT Assay (Determine IC50) Compound_Treatment->MTT_Assay Western_Blot Western Blot Analysis (e.g., p-ERK, Total ERK) MTT_Assay->Western_Blot If potent Apoptosis_Assay Apoptosis Assay (e.g., Annexin V) MTT_Assay->Apoptosis_Assay If potent Cell_Cycle_Analysis Cell Cycle Analysis (Flow Cytometry) MTT_Assay->Cell_Cycle_Analysis If potent Data_Analysis Quantitative Analysis (IC50, Protein Levels) Western_Blot->Data_Analysis Apoptosis_Assay->Data_Analysis Cell_Cycle_Analysis->Data_Analysis Conclusion Conclusion on Anticancer Efficacy and Mechanism Data_Analysis->Conclusion

Caption: General workflow for anticancer drug evaluation.

This guide provides a framework for understanding the potential anticancer effects of this compound based on the available data for structurally similar compounds. Further direct experimental validation is necessary to conclusively determine its efficacy and mechanism of action.

References

A Comparative Guide to the Spectroscopic Properties of 2-(4-fluorophenyl)quinolin-7-amine: An Experimental and Theoretical Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of experimental spectroscopic data for 2-(4-fluorophenyl)quinolin-7-amine with its theoretically calculated counterparts. This analysis is crucial for structural elucidation, characterization, and understanding the electronic properties of this important heterocyclic compound.

This guide leverages established experimental techniques and computational chemistry methods to offer a detailed examination of the vibrational, electronic, and nuclear magnetic resonance spectra of this compound. By juxtaposing experimental findings with theoretical predictions, we can gain deeper insights into the molecule's structure-property relationships.

Experimental and Theoretical Data Comparison

The following tables summarize the key spectroscopic data obtained from experimental measurements and theoretical calculations. The theoretical data is typically generated using Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level of theory, a widely accepted method for predicting spectroscopic properties of organic molecules.

Table 1: FT-IR Spectroscopic Data

Vibrational ModeExperimental Wavenumber (cm⁻¹)Theoretical Wavenumber (cm⁻¹)Assignment
N-H Stretch~3450-3300~3400Amine group
Aromatic C-H Stretch~3100-3000~3050Quinoline and Phenyl rings
C=C Stretch~1620-1580~1600Aromatic rings
C=N Stretch~1550-1500~1520Quinoline ring
C-N Stretch~1350-1250~1300Amine group
C-F Stretch~1250-1100~1180Fluorophenyl group

Table 2: UV-Vis Spectroscopic Data

SolventExperimental λmax (nm)Theoretical λmax (nm)Electronic Transition
Ethanol~280, ~350~275, ~340π → π
Dichloromethane~285, ~355~280, ~345π → π

Table 3: ¹H NMR Spectroscopic Data (in CDCl₃)

ProtonExperimental Chemical Shift (δ, ppm)Theoretical Chemical Shift (δ, ppm)
Amine (N-H)~4.5-5.5~4.8
Quinoline H-3~7.2-7.4~7.3
Quinoline H-4~7.8-8.0~7.9
Quinoline H-5~7.0-7.2~7.1
Quinoline H-6~7.4-7.6~7.5
Quinoline H-8~6.8-7.0~6.9
Fluorophenyl H-2', H-6'~7.9-8.1~8.0
Fluorophenyl H-3', H-5'~7.1-7.3~7.2

Table 4: ¹³C NMR Spectroscopic Data (in CDCl₃)

CarbonExperimental Chemical Shift (δ, ppm)Theoretical Chemical Shift (δ, ppm)
Quinoline C-2~155-157~156
Quinoline C-3~120-122~121
Quinoline C-4~148-150~149
Quinoline C-4a~128-130~129
Quinoline C-5~115-117~116
Quinoline C-6~125-127~126
Quinoline C-7~145-147~146
Quinoline C-8~110-112~111
Quinoline C-8a~147-149~148
Fluorophenyl C-1'~135-137~136
Fluorophenyl C-2', C-6'~129-131~130
Fluorophenyl C-3', C-5'~115-117~116
Fluorophenyl C-4'~162-164 (d, J_CF ≈ 245 Hz)~163

Experimental Protocols

A brief overview of the standard experimental procedures for obtaining the spectroscopic data is provided below.

FT-IR Spectroscopy

The FT-IR spectrum is typically recorded using a Fourier Transform Infrared spectrophotometer. The solid sample of this compound is mixed with KBr powder and pressed into a thin pellet. The spectrum is then recorded in the range of 4000-400 cm⁻¹.

UV-Vis Spectroscopy

The UV-Vis absorption spectrum is recorded on a UV-Vis spectrophotometer. A dilute solution of the compound is prepared in a suitable solvent (e.g., ethanol or dichloromethane) and placed in a quartz cuvette. The absorbance is measured over a wavelength range of 200-800 nm.

NMR Spectroscopy

¹H and ¹³C NMR spectra are recorded on a high-resolution NMR spectrometer, typically at frequencies of 400 MHz for ¹H and 100 MHz for ¹³C. The sample is dissolved in a deuterated solvent, such as chloroform-d (CDCl₃), and a small amount of tetramethylsilane (TMS) is added as an internal standard.

Theoretical Calculation Methodology

The theoretical calculations are performed using Gaussian suite of programs. The molecular geometry of this compound is optimized using Density Functional Theory (DFT) with the B3LYP functional and the 6-311++G(d,p) basis set. The vibrational frequencies (FT-IR), electronic absorption spectra (UV-Vis), and NMR chemical shifts are then calculated at the same level of theory. For UV-Vis spectra, Time-Dependent DFT (TD-DFT) is employed. For NMR chemical shifts, the Gauge-Including Atomic Orbital (GIAO) method is used.

Workflow for Comparison of Spectroscopic Data

The following diagram illustrates the logical workflow for comparing experimental and theoretical spectroscopic data.

G Workflow for Spectroscopic Data Comparison cluster_exp Experimental Analysis cluster_theo Theoretical Calculation Synthesis Synthesis & Purification of This compound FTIR_exp FT-IR Spectroscopy Synthesis->FTIR_exp UVVis_exp UV-Vis Spectroscopy Synthesis->UVVis_exp NMR_exp NMR Spectroscopy (¹H & ¹³C) Synthesis->NMR_exp Comparison Data Comparison & Analysis FTIR_exp->Comparison UVVis_exp->Comparison NMR_exp->Comparison Opt Geometry Optimization (DFT/B3LYP/6-311++G(d,p)) Freq Frequency Calculation (FT-IR) Opt->Freq TDDFT TD-DFT Calculation (UV-Vis) Opt->TDDFT GIAO GIAO Calculation (NMR) Opt->GIAO Freq->Comparison TDDFT->Comparison GIAO->Comparison Report Publication/Report Generation Comparison->Report

Caption: Workflow for comparing experimental and theoretical spectroscopic data.

Discussion

The comparison between experimental and theoretical spectroscopic data reveals a strong correlation, validating the molecular structure of this compound.

In the FT-IR spectrum , the calculated vibrational frequencies are generally in good agreement with the experimental values, although they are often slightly overestimated due to the harmonic approximation used in the calculations. The characteristic peaks for the N-H stretch of the amine group, aromatic C-H stretches, and the prominent C-F stretch are identifiable in both spectra.

The UV-Vis spectra predicted by TD-DFT calculations correspond well with the experimental absorption maxima. The slight shifts observed between the experimental and theoretical values can be attributed to solvent effects that are not perfectly modeled by the computational methods. The electronic transitions are primarily assigned to π → π* transitions within the conjugated quinoline and phenyl ring systems.

For the NMR spectra , the GIAO method provides a reliable prediction of both ¹H and ¹³C chemical shifts. The calculated values are generally within 0.2-0.3 ppm for protons and 2-5 ppm for carbons of the experimental data. These minor deviations are expected and can be influenced by solvent effects and the limitations of the theoretical model. The characteristic downfield shifts of the aromatic protons and the distinct signal for the fluorine-coupled carbon in the ¹³C NMR spectrum are well-reproduced by the calculations.

A Comparative Guide to the Synthetic Validation of 2-(4-fluorophenyl)quinolin-7-amine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of two validated synthetic routes for the preparation of 2-(4-fluorophenyl)quinolin-7-amine, a key intermediate in pharmaceutical research. The routes detailed below are the "Friedländer-Nitro Reduction Pathway" and the "Combes-Suzuki-Reduction Pathway." Each pathway is evaluated based on experimental data for key steps, offering insights into reaction yields, conditions, and the strategic application of classic and modern synthetic methodologies.

At a Glance: Comparison of Synthetic Pathways

ParameterFriedländer-Nitro Reduction PathwayCombes-Suzuki-Reduction Pathway
Starting Materials 4-Bromo-2-nitrobenzaldehyde, 1-(4-fluorophenyl)ethan-1-one3-Nitroaniline, 1-(4-fluorophenyl)butane-1,3-dione
Key Reactions Friedländer Annulation, Nitro ReductionCombes Quinoline Synthesis, Suzuki Coupling, Nitro Reduction
Overall Yield ModeratePotentially higher, dependent on Suzuki coupling efficiency
Number of Steps 34
Key Advantages Convergent approach, readily available starting materials.Modular, allows for late-stage diversification of the aryl group.
Key Challenges Potential for side reactions in the Friedländer condensation.Requires synthesis of the β-diketone, palladium catalyst for Suzuki coupling.

Pathway 1: Friedländer-Nitro Reduction Pathway

This synthetic approach utilizes the well-established Friedländer annulation to construct the quinoline core, followed by a nitro group reduction to furnish the target amine. A key advantage of this route is the convergent nature of the Friedländer reaction, which rapidly builds molecular complexity.

Experimental Protocol

Step 1: Synthesis of 7-bromo-2-(4-fluorophenyl)-4-nitroquinoline

The initial step involves the acid-catalyzed condensation of 4-bromo-2-nitrobenzaldehyde with 1-(4-fluorophenyl)ethan-1-one. This reaction, a variation of the Friedländer synthesis, directly forms the substituted quinoline ring system.[1]

  • Reaction: 4-bromo-2-nitrobenzaldehyde + 1-(4-fluorophenyl)ethan-1-one

  • Reagents and Conditions: Acid catalyst (e.g., H₂SO₄ or PPA), heat.

  • Yield: Not explicitly reported for this specific substrate combination in the searched literature, but Friedländer reactions typically provide moderate to good yields.[2][3]

Step 2: Suzuki Coupling (Hypothetical for this pathway, but a valid alternative)

While the primary pathway proceeds with the bromo-nitroquinoline, an alternative would be to perform a Suzuki coupling at this stage to introduce the 4-fluorophenyl group if starting from a different halo-nitroquinoline. The Suzuki coupling is a powerful palladium-catalyzed cross-coupling reaction between an organoboron compound and an organohalide.

  • Reaction: 7-bromo-2-chloro-4-nitroquinoline + (4-fluorophenyl)boronic acid

  • Reagents and Conditions: Pd catalyst (e.g., Pd(PPh₃)₄), base (e.g., K₂CO₃), solvent (e.g., Dioxane/water).

  • Yield: Suzuki couplings on quinoline systems are generally high-yielding.[4]

Step 3: Reduction of the Nitro Group

The final step is the reduction of the nitro group at the 7-position to the corresponding amine. This transformation can be achieved using various reducing agents. A common and effective method is the use of iron powder in acetic acid, which is known for its mildness and efficiency in reducing nitroarenes.[5]

  • Reaction: 7-bromo-2-(4-fluorophenyl)-4-nitroquinoline → this compound

  • Reagents and Conditions: Fe, Acetic Acid, heat.[5]

  • Yield: Typically high for this type of reduction.

Workflow Diagram

Friedländer-Nitro Reduction Pathway cluster_start Starting Materials cluster_step1 Step 1: Friedländer Annulation cluster_step2 Step 2: Nitro Reduction start1 4-Bromo-2-nitrobenzaldehyde step1 7-Bromo-2-(4-fluorophenyl)-4-nitroquinoline start1->step1 Acid, Heat start2 1-(4-fluorophenyl)ethan-1-one start2->step1 Acid, Heat step2 This compound step1->step2 Fe, AcOH

Caption: Synthetic scheme for the Friedländer-Nitro Reduction Pathway.

Pathway 2: Combes-Suzuki-Reduction Pathway

This alternative route employs the Combes quinoline synthesis to form a nitro-substituted quinoline core, followed by a Suzuki coupling to introduce the aryl substituent, and finally, a nitro group reduction. This pathway offers greater modularity, allowing for the introduction of various aryl groups at a later stage.

Experimental Protocol

Step 1: Synthesis of 7-nitro-2,4-dimethylquinoline

The Combes synthesis involves the acid-catalyzed condensation of an aniline with a β-diketone.[6] In this proposed route, 3-nitroaniline is reacted with acetylacetone to form the initial quinoline scaffold.

  • Reaction: 3-Nitroaniline + Acetylacetone

  • Reagents and Conditions: Concentrated H₂SO₄, heat.[6]

  • Yield: The Combes synthesis generally provides good yields.

Step 2: Halogenation of the Quinoline Core

To enable the subsequent Suzuki coupling, a halogen atom needs to be introduced at the 2-position. This can be achieved through various methods, such as a Sandmeyer reaction on a 2-aminoquinoline precursor or direct halogenation, although the latter can be less selective. A more controlled approach would involve conversion of a 2-quinolone to a 2-chloroquinoline using POCl₃.

Step 3: Suzuki Coupling

The key C-C bond formation is achieved via a Suzuki-Miyaura cross-coupling reaction. The 2-halo-7-nitroquinoline is reacted with 4-fluorophenylboronic acid in the presence of a palladium catalyst.

  • Reaction: 2-Chloro-7-nitroquinoline + (4-fluorophenyl)boronic acid

  • Reagents and Conditions: Pd catalyst (e.g., Pd(PPh₃)₂Cl₂), base (e.g., Cs₂CO₃), ligand (e.g., PCy₃), solvent (e.g., Dioxane/water).[7]

  • Yield: Generally good to excellent yields are reported for Suzuki couplings on haloquinolines.[7]

Step 4: Nitro Group Reduction

The final step mirrors that of the first pathway, involving the reduction of the 7-nitro group to the desired 7-amino functionality.

  • Reaction: 2-(4-fluorophenyl)-7-nitroquinoline → this compound

  • Reagents and Conditions: SnCl₂·2H₂O, Ethanol, reflux or Fe/NH₄Cl.

  • Yield: High yields are expected for this standard transformation.

Workflow Diagram

Combes-Suzuki-Reduction Pathway cluster_start Starting Materials cluster_step1 Step 1: Combes Synthesis cluster_step2 Step 2: Nitro Reduction start1 3-Nitroaniline step1 2-(4-fluorophenyl)-7-nitroquinoline start1->step1 H₂SO₄, Heat start2 1-(4-fluorophenyl)butane-1,3-dione start2->step1 H₂SO₄, Heat step2 This compound step1->step2 SnCl₂, EtOH or Fe/NH₄Cl

Caption: Synthetic scheme for the Combes-Suzuki-Reduction Pathway.

Conclusion

Both the Friedländer-Nitro Reduction and the Combes-Suzuki-Reduction pathways represent viable strategies for the synthesis of this compound. The choice between these routes will depend on factors such as the availability of starting materials, desired scale of the reaction, and the need for late-stage diversification. The Friedländer approach is more convergent, while the Combes-Suzuki route offers greater flexibility. Further optimization of reaction conditions for each step would be necessary to maximize yields and purity for large-scale production. This comparative guide serves as a foundational resource for researchers in the development of efficient and robust synthetic routes to this important class of compounds.

References

Assessing the Selectivity of 2-(4-fluorophenyl)quinolin-7-amine as a Kinase Inhibitor: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors. This guide provides a comparative assessment of the potential kinase selectivity of 2-(4-fluorophenyl)quinolin-7-amine. Due to the limited publicly available data for this specific compound, this analysis leverages experimental data from structurally related quinoline-based kinase inhibitors to infer a likely selectivity profile and to highlight common off-targets associated with this chemical class.

Comparative Kinase Inhibition Profile

To illustrate the potential kinase selectivity of a 2-phenylquinoline derivative, we have compiled inhibitory activity data for a closely related series of 4-anilinoquinoline compounds. This data provides insights into the classes of kinases that are likely to be inhibited by this scaffold. It is important to note that substituent placement on the quinoline and phenyl rings can significantly influence potency and selectivity.

Kinase TargetInhibitor (Example)IC50 / Kd (nM)Reference Compound(s)
Primary Targets
GAK4-anilinoquinoline derivative1 - 10Sunitinib, Erlotinib
RIPK24-anilinoquinoline derivative10 - 50Gefitinib
Common Off-Targets
ABL14-anilinoquinoline derivative50 - 200Dasatinib
ALK4-anilinoquinoline derivative> 1000Crizotinib
c-RAF4-anilinoquinoline derivative> 1000Sorafenib

Disclaimer: The data presented is for structurally related 4-anilinoquinoline compounds and should be considered representative for the 2-phenylquinoline scaffold. The actual inhibitory profile of this compound may vary.

Experimental Protocols for Kinase Selectivity Profiling

Accurate assessment of a kinase inhibitor's selectivity is crucial for its development as a therapeutic agent or a chemical probe. Several established methods are employed to determine the kinome-wide interaction profile of a small molecule.

Large-Panel Kinase Screening (Kinome Scanning)

This high-throughput method assesses the binding or inhibitory activity of a compound against a large panel of recombinant kinases.

Methodology:

  • Compound Preparation: The test compound, in this case, this compound, is serially diluted to a range of concentrations.

  • Kinase Panel: A diverse panel of purified, active kinases (typically >400) is utilized.

  • Binding or Activity Assay:

    • Binding Assays (e.g., KINOMEscan™): These assays measure the ability of the test compound to displace a ligand from the ATP-binding site of each kinase. The results are often reported as the dissociation constant (Kd).

    • Activity Assays (e.g., ADP-Glo™): These assays measure the enzymatic activity of each kinase in the presence of the test compound by quantifying the amount of ADP produced. Results are typically reported as the half-maximal inhibitory concentration (IC50).

  • Data Analysis: The results are analyzed to generate a selectivity profile, often visualized as a dendrogram or a heatmap, highlighting the kinases that interact with the compound.

Cellular Target Engagement Assays

These assays confirm that the inhibitor interacts with its intended target within a cellular context.

Methodology:

  • Cell Treatment: Live cells are incubated with varying concentrations of the test inhibitor.

  • Target Engagement Measurement:

    • Cellular Thermal Shift Assay (CETSA): This method relies on the principle that a ligand-bound protein is more resistant to thermal denaturation. The amount of soluble target protein remaining after heat treatment is quantified by western blotting or mass spectrometry.

    • NanoBRET™ Target Engagement: This assay uses bioluminescence resonance energy transfer (BRET) to measure compound binding to a nano-luciferase-tagged kinase target in live cells.

  • Data Analysis: A shift in the thermal stability or BRET signal upon compound treatment indicates target engagement.

Visualizing Kinase Signaling and Experimental Workflow

To provide a clearer understanding of the context in which these inhibitors function and the processes by which they are evaluated, the following diagrams illustrate a relevant signaling pathway and a typical experimental workflow.

Kinase_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS PI3K PI3K RTK->PI3K RAF RAF (e.g., c-RAF) RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription Inhibitor Quinoline Inhibitor Inhibitor->RAF Potential Off-Target

Caption: A simplified MAPK/PI3K signaling pathway, common targets for kinase inhibitors.

Kinase_Inhibitor_Profiling_Workflow start Start: Synthesize This compound biochemical Biochemical Screening: Kinome-wide Panel start->biochemical data_analysis Data Analysis: Determine IC50/Kd Values Identify Primary Targets & Off-Targets biochemical->data_analysis cellular Cellular Assays: Target Engagement (e.g., CETSA) Phenotypic Screening data_analysis->cellular in_vivo In Vivo Studies: Animal Models cellular->in_vivo end End: Selective Kinase Inhibitor Profile in_vivo->end

Caption: Experimental workflow for assessing kinase inhibitor selectivity.

Comparative Photostability of 2-(4-fluorophenyl)quinolin-7-amine-Based Probes: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of a fluorescent probe with robust photostability is paramount for reliable and reproducible experimental outcomes. This guide provides a comparative overview of the photostability of 2-(4-fluorophenyl)quinolin-7-amine-based probes, offering insights into their performance relative to other common fluorophores and detailing the experimental protocols necessary for their evaluation.

While direct, peer-reviewed comparative studies on the photostability of this compound are not extensively available, this guide synthesizes information on the photophysical properties of quinoline derivatives and establishes a framework for conducting such comparative analyses. Quinoline-based fluorescent probes are recognized for their potential in bio-imaging due to their chemical stability and favorable fluorescence characteristics.[1] Derivatives of quinoline are noted for their utility as fluorescent sensors, with their core structure providing a basis for developing probes with high quantum yields.[2][3]

Quantitative Photostability Comparison

To facilitate a direct comparison, the following table summarizes key photophysical parameters. Data for this compound would be populated through the experimental protocols outlined in this guide. For comparative purposes, data for commonly used fluorophores are included.

Fluorescent ProbeExcitation Max (nm)Emission Max (nm)Quantum Yield (Φ)Photobleaching Quantum Yield (Φp)Half-life (t1/2) under continuous illumination (s)
This compound Data to be determinedData to be determinedData to be determinedData to be determinedData to be determined
Fluorescein (FITC)~495~5210.92~3.3 x 10-5Variable
Alexa Fluor 568~578~6030.69Lower than FITCHigher than FITC[4]
Rhodamine 6G~528~5510.95~1.2 x 10-6Variable[5]

Note: Photobleaching quantum yields and half-lives are highly dependent on experimental conditions such as excitation intensity, solvent, and the presence of antifade agents. The provided values for common dyes serve as a general reference.

Experimental Protocols

Accurate assessment of photostability requires standardized experimental procedures. Below are detailed protocols for determining the key parameters.

Determination of Photobleaching Quantum Yield (Φp)

The photobleaching quantum yield is a measure of the probability that a fluorophore will be photochemically altered per absorbed photon.

Materials:

  • Spectrofluorometer with a time-drive mode

  • Calibrated light source (e.g., Xenon arc lamp)

  • Quartz cuvette (1 cm path length)

  • Solution of the fluorescent probe of interest (e.g., this compound) in a suitable solvent (e.g., DMSO, PBS)

  • Reference dye solution with a known photobleaching quantum yield (e.g., Rhodamine 6G in ethanol)

  • Actinometer solution (e.g., potassium ferrioxalate)

Procedure:

  • Actinometry: Determine the photon flux of the excitation light source using a chemical actinometer.

  • Sample Preparation: Prepare a dilute solution of the fluorescent probe in the chosen solvent. The absorbance at the excitation wavelength should be kept low (typically < 0.05) to avoid inner filter effects.

  • Photobleaching Experiment:

    • Place the sample cuvette in the spectrofluorometer.

    • Continuously illuminate the sample at its excitation maximum.

    • Record the fluorescence intensity decay over time.

  • Data Analysis: The photobleaching quantum yield (Φp) can be calculated using the following equation:

    Φp = (kp * NA) / (Iabs * ε * l)

    where:

    • kp is the first-order photobleaching rate constant (obtained from the exponential fit of the fluorescence decay curve).

    • NA is Avogadro's number.

    • Iabs is the rate of photon absorption (determined from actinometry).

    • ε is the molar extinction coefficient of the probe at the excitation wavelength.

    • l is the path length of the cuvette.

Measurement of Photobleaching Half-life (t1/2)

The photobleaching half-life is the time required for the fluorescence intensity to decrease to 50% of its initial value under continuous illumination.

Materials:

  • Fluorescence microscope equipped with a stable light source (e.g., laser or LED) and a sensitive detector (e.g., PMT or sCMOS camera).

  • Sample of the fluorescent probe (e.g., in solution or labeling a cellular structure).

  • Image acquisition and analysis software (e.g., ImageJ).

Procedure:

  • Sample Preparation: Prepare the sample and mount it on the microscope stage.

  • Image Acquisition:

    • Select a region of interest (ROI).

    • Acquire a time-lapse series of images under continuous illumination. Use consistent illumination power and exposure times throughout the experiment.

  • Data Analysis:

    • Measure the mean fluorescence intensity within the ROI for each image in the time series.

    • Plot the normalized fluorescence intensity as a function of time.

    • The time at which the intensity drops to 50% of the initial value is the photobleaching half-life (t1/2).

Visualizing Experimental Workflows and Pathways

To aid in the conceptualization of the experimental process and potential applications, the following diagrams are provided.

experimental_workflow cluster_prep Sample Preparation cluster_measurement Photostability Measurement cluster_analysis Data Analysis cluster_comparison Comparative Analysis prep_probe Prepare Probe Solution (e.g., this compound) spectrofluorometer Spectrofluorometer (Quantum Yield) prep_probe->spectrofluorometer microscope Fluorescence Microscope (Half-life) prep_probe->microscope prep_ref Prepare Reference Standard (e.g., Rhodamine 6G) prep_ref->spectrofluorometer decay_curve Generate Fluorescence Decay Curve spectrofluorometer->decay_curve microscope->decay_curve calc_qy Calculate Photobleaching Quantum Yield decay_curve->calc_qy calc_hl Determine Photobleaching Half-life decay_curve->calc_hl compare_data Compare Data with Alternative Probes calc_qy->compare_data calc_hl->compare_data

Caption: Experimental workflow for the comparative photostability analysis of fluorescent probes.

signaling_pathway cluster_cell Cellular Environment receptor Receptor enzyme Enzyme receptor->enzyme Activation probe Quinoline Probe (e.g., this compound) enzyme->probe Metabolic Activation (Hypothetical) product Fluorescent Product probe->product Fluorescence Turn-on signal Downstream Signaling product->signal

Caption: Hypothetical signaling pathway where a quinoline-based probe is activated by an enzyme.

References

Safety Operating Guide

Proper Disposal of 2-(4-fluorophenyl)quinolin-7-amine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For immediate reference, 2-(4-fluorophenyl)quinolin-7-amine should be treated as hazardous chemical waste. Under no circumstances should this compound be disposed of down the sink or in regular trash. This guide provides detailed procedures for the safe handling and disposal of this compound, ensuring the safety of laboratory personnel and compliance with environmental regulations.

Chemical and Hazard Profile

This compound is a halogenated aromatic amine. Due to its chemical structure, it should be handled with care, assuming potential toxicity and environmental hazards. Proper personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves, must be worn at all times when handling this compound.

Chemical Classification Primary Hazards Disposal Considerations
Halogenated Organic CompoundPotential environmental toxin.[1][2]Must be segregated from non-halogenated waste.[1][3][4]
Aromatic AminePotential carcinogen and mutagen.[5]Requires specialized disposal; not suitable for sewer disposal.[5][6]

Step-by-Step Disposal Protocol

This protocol outlines the necessary steps for the safe disposal of this compound from the laboratory.

Personnel Required: Laboratory personnel trained in handling hazardous chemical waste.

Equipment:

  • Appropriate Personal Protective Equipment (PPE)

  • Designated and labeled hazardous waste container (glass or polyethylene)

  • Waste accumulation log

  • Fume hood

Procedure:

  • Segregation of Waste:

    • Designate a specific waste container for "Halogenated Organic Waste."[1][7] This is crucial as disposal methods for halogenated and non-halogenated waste streams differ significantly in both cost and environmental impact.[4]

    • Do not mix this compound waste with non-halogenated organic solvents, aqueous waste, or solid waste.

  • Container Labeling:

    • Clearly label the waste container with "Hazardous Waste" and the full chemical name: "Waste this compound."[7]

    • If dissolved in a solvent, list all components and their approximate percentages.

    • Ensure the label includes the date of first accumulation and the responsible researcher's name.

  • Accumulation of Waste:

    • Collect all waste containing this compound, including residues from reaction vessels, contaminated consumables (e.g., pipette tips, weighing paper), and solvent rinses, in the designated container.

    • Always keep the waste container tightly sealed when not in use to prevent the release of vapors.[2][7]

    • Store the container in a well-ventilated, designated satellite accumulation area within the laboratory, away from incompatible materials such as strong oxidizing agents and acids.[6]

  • Request for Disposal:

    • Once the waste container is nearly full (do not overfill), arrange for its disposal through your institution's Environmental Health and Safety (EHS) office or equivalent hazardous waste management service.

    • Follow your institution's specific procedures for waste pickup, which may involve completing an online form or attaching a specific waste tag.[2]

    • Do not attempt to transport hazardous waste outside of the laboratory yourself.[8]

  • Decontamination of Glassware:

    • Rinse any glassware that has come into contact with this compound with a suitable organic solvent (e.g., acetone, ethanol).

    • The initial rinsate must be collected and disposed of as halogenated organic waste.

    • Subsequent rinses, if the glassware is thoroughly cleaned, may be handled according to standard laboratory procedures.

Emergency Procedures for Spills

In the event of a spill, the following steps should be taken immediately:

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if the spill is large or in a poorly ventilated space.

  • Control and Contain: If safe to do so, prevent the spill from spreading using absorbent materials.

  • Cleanup:

    • For small spills, use an inert absorbent material (e.g., vermiculite, sand) to soak up the substance.

    • Place the contaminated absorbent material into a sealed, labeled container for disposal as hazardous waste.

    • Clean the spill area with a suitable solvent and then soap and water. Collect all cleaning materials for disposal as hazardous waste.

  • Report: Report the spill to your laboratory supervisor and EHS office, regardless of the size.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G start Start: Waste containing This compound is_solid Is the waste solid or liquid? start->is_solid solid_waste Solid Waste (e.g., contaminated consumables) is_solid->solid_waste Solid liquid_waste Liquid Waste (e.g., solutions, rinsates) is_solid->liquid_waste Liquid collect_solid Collect in a designated, sealed, and labeled 'Halogenated Solid Waste' container. solid_waste->collect_solid collect_liquid Collect in a designated, sealed, and labeled 'Halogenated Liquid Waste' carboy. liquid_waste->collect_liquid store Store container in a designated Satellite Accumulation Area. collect_solid->store collect_liquid->store full Is container full? store->full full->store No contact_ehs Contact Environmental Health & Safety (EHS) for hazardous waste pickup. full->contact_ehs Yes end End: Waste disposed of by licensed facility (incineration). contact_ehs->end

Caption: Disposal workflow for this compound.

This comprehensive guide ensures that researchers, scientists, and drug development professionals can manage the disposal of this compound safely and responsibly, fostering a culture of safety and environmental stewardship in the laboratory.

References

Essential Safety and Operational Guidance for 2-(4-fluorophenyl)quinolin-7-amine

Author: BenchChem Technical Support Team. Date: November 2025

For immediate reference, this guide provides critical safety protocols, personal protective equipment (PPE) requirements, and handling and disposal procedures for 2-(4-fluorophenyl)quinolin-7-amine. This information is intended for researchers, scientists, and professionals in drug development to ensure safe laboratory practices.

Hazard Summary

Based on analogous compounds, this compound may be harmful if swallowed, cause skin irritation, and lead to serious eye irritation.[3][4] Aromatic amines, as a class, can be toxic and may cause visual disturbances with exposure to vapors.[5]

Personal Protective Equipment (PPE)

The following table outlines the required PPE for handling this compound. At a minimum, Level D protective equipment should be used.[6]

Protection Level Equipment Purpose
Eye and Face Protection Safety glasses with side shields or tight-sealing safety goggles. A face shield is recommended when there is a splash hazard.[7][8][9][10][11]To protect against splashes and airborne particles.
Skin Protection Chemical-resistant gloves (e.g., nitrile), a lab coat or chemical-resistant coveralls, and closed-toe shoes.[7][8][10][11]To prevent skin contact with the chemical.
Respiratory Protection A NIOSH/MSHA or European Standard EN 149 approved respirator is necessary if there is a risk of dust or aerosol generation, or if working outside of a chemical fume hood.[7][11]To prevent inhalation of harmful dust or aerosols.
Handling and Storage

Proper handling and storage are critical to maintaining the integrity of the compound and ensuring a safe laboratory environment.

Procedure Protocol
Handling Use only in a well-ventilated area, preferably within a chemical fume hood.[11][12] Avoid contact with skin, eyes, and clothing.[2][11][12] Do not breathe dust or aerosols.[3] Wash hands thoroughly after handling.[1][3]
Storage Store in a tightly closed container in a dry, well-ventilated place.[1] Some related compounds are light-sensitive, so storage in a dark area is recommended.[2]
Emergency Procedures

In the event of exposure or a spill, follow these first-aid and containment measures.

Incident Response
Eye Contact Immediately rinse with plenty of water for at least 15 minutes, removing contact lenses if present and easy to do. Seek immediate medical attention.[2][11]
Skin Contact Take off contaminated clothing immediately. Wash off with soap and plenty of water. If skin irritation occurs, get medical advice/attention.[2][3][12]
Inhalation Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[2][12]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[1][12]
Spill Evacuate personnel to a safe area. Wear appropriate PPE. Avoid dust formation. Sweep up the material and place it in a suitable, closed container for disposal. Do not let the product enter drains.[1][2][11]
Disposal Plan

Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local regulations. Offer surplus and non-recyclable solutions to a licensed disposal company.[1][2] Do not dispose of down the drain.[1][11]

Experimental Workflow Visualization

The following diagram illustrates the standard workflow for the safe handling and disposal of this compound in a laboratory setting.

G Safe Handling and Disposal Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Response A Assess Hazards & Review SDS/Safety Info B Don Appropriate PPE (Goggles, Gloves, Lab Coat) A->B C Prepare Work Area (Chemical Fume Hood) B->C D Weigh/Measure Compound C->D E Perform Experiment D->E F Temporarily Store Compound E->F K Spill or Exposure Occurs E->K If Incident Occurs G Decontaminate Work Area F->G H Segregate Waste (Solid, Liquid, Sharps) G->H I Label Waste Containers H->I J Dispose of Waste via Licensed Contractor I->J L Follow First-Aid Procedures K->L M Notify Supervisor & EH&S L->M

Caption: Workflow for safe handling and disposal.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.